molecular formula C7H7ClN2O B180985 2-chloro-N-pyridin-2-ylacetamide CAS No. 5221-37-4

2-chloro-N-pyridin-2-ylacetamide

カタログ番号: B180985
CAS番号: 5221-37-4
分子量: 170.59 g/mol
InChIキー: JJMRJPAPJCFDAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-pyridin-2-ylacetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMRJPAPJCFDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302480
Record name 2-Chloro-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-37-4
Record name 5221-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-pyridin-2-ylacetamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 5221-37-4), a versatile bifunctional reagent crucial in modern synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, spectroscopic signature, and detailed synthetic protocols. Emphasis is placed on the compound's reactivity, which is dominated by the electrophilic nature of the α-chloro-substituted carbon, making it an ideal substrate for nucleophilic substitution. This reactivity profile is explored in the context of its application as a key building block for constructing complex heterocyclic systems and as a precursor in the development of novel therapeutic agents. Safety, handling, and GHS classifications are also provided to ensure its proper use in a research setting.

Introduction: A Key Intermediate in Synthesis

This compound is a vital intermediate in organic synthesis, valued for its dual functionality. The structure incorporates a reactive chloroacetyl group attached to a 2-aminopyridine scaffold. This unique arrangement allows for sequential or concerted reactions, making it a powerful tool for medicinal chemists and material scientists. The chloroacetamide moiety serves as a potent electrophile, susceptible to reaction with a wide array of nucleophiles, while the pyridine ring offers opportunities for further functionalization or can act as a critical pharmacophore in biologically active molecules. Its derivatives are investigated for various applications, including as antimicrobial agents and in the design of hybrid molecules for drug development.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and physical properties is fundamental for its use in experimental settings. These parameters govern its solubility, reaction kinetics, and purification strategies.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 5221-37-4[3][4][5]
Molecular Formula C₇H₇ClN₂O[3][4]
Molecular Weight 170.59 g/mol [3][6]
Appearance White to pink solid[6][7][8]
Melting Point 110-115 °C / 121-125 °C[4][6][7][8]
Boiling Point 378.1 ± 22.0 °C (Predicted)[4]
Density 1.341 ± 0.06 g/cm³ (Predicted)[4]
Synonyms 2-chloro-N-(2-pyridyl)acetamide, 2-(chloroacetylamino)pyridine[3]

Note: Discrepancies in reported melting points may arise from differences in crystalline form or purity.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference signature for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8]

  • ¹H NMR (CDCl₃):

    • δ 8.95 (1H, broad singlet): Amide N-H proton.

    • δ 8.40 (1H, d, J = 4.9 Hz): Proton on the pyridine ring, ortho to the nitrogen.

    • δ 8.20 (1H, d, J = 8.3 Hz): Proton on the pyridine ring, ortho to the amide substituent.

    • δ 7.70 (1H, t): Proton on the pyridine ring.

    • δ 7.10 (1H, d): Proton on the pyridine ring.

    • δ 4.20 (2H, s): Methylene protons (CH₂) of the chloroacetyl group.

  • ¹³C NMR (CDCl₃):

    • δ 164.9: Carbonyl carbon (C=O).

    • δ 150.7, 148.2, 139.1, 121.0, 111.4: Aromatic carbons of the pyridine ring.

    • δ 43.2: Methylene carbon (-CH₂Cl).

3.2 Infrared (IR) Spectroscopy [4][7][8]

  • IR (KBr, cm⁻¹):

    • 3443, 3226: N-H stretching vibrations of the secondary amide.

    • 1683: C=O stretching (Amide I band).

    • 1581: N-H bending (Amide II band) and C=C/C=N ring stretching.

    • 775: C-Cl stretching vibration.

3.3 Mass Spectrometry (MS) [4][7][8]

  • EIMS: A molecular ion peak (M⁺) is observed at m/z 170.6, corresponding to the molecular weight of the compound.

Synthesis Protocol: Acylation of 2-Aminopyridine

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[7][8][9] The amino group of 2-aminopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

4.1 Experimental Protocol

This protocol is based on a high-yield, microwave-assisted method.[7][8]

  • Materials: 2-aminopyridine, chloroacetyl chloride, 1,2-dichloroethane, saturated aqueous sodium hydroxide, anhydrous sodium sulfate, acetonitrile.

  • Step 1: Reaction Setup

    • In a 50 mL microwave reactor vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL).

    • Place the vessel in an ice bath and slowly add chloroacetyl chloride dropwise with stirring. Causality: This initial cooling is crucial to control the exothermic nature of the acylation reaction.[9]

  • Step 2: Microwave Irradiation

    • Seal the vessel with a TFM Teflon lid and place it in the microwave reactor.

    • Irradiate the mixture for 5 minutes at 300 W power and a temperature of 80 °C.[7][8] Causality: Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.

  • Step 3: Workup

    • After cooling, adjust the pH of the reaction mixture to ~9 using a saturated aqueous sodium hydroxide solution. Causality: This step neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]

    • Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Step 4: Purification

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from acetonitrile to obtain this compound as a pink solid (Expected yield: ~97%).[7][8]

4.2 Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 2-Aminopyridine in 1,2-dichloroethane Add Add dropwise in ice bath Reactant1->Add Reactant2 Chloroacetyl Chloride Reactant2->Add Microwave Microwave Irradiation (5 min, 80°C, 300W) Add->Microwave Quench Adjust pH to 9 (aq. NaOH) Microwave->Quench Extract Extract with 1,2-dichloroethane Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Recrystallize Recrystallize from Acetonitrile Evaporate->Recrystallize Product Pure 2-chloro-N- pyridin-2-ylacetamide Recrystallize->Product

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic carbon atom bearing the chlorine. The chlorine atom is an effective leaving group, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10]

This reactivity is the cornerstone of its utility as a synthetic building block. It readily reacts with various nucleophiles, including:

  • Sulfur Nucleophiles: Thiols and thiones react to form thioethers. This is a key step in the synthesis of thieno[2,3-b]pyridine derivatives, where an initial S-alkylation is followed by an intramolecular cyclization.[1]

  • Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form glycine amide derivatives.

  • Oxygen Nucleophiles: Alcohols and phenols can react under basic conditions to form ether linkages.

5.1 Reactivity Diagram: Nucleophilic Substitution

Figure 2: General scheme for nucleophilic substitution reactions.

The ability of the chloroacetyl group to covalently modify biological targets is a fundamental principle behind its use in designing targeted inhibitors.[9]

Applications in Research and Drug Development

The synthetic accessibility and predictable reactivity of this compound make it a valuable precursor in several research areas.

  • Heterocyclic Chemistry: It is a key starting material for synthesizing fused heterocyclic systems, particularly thienopyridines.[1] These scaffolds are prevalent in many biologically active compounds.

  • Medicinal Chemistry: N-substituted chloroacetamides are explored as potential antimicrobial agents, including herbicides and fungicides.[2] The chloroacetamide moiety can act as a "warhead" that covalently binds to essential enzymes in pathogens, leading to irreversible inhibition.[9]

  • Fragment-Based Drug Discovery (FBDD): The compound can be used as a reactive fragment for screening against biological targets. Its ability to form covalent bonds allows for the identification and characterization of binding sites on proteins.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), this compound presents several hazards.[3]

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute toxicity, oral).[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Signal Word: Warning[3]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.[11]

  • Handling and Storage:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust.

    • Store in a tightly closed container in a dry place.

    • Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile chemical nature. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity as an electrophile, establish it as a cornerstone building block in synthetic and medicinal chemistry. The insights provided in this guide aim to equip researchers with the necessary technical knowledge to effectively and safely utilize this reagent in their pursuit of novel molecules and materials.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide (CAS: 5221-37-4)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by CAS Number 5221-37-4, is a pivotal chemical intermediate in the landscape of synthetic organic chemistry and medicinal drug discovery. Structurally, it integrates a reactive chloroacetamide moiety with a pyridinyl scaffold. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs, while the chloroacetamide group serves as a versatile electrophilic handle for constructing more complex molecular architectures.[1] This combination makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly those with therapeutic potential.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific data.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 5221-37-4[5][6]
Molecular Formula C₇H₇ClN₂O[5][7]
Molecular Weight 170.60 g/mol [6][7]
IUPAC Name This compound[5]
Melting Point 110-115 °C[7][8][9]
Boiling Point 378.1±22.0 °C (Predicted)[9]
Density 1.341±0.06 g/cm³ (Predicted)[9]
SMILES C1=CC=NC(=C1)NC(=O)CCl[5]
InChIKey JJMRJPAPJCFDAM-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[1][7]

Causality: The reaction mechanism is predicated on the nucleophilicity of the primary amine group on the 2-aminopyridine ring. This amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond. The use of microwave irradiation is a modern enhancement that significantly reduces reaction time by efficiently transferring energy to the polar molecules in the mixture, thereby accelerating the reaction rate.[7][8]

Detailed Experimental Protocol

The following protocol is a validated method for the laboratory-scale synthesis of this compound.[7][8][9]

Step 1: Reactant Preparation

  • Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL) within a 50 mL microwave-safe glass vessel.

Step 2: Acylation

  • While stirring the solution, slowly add chloroacetyl chloride dropwise. The high reactivity of the acyl chloride necessitates slow addition to control the exothermic nature of the reaction.[1]

Step 3: Microwave-Assisted Reaction

  • Seal the vessel securely with a TFM Teflon lid and place it in the rotor of a microwave reactor.

  • Irradiate the mixture for 5 minutes at 300 W power, maintaining a temperature of 80 °C.[7]

Step 4: Work-up and Neutralization

  • After the reaction is complete and the vessel has cooled, adjust the pH of the mixture to 9 using a saturated aqueous solution of sodium hydroxide.[7][9] This step is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the remaining amine and the product, complicating extraction.

Step 5: Extraction

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

Step 6: Drying and Solvent Removal

  • Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][8]

Step 7: Purification

  • Recrystallize the crude solid from acetonitrile to obtain this compound as a pink or white solid (typical yield: ~4.9 g, 97%).[6][7][8]

G cluster_reactants Reactants cluster_process Process A 2-Aminopyridine Microwave Microwave Irradiation (300W, 80°C, 5 min) A->Microwave B Chloroacetyl Chloride B->Microwave Solvent 1,2-Dichloroethane Solvent->Microwave Workup Aqueous NaOH Work-up (pH 9) Microwave->Workup Extraction Extraction with 1,2-Dichloroethane Workup->Extraction Purification Recrystallization (Acetonitrile) Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical protocol. Standard spectroscopic techniques provide definitive structural information.

  • ¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals: δ 8.95 (1H, broad singlet, -NH), δ 8.4 (1H, doublet, J = 4.9 Hz), δ 8.2 (1H, doublet, J = 8.3 Hz), δ 7.7 (1H, triplet), δ 7.1 (1H, doublet), and δ 4.2 (2H, singlet, -CH₂Cl).[7][8]

  • ¹³C NMR (CDCl₃): The carbon spectrum displays signals at δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (pyridinyl carbons), and 43.2 (-CH₂Cl).[7][8][9]

  • Infrared (IR) Spectroscopy (KBr): Key absorption peaks are observed at 3443 and 3226 cm⁻¹ (N-H stretching), 1683 cm⁻¹ (amide C=O stretching), and 1581 cm⁻¹ (N-H bending).[7][8]

  • Mass Spectrometry (EIMS): The electron impact mass spectrum shows a molecular ion peak (M⁺) at m/z 170.6, confirming the molecular weight of the compound.[1][7][8]

Reactivity and Applications in Drug Development

The utility of this compound stems from its dual chemical nature. The chloroacetamide functional group is a potent electrophile, making the chlorine atom susceptible to nucleophilic substitution by various nucleophiles (e.g., thiols, amines, alcohols).[2] This reactivity is the cornerstone of its use as a building block.

In drug discovery, this compound serves as a precursor for synthesizing more complex heterocyclic systems. For example, it is used to create thieno[2,3-b]pyridine derivatives, which have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][10] The chloroacetamide moiety can act as a "warhead" in the design of covalent inhibitors, where it forms an irreversible bond with a target enzyme or receptor, leading to potent and sustained biological effects.[1]

G cluster_properties Core Chemical Properties cluster_application Application in Synthesis Start This compound Prop1 Electrophilic Chloroacetamide Moiety Start->Prop1 Prop2 Privileged Pyridine Scaffold Start->Prop2 App1 Versatile Building Block for Nucleophilic Substitution Prop1->App1 App2 Precursor for Complex Heterocycles (e.g., Thienopyridines) Prop2->App2 App1->App2 End Potential Pharmacological Agents (Anticancer, Antimicrobial, etc.) App2->End

Caption: Logical pathway from core properties to therapeutic applications.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Precautionary Measures:
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS 5221-37-4) is a highly valuable and versatile reagent. Its straightforward synthesis, combined with the strategic reactivity of the chloroacetamide group and the proven biological relevance of the pyridine core, establishes it as a fundamental building block for the synthesis of novel compounds in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for its effective and responsible use in the laboratory.

References

2-chloro-N-pyridin-2-ylacetamide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.

Core Properties of this compound

This compound (CAS No. 5221-37-4) is a member of the α-chloroacetamide and pyridine derivative families. Its structure, featuring a reactive chloroacetyl group attached to an aminopyridine core, makes it a valuable and versatile building block for the synthesis of more complex heterocyclic systems. The presence of the electrophilic chloroacetyl moiety and the nucleophilic pyridine ring allows for a variety of subsequent chemical transformations, positioning it as a strategic starting material in multi-step synthetic pathways.

Quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Weight 170.6 g/mol [1][2]
Monoisotopic Mass 170.0246905 Da[3]
Molecular Formula C₇H₇ClN₂O[1][2][3]
CAS Number 5221-37-4[1][2][4]
Physical Appearance Pink solid[1][4]
Melting Point 110-115 °C[1][2][4]
pKa (Predicted) 11.59 ± 0.70[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the acylation of 2-aminopyridine with chloroacetyl chloride. The following protocol describes a high-yield, microwave-assisted method that significantly reduces reaction time compared to conventional heating.

Rationale for Experimental Design

The choice of a microwave-assisted synthesis is deliberate; microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate and often leads to cleaner products with higher yields by minimizing the formation of thermal degradation byproducts.[1][4] 1,2-dichloroethane is selected as the solvent due to its ability to dissolve the starting materials and its relatively high boiling point, which is suitable for the reaction temperature. The final basic wash with sodium hydroxide is crucial for neutralizing any excess chloroacetyl chloride and hydrochloric acid formed during the reaction, facilitating a clean extraction.[2][4]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 2-aminopyridine in 1,2-dichloroethane add 2. Add chloroacetyl chloride dropwise to the solution dissolve->add seal 3. Seal the reaction vessel add->seal microwave 4. Microwave irradiate (300 W, 80°C, 5 min) seal->microwave adjust_ph 5. Adjust pH to 9 with saturated NaOH(aq) microwave->adjust_ph extract 6. Extract with 1,2-dichloroethane (2x) adjust_ph->extract dry 7. Dry combined organic layers (anhydrous Na₂SO₄) extract->dry evaporate 8. Remove solvent via rotary evaporation dry->evaporate recrystallize 9. Recrystallize crude product from acetonitrile evaporate->recrystallize product Final Product: This compound recrystallize->product Yields pure pink solid (97% yield)

Caption: Microwave-assisted synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Preparation : In a 50 mL glass vessel suitable for microwave synthesis, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[1][4]

  • Reagent Addition : While stirring, slowly add chloroacetyl chloride dropwise to the solution.[1][4]

  • Reaction Setup : Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor.[1][4]

  • Microwave Reaction : Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[1][4]

  • Neutralization : After the reaction is complete and the mixture has cooled, adjust the pH to 9 using a saturated aqueous solution of sodium hydroxide.[2][4]

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[2][4]

  • Drying : Combine the organic layers and dry over anhydrous sodium sulfate.[2][4]

  • Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[2][4]

  • Purification : Recrystallize the crude solid from acetonitrile to obtain approximately 4.9 g (97% yield) of this compound as a pink solid.[1][4]

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

TechniqueObserved DataInterpretation
¹H NMR (CDCl₃)δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J=8.3 Hz), 8.4 (1H, d, J=4.9 Hz), 8.95 (1H, bs)The singlet at 4.2 ppm corresponds to the two protons of the chloromethyl group (-CH₂Cl). The signals between 7.1 and 8.4 ppm are characteristic of the four protons on the pyridine ring. The broad singlet at 8.95 ppm is attributed to the amide proton (-NH).[2][4]
¹³C NMR (CDCl₃)δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9The peak at 43.2 ppm corresponds to the chloromethyl carbon. The signals from 111.4 to 150.7 ppm represent the five carbons of the pyridine ring. The signal at 164.9 ppm is characteristic of the amide carbonyl carbon (C=O).[2][4]
IR (KBr)3443, 3226, 1683, 1581, 775 cm⁻¹The peaks at 3443 and 3226 cm⁻¹ indicate N-H stretching of the amide. The strong absorption at 1683 cm⁻¹ is characteristic of the amide C=O stretch (Amide I band). The peak at 1581 cm⁻¹ corresponds to the N-H bend (Amide II band). The absorption at 775 cm⁻¹ suggests a C-Cl stretch.[2][4]
EIMS m/z 170.6 (M⁺)The molecular ion peak corresponds to the calculated molecular weight of the compound, confirming its elemental composition.[2][4]

Utility in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile precursor for constructing molecules with enhanced pharmacological potential. The chloroacetamide moiety serves as a potent electrophile, readily undergoing substitution reactions with various nucleophiles.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of thieno[2,3-b]pyridine derivatives, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5] The synthesis involves the reaction of 2-chloro-N-arylacetamides with a substituted 2-mercaptonicotinonitrile. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the fused thienopyridine ring system.[5][6]

Synthetic Pathway Example

G start This compound (Precursor) intermediate S-Alkylated Intermediate start->intermediate S-Alkylation (Base, e.g., NaOEt) reagent 2-Mercaptonicotinonitrile Derivative (Nucleophile) reagent->intermediate final Thieno[2,3-b]pyridine (Pharmacologically Active Core) intermediate->final Intramolecular Cyclization

Caption: Role of this compound as a precursor in thienopyridine synthesis.

This molecular hybridization strategy, which combines two or more pharmacophoric moieties, is a powerful tool in modern drug design aimed at creating new hybrid molecules with potentially improved efficacy and a lower propensity for developing resistance.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • H302 : Harmful if swallowed.[3]

  • H315 : Causes skin irritation.[3]

  • H319 : Causes serious eye irritation.[3]

The broader class of chloroacetamides can also be toxic, may cause allergic skin reactions, and are suspected of damaging fertility.[7][8]

5.2. Recommended Handling Procedures

  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[7][9]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace.[7][9]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If irritation occurs, seek medical advice.[9]

    • Eye Contact : Rinse immediately with plenty of water and seek medical advice.[9]

    • Ingestion : If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[9]

5.3. Storage

Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[2]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, its utility as a reactive intermediate make it a valuable asset in the drug discovery pipeline. Understanding its chemistry, handling requirements, and synthetic potential allows researchers to effectively leverage this molecule to build complex and novel therapeutic candidates.

References

2-chloro-N-pyridin-2-ylacetamide IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its reactivity and its capacity to serve as a scaffold for more complex structures. This compound is one such compound—a deceptively simple molecule that represents a critical nexus for chemical innovation. Its structure, combining a reactive chloroacetamide moiety with a pyridinyl group, offers a versatile platform for constructing novel compounds with significant biological potential. This guide is intended for the practicing researcher and drug development professional, providing not just a recitation of facts, but a deeper understanding of the causality behind its synthesis, characterization, and application. We will explore this molecule not as a static entry in a chemical catalog, but as a dynamic tool in the hands of the informed scientist.

Core Chemical Identity and Physicochemical Properties

The foundation of any chemical exploration is a precise understanding of the molecule's identity and properties. The formal IUPAC name for the compound is This compound .[1] This nomenclature precisely describes a chloro-substituted acetyl group attached to the nitrogen of a 2-aminopyridine ring.

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and experimental replication. Key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 5221-37-4[2]
PubChem CID 289435[1]
Canonical SMILES C1=CC=NC(=C1)NC(=O)CCl[1]
InChI InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)[1]

| InChIKey | JJMRJPAPJCFDAM-UHFFFAOYSA-N[1] |

The physical properties of a compound dictate its handling, reaction conditions, and potential formulation pathways.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₇ClN₂O [2]
Molecular Weight 170.59 g/mol [1]
Appearance Pink to off-white solid/powder [2][3]
Melting Point 110-115 °C [3][4]
Boiling Point 378.1±22.0 °C (Predicted) [4]

| Density | 1.341±0.1 g/cm³ (Predicted) |[4] |

Synthesis: Mechanism and a Validated Protocol

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution of 2-aminopyridine with chloroacetyl chloride.[5]

Mechanistic Rationale

The reaction proceeds via the attack of the nucleophilic primary amine of 2-aminopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] In some protocols, an excess of the starting amine can serve this purpose, though a non-nucleophilic base like triethylamine is more common for controlling stoichiometry. The choice of solvent is critical; aprotic solvents like 1,2-dichloroethane are ideal as they solubilize the reactants without participating in the reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage over conventional heating by enabling rapid, uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles. The following protocol is a self-validating system, as successful synthesis can be readily confirmed by the analytical data provided in the subsequent section.

Step-by-Step Methodology: [2][3]

  • Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.

  • Acylation: Place the vessel in a stir plate and slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution. Causality Note: The dropwise addition at a controlled temperature (e.g., 0-5 °C) is crucial to manage the exothermic nature of the acylation reaction.[5]

  • Microwave Irradiation: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.

  • Workup - Neutralization: After the reaction is complete and the mixture has cooled, adjust the pH to ~9 using a saturated aqueous sodium hydroxide solution. This step neutralizes the HCl byproduct and any excess chloroacetyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane (2x 30 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from acetonitrile to yield this compound as a pink solid (Typical yield: ~4.9 g, 97%).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Aminopyridine + Chloroacetyl Chloride Microwave Microwave Irradiation (5 min, 80°C, 300W) Reactants->Microwave Solvent 1,2-Dichloroethane Solvent->Microwave Neutralize Neutralization (NaOH) Microwave->Neutralize Extract Extraction Neutralize->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization (Acetonitrile) Concentrate->Purify Product Pure Product: This compound Purify->Product

Caption: Microwave-assisted synthesis workflow for this compound.

Analytical Characterization and Spectral Data

Structural confirmation is non-negotiable. A combination of spectroscopic methods provides an unambiguous fingerprint of the target molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework. The ¹H NMR spectrum will show characteristic signals for the pyridinyl protons, the amide proton, and the methylene protons adjacent to the chlorine atom.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the secondary amide, the C=O (Amide I band) stretch, and the N-H bend (Amide II band).[3]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. The molecular ion peak (M⁺) should appear at m/z 170.6, with a characteristic M+2 peak (~1/3 the intensity) due to the isotopic abundance of ³⁷Cl.[3][5]

Table 3: Key Spectroscopic Data for this compound

Technique Observed Signals/Peaks
¹H NMR (CDCl₃) δ 8.95 (1H, bs, NH), 8.4 (1H, d), 8.2 (1H, d), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, -CH₂Cl)[3]
¹³C NMR (CDCl₃) δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridinyl carbons), 43.2 (-CH₂Cl)[3]
IR (KBr, cm⁻¹) 3443, 3226 (N-H stretch), 1683 (C=O stretch), 1581 (N-H bend), 775 (C-Cl stretch)[3]

| EIMS (m/z) | 170.6 (M⁺)[3] |

Core Applications in Research and Drug Development

The value of this compound lies in its utility as a reactive intermediate. The chloroacetamide group is an excellent electrophile, making it a prime substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a building block for more complex molecular architectures.

Synthesis of Bioactive Heterocycles

A primary application is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines.[6][7] These scaffolds are present in numerous pharmacologically active compounds. The reaction typically involves the S-alkylation of a 2-mercaptonicotinonitrile derivative, followed by an intramolecular Thorpe-Ziegler cyclization.[8] This pathway highlights the compound's role as a key precursor in generating molecular diversity for screening libraries.

Precursor for Antimicrobial and Antitubercular Agents

Derivatives of N-aryl chloroacetamides have demonstrated a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[9][10] The reactive chlorine atom is believed to form covalent bonds with target enzymes or proteins, leading to inhibition.[5] For example, related structures have been synthesized and investigated as potential antitubercular agents, targeting enzymes essential for the survival of Mycobacterium tuberculosis.[11]

Role as a Chemical Building Block

The diagram below conceptualizes the role of this compound as a versatile synthetic intermediate.

Building_Block cluster_nucleophiles Nucleophilic Reagents cluster_products Resulting Scaffolds cluster_applications Potential Applications Start This compound Nuc_S Sulfur Nucleophiles (e.g., Mercaptans) Start->Nuc_S S-Alkylation Nuc_N Nitrogen Nucleophiles (e.g., Amines, Imidazoles) Start->Nuc_N N-Alkylation Nuc_O Oxygen Nucleophiles (e.g., Phenoxides) Start->Nuc_O O-Alkylation Thioethers Thioether Derivatives Nuc_S->Thioethers Amines Amine Derivatives Nuc_N->Amines Ethers Ether Derivatives Nuc_O->Ethers App1 Antimicrobials Thioethers->App1 App3 Thienopyridines Thioethers->App3 App2 Antitubercular Agents Amines->App2 App4 Medicinal Chemistry Scaffolds Ethers->App4

Caption: Versatility of this compound as a synthetic precursor.

Safety, Handling, and Disposal

Table 4: GHS Hazard Information for the Related Compound 2-Chloroacetamide

Category GHS Hazard Statement Precautionary Statements (Examples)
Acute Toxicity H301: Toxic if swallowed.[12][13] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[15]
Skin Sensitization H317: May cause an allergic skin reaction.[12][13] P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves.[15]

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[12][13] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[15] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[16]

  • Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

  • Hygiene: Avoid all contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it separated from strong acids, strong bases, and strong oxidizing agents.[16]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[15][16]

Conclusion

This compound is a quintessential example of a versatile building block in modern chemistry. Its straightforward synthesis, combined with the predictable reactivity of its chloroacetamide moiety, makes it an invaluable tool for researchers. From the construction of complex heterocyclic systems like thienopyridines to its use as a precursor for novel bioactive agents, its applications are both broad and significant. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers scientists to harness its full potential while maintaining the highest standards of laboratory safety and scientific integrity.

References

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-pyridin-2-ylacetamide from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying chemical principles, a robust experimental protocol, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-purity outcomes. The synthesis involves the N-acylation of 2-aminopyridine with chloroacetyl chloride. This guide presents a validated, step-by-step methodology, from reagent handling to product purification and characterization, supported by authoritative references and visual aids to facilitate a thorough understanding of the process.

Introduction

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds with potential biological activities.[1] Its structure, incorporating a reactive chloroacetamide moiety and a pyridinyl group, makes it a versatile intermediate for the synthesis of molecules with applications in medicinal chemistry and materials science.[2] The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide provides an in-depth exploration of a common and effective method for preparing this compound: the direct acylation of 2-aminopyridine with chloroacetyl chloride.[3][4] We will delve into the mechanistic underpinnings of this nucleophilic acyl substitution reaction, offer a detailed and validated experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from 2-aminopyridine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction.

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products two_aminopyridine 2-Aminopyridine (Nucleophile) tetrahedral_intermediate [Tetrahedral Intermediate] two_aminopyridine->tetrahedral_intermediate Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride (Electrophile) chloroacetyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Chloride leaving group departs hcl HCl tetrahedral_intermediate->hcl

Caption: Nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride ion as a leaving group, leading to the formation of the amide bond and the release of a proton. The overall result is the formation of this compound and hydrogen chloride (HCl) as a byproduct.

The choice of an appropriate solvent and the potential need for a base to neutralize the generated HCl are critical considerations for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated to produce high yields of the desired product.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminopyridine94.122.8 g30
Chloroacetyl chloride112.943.7 g (2.5 mL)33
1,2-Dichloroethane-25 mL-
Saturated aq. Sodium Hydroxide-As needed-
Anhydrous Sodium Sulfate-As needed-
Acetonitrile-For recrystallization-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL glass vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[3][4]

  • Addition of Reagent: While stirring the solution, slowly add 2.5 mL (33 mmol) of chloroacetyl chloride dropwise. This addition should be performed in a well-ventilated fume hood due to the corrosive and lachrymatory nature of chloroacetyl chloride.[5]

  • Reaction Conditions: The reaction can be carried out at room temperature or gently heated to increase the reaction rate. A microwave-assisted method can also be employed, irradiating the mixture for 5 minutes at 300 W and 80 °C.[3][4]

  • Workup - Neutralization: Upon completion of the reaction (monitored by TLC), carefully adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[3][4] This step neutralizes the HCl generated during the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[3][4]

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[3][4] Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.[3][4]

  • Purification: Recrystallize the crude product from acetonitrile to yield pure this compound as a solid.[3][4][6]

Visual Representation of the Synthesis Workflow:

synthesis_workflow start Start dissolve Dissolve 2-aminopyridine in 1,2-dichloroethane start->dissolve add_reagent Add chloroacetyl chloride dropwise dissolve->add_reagent react Reaction (Room Temp or Microwave) add_reagent->react neutralize Neutralize with saturated aq. NaOH react->neutralize extract Extract with 1,2-dichloroethane neutralize->extract dry Dry organic layers with anhydrous Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from acetonitrile concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Melting Point 110-115 °C[3][4]
¹H NMR (CDCl₃) δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[3][4]
¹³C NMR (CDCl₃) δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[3][4]
IR (KBr) 3443, 3226, 1683, 1581, 1330, 1198, 775 cm⁻¹[3][4]
EIMS m/z 170.6 (M+)[3][4]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Aminopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation.[7] Handle with care and avoid generating dust.[8]

  • Chloroacetyl chloride: This reagent is highly corrosive and a lachrymator.[5] It reacts violently with water, releasing toxic gas.[5] It causes severe skin burns and eye damage.[5] Always handle it with extreme caution in a fume hood and store it under an inert atmosphere, away from moisture.[5]

  • 1,2-Dichloroethane: This is a flammable and toxic solvent. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Conclusion

The synthesis of this compound from 2-aminopyridine and chloroacetyl chloride is a straightforward and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably synthesize this compound with high yield and purity. The self-validating nature of the described protocol, coupled with comprehensive characterization data, ensures the integrity of the final product for subsequent applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-pyridin-2-ylacetamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the chemical intermediate 2-chloro-N-pyridin-2-ylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes reported data with field-proven experimental methodologies for accurate and reliable characterization. We delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. All key claims and procedural standards are supported by authoritative citations, and detailed visual workflows are provided to enhance reproducibility.

Introduction to this compound

This compound, with the CAS number 5221-37-4, is a heterocyclic organic compound.[1] It serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a reactive chloroacetamide group attached to a pyridine ring, allows for a variety of subsequent chemical transformations. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and handling in a laboratory setting. The melting point, in particular, is a critical indicator of purity for crystalline solids.[2][3]

Physicochemical Properties of this compound

The physical characteristics of this compound have been reported in various chemical databases and supplier specifications. A summary of these properties is presented below. It is important to note the observed variability in the reported melting points, which can be attributed to differences in experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O[1][4]
Molecular Weight 170.60 g/mol
Appearance White to slight yellow or pink crystalline solid
Melting Point 110-115 °C[4]
121-125 °C
Boiling Point 378.1 ± 22.0 °C (Predicted)

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[5] The presence of impurities typically leads to a depression and broadening of the melting point range.[5] The capillary method, utilizing a Thiele tube or a modern digital melting point apparatus, is a standard and reliable technique for this determination.[6][7]

Causality of Experimental Choices
  • Sample Preparation: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube.[3] Inconsistent packing can lead to inaccurate and irreproducible results.

  • Heating Rate: A slow and controlled heating rate, typically 1-2 °C per minute, is crucial as the melting point is approached.[8] A rapid heating rate does not allow for thermal equilibrium between the sample, the heating medium, and the thermometer, resulting in an erroneously high and broad melting point range.[9]

  • Initial Rapid Determination: An initial, rapid heating is often performed to quickly determine an approximate melting point.[2] This allows for subsequent, more accurate measurements to be performed more efficiently by starting the slow heating rate closer to the expected melting point.

Step-by-Step Protocol for Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals using a mortar and pestle.[3]

    • Press the open end of a capillary melting point tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to compact the solid at the sealed end. The final packed height of the sample should be 2-3 mm.[8]

  • Apparatus Setup (Thiele Tube Method):

    • Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample in the capillary should be level with the thermometer bulb.[7]

    • Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm of the side loop.[7]

    • Clamp the Thiele tube to a ring stand and insert the thermometer with the attached capillary tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[10]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner, using a back-and-forth motion to ensure even heating. The design of the Thiele tube promotes convection currents that maintain a uniform temperature throughout the oil bath.[7]

    • Observe the sample closely through the oil bath.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[8]

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the clear point).[8]

    • The recorded values represent the melting point range of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Dry and powder the sample prep2 Load sample into capillary tube (2-3 mm height) prep1->prep2 setup1 Attach capillary to thermometer prep2->setup1 setup2 Insert into Thiele tube with heating oil setup1->setup2 meas1 Heat Thiele tube side arm slowly (1-2 °C/min) setup2->meas1 meas2 Observe sample meas1->meas2 meas3 Record T_initial (first liquid drop) meas2->meas3 meas4 Record T_final (all solid melts) meas3->meas4

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12] For this compound, the boiling point is predicted to be high, suggesting that distillation or reflux methods under standard atmospheric pressure may not be ideal due to the potential for decomposition. A micro boiling point determination using a Thiele tube is a suitable alternative that requires only a small amount of the sample.

Causality of Experimental Choices
  • Inverted Capillary Tube: An inverted, sealed capillary tube is placed in the liquid sample to trap air and, subsequently, the vapor of the substance.[13] This trapped vapor is essential for accurately determining the point at which its pressure equals the atmospheric pressure.

  • Observation upon Cooling: The boiling point is recorded as the liquid re-enters the capillary tube upon cooling.[13] This is because at the moment the external atmospheric pressure overcomes the vapor pressure inside the capillary, the liquid is drawn back in. This point represents the true boiling point. Recording the temperature when bubbles vigorously exit the tube would result in a reading higher than the actual boiling point.

Step-by-Step Protocol for Micro Boiling Point Determination
  • Sample and Apparatus Preparation:

    • Place a small amount (a few milliliters) of molten this compound into a small test tube (fusion tube).

    • Take a capillary tube and seal one end using a flame.[14]

    • Place the sealed capillary tube, open end down, into the liquid in the fusion tube.[12]

    • Attach the fusion tube to a thermometer with the sample level with the thermometer bulb.

  • Apparatus Setup (Thiele Tube Method):

    • Set up the Thiele tube as described for the melting point determination (Section 3.2).

    • Insert the thermometer with the attached fusion tube into the Thiele tube, ensuring the rubber band is above the oil level.[10]

  • Measurement:

    • Heat the side arm of the Thiele tube gently.

    • Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor of the sample has displaced all the air.[13]

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer.[10][12] This temperature is the boiling point of the liquid.

Visualization of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place liquid sample in fusion tube prep2 Insert inverted sealed capillary tube prep1->prep2 setup1 Attach fusion tube to thermometer prep2->setup1 setup2 Insert into Thiele tube with heating oil setup1->setup2 meas1 Heat until rapid bubbles emerge setup2->meas1 meas2 Remove heat and allow to cool meas1->meas2 meas3 Record temperature when liquid enters capillary meas2->meas3

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its use in research and development. This guide has provided a consolidation of known data and detailed, field-proven protocols for their experimental verification. By understanding the principles behind these methods and adhering to the described procedures, researchers can ensure the generation of reliable and reproducible data, which is paramount for scientific integrity.

References

Spectroscopic Data of 2-chloro-N-pyridin-2-ylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound (CAS No. 5221-37-4) is a derivative of 2-aminopyridine and chloroacetyl chloride.[1][2] Its molecular structure, consisting of a pyridinyl ring, an amide linkage, and a chloroacetyl group, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its effective use in subsequent reactions and for quality control in manufacturing processes. The molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.6 g/mol .[1][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.95bs1HAmide N-H
8.4d, J = 4.9 Hz1HPyridinyl H (α to N)
8.2d, J = 8.3 Hz1HPyridinyl H (α to C-NH)
7.7t1HPyridinyl H (γ to N)
7.1d1HPyridinyl H (β to N)
4.2s2HMethylene CH ₂-Cl

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum clearly confirms the presence of all expected protons in the molecule.[1][4]

  • The broad singlet at 8.95 ppm is characteristic of an amide proton, which often exhibits broader signals due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.

  • The signals in the aromatic region (7.1-8.4 ppm) are consistent with a 2-substituted pyridine ring. The downfield shifts of the protons at 8.4 ppm and 8.2 ppm are due to the deshielding effects of the electronegative nitrogen atom and the amide group, respectively. The coupling constants (J-values) of 4.9 Hz and 8.3 Hz are typical for ortho and meta couplings in a pyridine ring.

  • The singlet at 4.2 ppm, integrating to two protons, is assigned to the methylene protons of the chloroacetyl group. The singlet nature of this peak indicates no adjacent protons. Its downfield shift is due to the electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group.

Experimental Protocol for ¹H NMR:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][2][4]

Chemical Shift (δ) ppmAssignment
164.9Carbonyl C=O
150.7Pyridinyl C-N (amide)
148.2Pyridinyl C (α to N)
139.1Pyridinyl C (γ to N)
121.0Pyridinyl C (β to N)
111.4Pyridinyl C (β' to N)
43.2Methylene C H₂-Cl

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1][2][4]

  • The signal at 164.9 ppm is characteristic of a carbonyl carbon in an amide.

  • The five signals in the aromatic region (111.4-150.7 ppm) are assigned to the carbons of the pyridine ring. The chemical shifts are influenced by the nitrogen atom and the amide substituent.

  • The signal at 43.2 ppm is attributed to the methylene carbon of the chloroacetyl group. The upfield shift compared to the aromatic carbons is expected for an sp³-hybridized carbon, and its specific chemical shift is influenced by the attached chlorine atom.

Experimental Protocol for ¹³C NMR:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically recorded on the same spectrometer, often using broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [1][2][4]

Wavenumber (cm⁻¹)IntensityAssignment
3443, 3226StrongN-H stretching vibrations
1683StrongC=O (Amide I) stretching
1581StrongN-H bending (Amide II) / C=C, C=N stretching
1330, 1198MediumC-N stretching
775StrongC-H out-of-plane bending (aromatic) / C-Cl stretching

Interpretation of the IR Spectrum:

The IR spectrum provides crucial evidence for the key functional groups in this compound.[1][2][4]

  • The strong absorptions at 3443 and 3226 cm⁻¹ are characteristic of the N-H stretching vibrations of the secondary amide.

  • The intense peak at 1683 cm⁻¹ is a classic Amide I band, corresponding to the C=O stretching vibration.

  • The absorption at 1581 cm⁻¹ is likely a combination of the Amide II band (N-H bending) and the C=C and C=N stretching vibrations of the pyridine ring.

  • The bands at 1330 and 1198 cm⁻¹ are in the region for C-N stretching vibrations.

  • The strong absorption at 775 cm⁻¹ can be attributed to the out-of-plane C-H bending of the pyridine ring and the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy:

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound [1][2][4]

m/zInterpretation
170.6Molecular ion (M⁺)

Interpretation of the Mass Spectrum:

The Electron Impact Mass Spectrometry (EIMS) analysis shows a molecular ion peak at m/z 170.6, which corresponds to the molecular weight of this compound (C₇H₇ClN₂O).[1][2][4] The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion peak, resulting in signals at m/z 170 and 172.

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Aminopyridine + Chloroacetyl chloride reaction Reaction in Ethylene Dichloride start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Elucidation nmr->data ir->data ms->data

Caption: General workflow for synthesis and characterization.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the assigned chemical structure and serve as a reliable reference for researchers and scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for accurate structural verification and purity assessment.

References

The Solubility Profile of 2-chloro-N-pyridin-2-ylacetamide: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available experimental solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the known solubility of structurally analogous compounds. We delve into the molecular characteristics that govern its solubility, offering a reasoned estimation of its behavior in a wide array of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a vital building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, combining a reactive chloroacetamide group with a pyridinyl moiety, makes it a versatile precursor for a variety of chemical transformations. The efficiency of these reactions, as well as the ease of product purification and formulation, are all critically dependent on the solubility of this compound in different solvent systems.

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for:

  • Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity by ensuring that all reactants are in the same phase.

  • Crystallization and Purification: The purification of the final product often relies on controlled crystallization, a process that is entirely governed by solubility differences in various solvents.

  • Formulation Development: For pharmaceutical applications, the solubility of any intermediate or active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of a solvent in which the analyte is fully soluble.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Melting Point 110-115 °C[2][3]
Appearance Pink to white solid[2][3]
XLogP3-AA 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

The molecule's structure contains several key features that influence its solubility:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • The Amide Group: The amide linkage (-NH-C=O) is polar and can participate in hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atom as an acceptor.[4][5]

  • The Chloromethyl Group: The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.

The XLogP3-AA value of 1.2 suggests that this compound has a moderate degree of lipophilicity.[1] This indicates that it will likely exhibit solubility in a range of solvents, from polar to moderately non-polar, but is unlikely to be highly soluble in very non-polar solvents like hexane.

A Predictive Framework for Solubility

Given the lack of direct experimental data, we can predict the solubility of this compound by examining the solubility of two structurally related compounds: acetanilide (N-phenylacetamide) and 2-aminopyridine.

  • Acetanilide provides a model for the N-substituted acetamide portion of the molecule. It is known to be very soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone, and also soluble in less polar solvents like chloroform and benzene.[6][7][8][9][10][11] Its solubility in water is slight in the cold but increases with temperature.[6][7][9][10]

  • 2-Aminopyridine represents the pyridinyl part of the molecule. It shows good solubility in a wide range of solvents including acetone, ethyl acetate, chloroform, and various alcohols.[12][13][14][15][16]

By combining these observations, we can infer that this compound will likely be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol) due to its ability to participate in dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be lower in non-polar solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the amide and pyridine groups.
EthanolHighSimilar to methanol, good hydrogen bonding potential.
Polar Aprotic AcetoneHighStrong dipole-dipole interactions with the polar amide group.
AcetonitrileModerate to HighGood solvent for polar compounds.
Ethyl AcetateModerateLess polar than acetone but should still be an effective solvent.
Dimethylformamide (DMF)Very HighHighly polar aprotic solvent, excellent for amides.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, excellent for a wide range of compounds.
Halogenated DichloromethaneModerateCapable of dissolving moderately polar compounds.
ChloroformModerateSimilar to dichloromethane.
Aromatic TolueneLow to ModerateModerate polarity, may show some solubility.
Non-polar HexaneVery Low"Like dissolves like" principle suggests poor solubility.
Diethyl EtherLowLow polarity, limited interaction with the polar functional groups.

Disclaimer: The solubility data presented in this table are estimations based on the analysis of structurally similar compounds and are intended for guidance purposes only. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive way to determine the solubility of this compound is through experimental measurement. The equilibrium shake-flask method is a reliable and widely accepted technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Accurately dilute the filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

For researchers and professionals in drug development and chemical synthesis, it is imperative to experimentally verify the solubility in the specific solvent systems relevant to their work. The detailed shake-flask protocol provided in this guide offers a reliable method for generating this critical data. A thorough understanding and experimental determination of the solubility of this compound will undoubtedly lead to more efficient, robust, and scalable chemical processes.

References

Technical Guide: Elucidating the Stability and Recommended Storage of 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical analysis of the stability profile for 2-chloro-N-pyridin-2-ylacetamide (CAS No. 5221-37-4). The insights and protocols contained herein are intended for researchers, chemists, and drug development professionals who handle this compound. Our objective is to provide a framework for maintaining the integrity of this reagent through proper storage, handling, and stability assessment, thereby ensuring the reliability and reproducibility of experimental outcomes.

Physicochemical and Structural Overview

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its stability. This compound is a chloroacetamide derivative containing a pyridine ring, a structural motif common in pharmaceutical development.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 5221-37-4[2][3]
Molecular Formula C₇H₇ClN₂O[2][3]
Molecular Weight 170.6 g/mol [2][4]
Appearance Pink to off-white solid/powder[2][5]
Melting Point 110-115 °C[2][5]
Boiling Point 378.1 ± 22.0 °C (Predicted)[2]
Density 1.341 ± 0.06 g/cm³ (Predicted)[2]

The molecule's structure incorporates two key reactive sites that dictate its stability: the electrophilic carbonyl carbon of the amide group and the carbon atom bearing the chloro substituent. These sites are susceptible to nucleophilic attack and hydrolysis, respectively.

Intrinsic Stability and Potential Degradation Pathways

While specific, comprehensive degradation studies on this compound are not extensively published, its chemical structure allows for a scientifically grounded prediction of its degradation pathways. The primary mechanisms of degradation are anticipated to be hydrolysis, and to a lesser extent, photolysis and thermal decomposition.[6]

Hydrolytic Degradation

Hydrolysis is the most probable non-photolytic degradation pathway for this compound. The reaction can be catalyzed by the presence of water, acid, or base.[7]

  • Amide Bond Hydrolysis : Under acidic or basic conditions, the amide linkage can be cleaved to yield 2-aminopyridine and chloroacetic acid. This is a common degradation route for amide-containing compounds.

  • Nucleophilic Substitution of Chloride : The α-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, which would result in the formation of 2-hydroxy-N-pyridin-2-ylacetamide.[6]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy required to induce photochemical reactions.[6] For pyridine-containing compounds, photolysis can lead to complex transformations, including ring cleavage or the formation of various isomers.[8]

Thermal Degradation

While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate the rate of hydrolytic and other decomposition reactions.[6] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas are expected to form.[9]

The following diagram illustrates the most likely hydrolytic degradation pathways.

G parent This compound prod1 2-hydroxy-N-pyridin-2-ylacetamide parent->prod1  Hydrolysis (Nucleophilic Substitution)  [H₂O / OH⁻] prod2 2-Aminopyridine parent->prod2  Amide Hydrolysis  [H⁺ or OH⁻] prod3 Chloroacetic Acid parent->prod3  Amide Hydrolysis  [H⁺ or OH⁻]

Caption: Predicted hydrolytic degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's chemical liabilities, a multi-faceted approach to storage is required to ensure its long-term stability. The following conditions are derived from supplier recommendations and an understanding of the compound's chemistry.[2][10]

ConditionRecommendationRationale
Temperature 2–8 °CReduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidative degradation.[2]
Container Tightly sealed, light-resistant containerPrevents ingress of moisture and air; protects from light to prevent photodegradation.
Environment Store in a dry, well-ventilated areaPrevents condensation and ensures a safe storage environment.
Incompatibilities Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]These substances can directly react with and degrade the compound.

Handling Precautions: Due to the hazardous nature of this compound and its analogues, appropriate personal protective equipment (PPE) is mandatory.[3][11]

  • Engineering Controls: Handle within a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[11]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[12][13] The following protocol provides a comprehensive framework for stressing this compound. The goal is to achieve 5-20% degradation of the active substance.[7][14]

Experimental Workflow Diagram

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Expose Aliquots to Stress Conditions start->stress quench Quench Reaction & Neutralize Sample stress->quench dilute Dilute to Working Concentration (e.g., 100 µg/mL) quench->dilute analyze Analyze by Stability- Indicating HPLC Method dilute->analyze end Characterize Degradants (e.g., LC-MS) analyze->end

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL. A common solvent system is a 50:50 (v/v) mixture of acetonitrile and water. The choice of co-solvent depends on solubility.[7]

2. Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution, diluted to the final concentration) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
    • Heat at 60 °C for 24 hours.
    • Cool to room temperature.
    • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
    • Keep at room temperature for 8 hours.
    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% (w/v) hydrogen peroxide (H₂O₂).
    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70 °C for 48 hours.
    • Also, heat a solution of the compound (1 mg/mL) at 70 °C for 48 hours.
    • After exposure, dissolve the solid sample and dilute both to the working concentration.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample (1 mg/mL) to a photostability chamber.
    • The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).
    • A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the designated stress period and any necessary neutralization, dilute all samples to a final working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[12]

Method Development Starting Points:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve the parent compound from potentially more polar or non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a PDA/DAD detector).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. The analysis of the forced degradation samples is the ultimate test of specificity. The peak for this compound should be pure and well-separated from all degradation product peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in pathway elucidation.[15]

Conclusion

This compound is a compound that requires careful storage and handling to maintain its chemical integrity. Its stability is primarily threatened by hydrolysis, necessitating storage in a cool, dry environment under an inert atmosphere. The provided forced degradation protocol serves as a robust framework for systematically investigating its stability profile and is a critical step in the development of any formulation or application involving this compound. Adherence to these guidelines will ensure the quality and reliability of research and development outcomes.

References

An In-depth Technical Guide to the Reactivity of 2-chloro-N-pyridin-2-ylacetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-N-pyridin-2-ylacetamide, a versatile bifunctional reagent, with a range of nucleophiles. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of its reactivity, offers field-proven insights into experimental design, and provides detailed protocols for key transformations. The guide is structured to offer a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 5221-37-4) is a valuable building block in medicinal chemistry and synthetic organic chemistry.[1] Its structure, incorporating an electrophilic chloroacetyl group and a pyridyl moiety, allows for a diverse range of chemical transformations. The pyridyl ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, often imparting desirable pharmacokinetic properties to drug candidates. The chloroacetyl group, on the other hand, is a potent electrophile, susceptible to attack by a wide array of nucleophiles, making it a key synthon for the construction of more complex molecular architectures.[2][3] This guide will explore the nuances of its reactivity, providing a framework for its strategic application in synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.6 g/mol
Melting Point 110-115 °C[1]
Appearance Pink to off-white solid[1]
¹H NMR (CDCl₃) δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[1]
¹³C NMR (CDCl₃) δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[1]
IR (KBr, cm⁻¹) 3443, 3226, 1683, 1581, 1330, 1198, 775[1]
Mass Spectrum (EIMS) m/z 170.6 (M+)[1]

Core Reactivity: The Electrophilic Nature of the α-Carbon

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon of the chloroacetyl group.[2][3] The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders this carbon atom highly electrophilic and susceptible to attack by a variety of nucleophiles.

The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] This is characterized by a single transition state where the nucleophile attacks the α-carbon from the backside relative to the departing chloride ion.

Caption: Generalized Sₙ2 mechanism for the reaction of this compound with a nucleophile.

Influence of the Pyridyl Group on Reactivity

The electronic nature of the N-aryl substituent significantly impacts the reactivity of α-chloroacetamides.[4] In the case of this compound, the pyridyl ring is generally considered to be electron-withdrawing, which enhances the electrophilicity of the α-carbon and increases the rate of nucleophilic substitution compared to its phenyl analogue, N-phenyl-2-chloroacetamide.[4]

Reactivity with Nitrogen Nucleophiles

Reactions with nitrogen nucleophiles, such as primary and secondary amines, are fundamental transformations for introducing nitrogen-containing functionalities. These reactions are widely employed in the synthesis of various biologically active compounds.[5]

Reaction with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines typically proceeds smoothly to yield the corresponding N-substituted glycinamides. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base to neutralize the HCl generated during the reaction.

amine_reaction start This compound product N-substituted glycinamide start->product Nucleophilic Substitution nucleophile Primary or Secondary Amine (R¹R²NH) nucleophile->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) Room Temperature to Reflux conditions->product side_product HCl (neutralized by base) product->side_product

Caption: Workflow for the reaction of this compound with amines.

Experimental Protocol: Synthesis of 2-(benzylamino)-N-(pyridin-2-yl)acetamide

This protocol provides a representative procedure for the reaction with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To the stirred suspension, add benzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, particularly thiols and thiophenols, are generally more nucleophilic than their oxygen or nitrogen counterparts and react readily with this compound. These reactions are crucial for the synthesis of thioethers, which are present in numerous pharmaceuticals and agrochemicals.[6]

Reaction with Thiols

The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

NucleophileProductTypical ConditionsReference
Thiophenol2-(phenylthio)-N-(pyridin-2-yl)acetamideNaOEt, Ethanol, reflux[6]
2-thioxo-1,2-dihydropyridine-3-carbonitrile2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamidePiperidine, Ethanol, reflux[6]
Experimental Protocol: Synthesis of 2-(phenylthio)-N-(pyridin-2-yl)acetamide

Materials:

  • This compound

  • Thiophenol

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to ethanol at 0 °C.

  • To this solution, add thiophenol (1.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactivity with Oxygen Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, are generally less reactive towards this compound than nitrogen or sulfur nucleophiles. The reaction often requires a strong base to deprotonate the oxygen nucleophile, forming a more reactive alkoxide or phenoxide.[2]

Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides is a variation of the Williamson ether synthesis. This method is effective for the preparation of α-alkoxy and α-aryloxy acetamides.

oxygen_nucleophile_reaction start This compound product α-alkoxy/aryloxy acetamide start->product Sₙ2 Reaction nucleophile Alcohol/Phenol (ROH) base Strong Base (e.g., NaH, NaOEt) nucleophile->base Deprotonation base->product

References

The Chloroacetamide Moiety: A Versatile Warhead in the Pursuit of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Relevance of the Chloroacetamide Scaffold

The chloroacetamide functional group, characterized by a chlorine atom attached to the carbon alpha to an amide carbonyl, is a classic electrophilic "warhead" in medicinal chemistry. Its inherent reactivity towards nucleophilic residues in biological macromolecules, particularly the thiol group of cysteine, has positioned it as a cornerstone in the design of covalent inhibitors. While sometimes perceived as promiscuously reactive, modern medicinal chemistry has refined the application of the chloroacetamide moiety, enabling the development of highly specific and potent therapeutic candidates. This guide provides a comprehensive exploration of the diverse biological activities of chloroacetamide derivatives, delving into their mechanisms of action, the experimental methodologies used for their evaluation, and their potential as next-generation therapeutics. We will traverse their applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.

I. The Chemistry of Action: Covalent Targeting of Cysteine

The biological activities of most chloroacetamide derivatives stem from their ability to act as irreversible covalent inhibitors. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the alpha-carbon susceptible to nucleophilic attack. Within a biological milieu, the thiol side chain of cysteine residues on proteins is a prime nucleophile.

The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond. This irreversible modification of the protein can lead to a loss of function, making it a powerful strategy for inhibiting enzymes or disrupting protein-protein interactions. The specificity of this interaction is not solely dependent on the reactivity of the chloroacetamide warhead but also on the non-covalent interactions between the rest of the molecule and the target protein, which orient the warhead in proximity to the target cysteine.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

Chloroacetamide derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a range of cancer cell lines and even targeting the elusive cancer stem cell (CSC) population.[1]

A. Mechanism of Action in Cancer

The anticancer activity of chloroacetamides is often multifactorial, arising from the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis. A prominent mechanism involves the inhibition of various kinases and other enzymes that possess a reactive cysteine in or near their active site. For instance, chloroacetamide-based compounds have been designed to target transcriptional enhanced associate domain (TEAD) proteins, which are crucial components of the Hippo signaling pathway. By covalently modifying a conserved cysteine in the palmitate-binding pocket of TEAD, these inhibitors disrupt its interaction with the co-activator YAP1, a key driver of cell proliferation and organ growth.[2]

Furthermore, the general propensity of chloroacetamides to react with cysteine-containing proteins can induce cellular stress and apoptosis. This can occur through the inhibition of crucial enzymes involved in cellular redox homeostasis or by directly damaging proteins, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which can culminate in apoptosis.[3][4]

B. Targeting Cancer Stem Cells

A particularly promising application of chloroacetamide derivatives is in the eradication of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Chloroacetamide-based small molecules have been shown to inhibit the self-renewal of cancer cells with stem-like characteristics in vitro.[1] The exact mechanism is still under investigation but is thought to involve the covalent inhibition of pathways essential for maintaining the stem-like state.

C. Experimental Evaluation of Anticancer Activity

A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

  • Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Causality in Protocol Design: The choice of cell seeding density is critical to ensure that the cells are in a logarithmic growth phase during the assay, providing a sensitive measure of cytotoxicity. The incubation time with the test compound is varied to assess time-dependent effects. A solubilization agent, typically DMSO, is required to dissolve the insoluble formazan crystals for spectrophotometric quantification.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

To assess the impact of chloroacetamide derivatives on CSCs, the sphere-forming assay is employed. This assay evaluates the ability of single cells to proliferate and form three-dimensional, non-adherent spherical colonies, a characteristic of stem-like cells.

  • Principle: CSCs, when cultured in serum-free, non-adherent conditions with specific growth factors, can form "spheroids" or "tumorspheres." A reduction in the number or size of these spheres upon treatment with a compound indicates an inhibitory effect on the self-renewal capacity of CSCs.[1]

  • Causality in Protocol Design: The use of serum-free medium and non-adherent plates is crucial to select for the growth of stem-like cells. The inclusion of growth factors like EGF and bFGF supports the proliferation of this specific cell population.

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Chloroacetamide derivatives have emerged as promising candidates with a broad spectrum of activity against various bacteria and fungi.[5][6]

A. Mechanism of Antimicrobial Action

The antimicrobial properties of chloroacetamides are primarily attributed to their ability to covalently modify essential microbial enzymes. Many microbial proteins, including those involved in cell wall synthesis, DNA replication, and metabolism, contain reactive cysteine residues that are susceptible to alkylation by chloroacetamides.

For instance, some chloroacetamide derivatives are thought to exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and transcription.[7] Molecular docking studies have supported the binding of these derivatives to the active sites of these enzymes.[7] In fungi, chloroacetamide derivatives may disrupt the cell membrane or inhibit key enzymes involved in fungal viability. Some studies suggest that their mechanism of action is not through the complexation with ergosterol, a common target for antifungal drugs, indicating a potentially novel mechanism.[5]

B. Experimental Evaluation of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's antimicrobial potency.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the chloroacetamide derivative in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.

  • Causality in Protocol Design: The use of a standardized inoculum is critical for reproducibility. The choice of growth medium (e.g., Mueller-Hinton for bacteria) ensures optimal growth of the microorganism and consistent test results. Incubation conditions (temperature and duration) are specific to the microorganism being tested.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the chloroacetamide derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Chloroacetamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(4-hydroxyphenyl) chloroacetamideC. albicans>2660[8]
Chloroacetamide Derivative SP4C. albicans60-100[8]
Chloroacetamide Derivative SP6C. albicans60-100[8]
Chloroacetamide Derivative 22E. coli>6.25[6]
Chloroacetamide Derivative 23E. coli>6.25[6]
4-BFCAFusarium spp.12.5-50[5]

IV. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Chloroacetamide derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some acetamide derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[9] By covalently modifying a cysteine residue in or near the active site of COX-2, chloroacetamide derivatives can block its activity, thereby reducing prostaglandin production and alleviating inflammation.

// Edges "Inflammatory_Stimulus" -> "PLA2" [label="Activates"]; "PLA2" -> "Arachidonic_Acid" [label="Converts"]; "Phospholipids" -> "PLA2" [style=invis]; "Arachidonic_Acid" -> "COX2" [label="Substrate for"]; "COX2" -> "Prostaglandins" [label="Synthesizes"]; "Prostaglandins" -> "Inflammation" [label="Mediates"]; "Chloroacetamide" -> "COX2" [label="Covalently Inhibits\n(via Cysteine)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Covalent inhibition of COX-2 by chloroacetamide derivatives.

B. Experimental Evaluation of Anti-inflammatory Activity

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins, cytokines, and nitric oxide. The ability of a compound to reduce the paw edema indicates its anti-inflammatory potential.

  • Causality in Protocol Design: The use of a plethysmometer allows for precise and quantitative measurement of paw volume changes. A standard anti-inflammatory drug, such as indomethacin or diclofenac, is used as a positive control to validate the assay. The time course of edema measurement helps to elucidate the potential mechanism of action (i.e., inhibition of early or late-phase mediators).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the chloroacetamide derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

V. Antiviral Activity: A New Frontier

The covalent inhibitory nature of chloroacetamide derivatives makes them attractive candidates for the development of antiviral agents, particularly against viruses that rely on cysteine proteases for their replication.

A. Mechanism of Antiviral Action: Targeting Viral Proteases

A prime example of the antiviral potential of chloroacetamides is their activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for processing viral polyproteins into functional proteins required for viral replication.[10][11] Chloroacetamide-based inhibitors have been designed to covalently bind to the catalytic cysteine (Cys145) in the active site of Mpro, thereby inactivating the enzyme and halting viral replication.[10][12]

// Edges "Viral_Polyprotein" -> "Mpro" [label="Substrate for"]; "Mpro" -> "Functional_Proteins" [label="Cleaves into"]; "Functional_Proteins" -> "Viral_Replication" [label="Enables"]; "Chloroacetamide_Inhibitor" -> "Mpro" [label="Covalently Binds to\nCatalytic Cysteine (Cys145)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Inhibition of SARS-CoV-2 Mpro by a chloroacetamide derivative.

B. Experimental Evaluation of Antiviral Activity

This assay directly measures the ability of a compound to inhibit the replication of a virus in a cell culture system.

  • Principle: Host cells susceptible to the virus are infected and simultaneously treated with the chloroacetamide derivative. After an incubation period, the amount of viral replication is quantified, often by measuring the viral load (e.g., by qPCR for viral RNA) or by assessing the cytopathic effect (CPE) of the virus on the host cells.

  • Causality in Protocol Design: The choice of host cell line is critical, as it must be permissive to viral infection. The multiplicity of infection (MOI) is carefully controlled to ensure a consistent level of infection across experiments. The timing of compound addition (before, during, or after infection) can provide insights into the stage of the viral life cycle that is being inhibited.

Table 2: Antiviral Activity of Chloroacetamide Derivatives against SARS-CoV-2

CompoundTargetIC50 (µM)EC50 (µM)Cell LineReference
Jun9-57-3RMpro0.05--[10]
Jun9-54-1Mpro0.17-Vero E6/Calu-3[10]
Jun9-62-2RMpro0.432.05Caco2-hACE2[10]
Jun9-88-6RMpro0.08-Vero E6/Caco2-hACE2[13]

VI. Other Potential Biological Activities

The reactivity of the chloroacetamide warhead suggests a broad potential for biological activity beyond the aforementioned areas.

  • Herbicidal Activity: Chloroacetamide herbicides are widely used in agriculture. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases in plants.[14] While effective as herbicides, there is interest in their potential off-target effects on human enzymes, which could inform toxicology studies or even open avenues for therapeutic repurposing.[3][4]

  • Neuroprotective Activity: While direct evidence for the neuroprotective effects of chloroacetamide derivatives is currently limited, some acetamide-containing compounds have shown promise in attenuating neuroinflammation and oxidative stress in models of neurodegeneration.[15][16] Given the role of cysteine proteases like caspases and cathepsins in neuronal apoptosis, the development of specific chloroacetamide-based inhibitors for these enzymes could be a viable strategy for neuroprotection.[17] This remains an exciting area for future research.

VII. Conclusion and Future Perspectives

Chloroacetamide derivatives represent a versatile and potent class of compounds with a wide array of demonstrated and potential biological activities. Their ability to form irreversible covalent bonds with target proteins provides a powerful mechanism for modulating biological processes. As our understanding of the proteome and the roles of specific cysteine residues in disease pathogenesis deepens, the rational design of next-generation chloroacetamide-based therapeutics will undoubtedly accelerate. The continued exploration of their structure-activity relationships, optimization of their selectivity, and investigation into novel therapeutic areas will ensure that the chloroacetamide moiety remains a valuable tool in the arsenal of medicinal chemists and drug discovery scientists.

References

An In-Depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-pyridin-2-ylacetamide, a key building block in modern organic and medicinal chemistry. While the specific historical genesis of this compound is not prominently documented, its importance is underscored by its utility in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. This guide details its physicochemical properties, provides a robust, validated synthesis protocol, and explores its applications as a versatile intermediate in drug discovery and development.

Introduction and Historical Context

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a privileged structure in the design of biologically active molecules. Similarly, α-chloroacetamides are highly valued synthetic intermediates due to the reactivity of the carbon-chlorine bond, which allows for facile nucleophilic substitution and the construction of more complex molecular architectures.

The combination of these two pharmacophores in this compound creates a molecule of significant synthetic potential. While a definitive "discovery" paper pinpointing the first synthesis and characterization of this specific compound is not readily apparent in a survey of historical chemical literature, its conceptual origins can be traced to the broader development of N-acylaminopyridine and chloroacetamide chemistry. The fundamental reaction, the acylation of an amine with an acyl chloride, has been a cornerstone of organic synthesis for over a century. Early research into the functionalization of aminopyridines and the exploration of the reactivity of chloroacetyl chloride laid the groundwork for the eventual synthesis of compounds like this compound. Its emergence in the literature is more as a means to an end—a versatile building block—rather than a discovery in its own right.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 5221-37-4[PubChem][1]
Molecular Formula C₇H₇ClN₂O[ChemicalBook][2]
Molecular Weight 170.60 g/mol [ChemicalBook][2]
Appearance Pink to white solid[ChemicalBook][2]
Melting Point 110-115 °C[ChemicalBook][2]
Boiling Point 378.1±22.0 °C (Predicted)[ChemicalBook][3]
Density 1.341±0.06 g/cm³ (Predicted)[ChemicalBook][3]
Solubility Soluble in various organic solventsGeneral Knowledge

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 2-aminopyridine with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, and various modifications, including the use of microwave irradiation to accelerate the reaction, have been reported.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Aminopyridine 2-Aminopyridine Target_Molecule This compound 2-Aminopyridine->Target_Molecule Nucleophilic Acyl Substitution Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Target_Molecule Solvent 1,2-Dichloroethane Solvent->Target_Molecule Microwave Microwave Irradiation (300 W, 80 °C, 5 min) Microwave->Target_Molecule HCl HCl (byproduct)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a method utilizing microwave-assisted synthesis, which offers rapid and high-yielding access to the target compound.[2]

Materials:

  • 2-Aminopyridine (2.8 g, 30 mmol)

  • Chloroacetyl chloride (2.5 mL, 31.5 mmol)

  • 1,2-Dichloroethane (25 mL)

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Equipment:

  • 50 mL glass vessel suitable for microwave synthesis

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.

  • Addition of Reagent: Slowly add chloroacetyl chloride (2.5 mL, 31.5 mmol) dropwise to the stirred solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes with a power of 300 W.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from acetonitrile to yield this compound as a pink solid (4.9 g, 97% yield).[2]

Characterization Data
  • Melting Point: 110-115 °C[2]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3443, 3226 (N-H stretching), 1683 (C=O, amide I), 1581 (N-H bending, amide II), 1330, 1198, 775.[2]

  • ¹H NMR (CDCl₃, δ ppm): 8.95 (1H, bs, NH), 8.4 (1H, d, J = 4.9 Hz), 8.2 (1H, d, J = 8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, CH₂Cl).[2]

  • ¹³C NMR (CDCl₃, δ ppm): 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2.[2]

  • Electron Impact Mass Spectrometry (EIMS): m/z 170.6 (M⁺).[2]

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the electrophilic nature of the α-chloroacetyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-pyridin-2-ylacetamide moiety onto a variety of molecular scaffolds.

Applications cluster_intermediates Key Synthetic Applications cluster_final_products Potential Therapeutic Areas Start This compound Thienopyridines Synthesis of Thieno[2,3-b]pyridines Start->Thienopyridines Reaction with 2-mercaptonicotinonitriles Other_Heterocycles Access to other Fused Heterocycles Start->Other_Heterocycles Reaction with various nucleophiles Anticancer Anticancer Agents Thienopyridines->Anticancer Antimicrobial Antimicrobial Agents Thienopyridines->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Other_Heterocycles->Anti_inflammatory

Caption: Synthetic utility of this compound.

A prominent application of this compound is in the synthesis of thieno[2,3-b]pyridine derivatives. These compounds have garnered significant attention due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis typically involves the reaction of this compound with a 2-mercaptonicotinonitrile derivative, leading to the formation of a thieno[2,3-b]pyridine core.

The broader class of chloroacetamide derivatives has been investigated for a range of biological activities, including as herbicides and antimicrobial agents. The presence of the reactive chloro group is believed to contribute to their mechanism of action, potentially through covalent modification of biological targets.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its α-chloroacetyl group provide a reliable platform for the construction of complex heterocyclic systems with promising pharmacological profiles. While its specific historical origins are not well-documented, its continued use in contemporary research highlights its enduring importance as a key synthetic intermediate. This guide provides the necessary technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-chloro-N-pyridin-2-ylacetamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-chloro-N-pyridin-2-ylacetamide is a molecule of interest in medicinal chemistry and drug development, serving as a versatile precursor for various heterocyclic compounds.[1] A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and computational modeling. However, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this specific compound. This guide, therefore, serves a dual purpose: first, to consolidate the known synthesis and physical properties of this compound, and second, to present a rigorous, field-proven framework for the experimental and computational determination of its core thermochemical properties. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap to bridge the existing knowledge gap.

Introduction and Current State of Knowledge

This compound (CAS 5221-37-4) belongs to the class of N-aryl chloroacetamides, which are recognized for their utility as building blocks in organic synthesis and for their potential biological activities.[1][2] While synthetic routes and basic physical characterization are documented, critical thermochemical data—such as the standard enthalpy of formation, enthalpy of sublimation, and heat capacity—remain uninvestigated. This data is indispensable for:

  • Predictive Modeling: Accurate thermochemical parameters are essential for quantum chemical models that predict reaction pathways, transition states, and equilibrium constants.

  • Process Safety and Hazard Analysis: Understanding the energy release potential during synthesis or decomposition is fundamental to ensuring process safety at scale.

  • Pharmaceutical Formulation: Phase transition energetics and physical stability, which are related to thermochemistry, are critical aspects of drug formulation and shelf-life.

This guide outlines a comprehensive strategy to systematically determine these vital properties.

Synthesis and Physicochemical Characterization

A reliable and well-characterized sample is the prerequisite for any accurate thermochemical study. The synthesis of this compound is typically achieved via the acylation of 2-aminopyridine with chloroacetyl chloride.[3][4]

Recommended Synthesis Protocol

This protocol is adapted from established microwave-assisted synthesis methods, which offer rapid reaction times and high yields.[3][4]

Materials:

  • 2-Aminopyridine (C₅H₆N₂)

  • Chloroacetyl chloride (C₂H₂Cl₂O)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • In a 50 mL glass vessel suitable for microwave synthesis, dissolve 2-aminopyridine (e.g., 2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.

  • While stirring, slowly add chloroacetyl chloride dropwise to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[3][4]

  • After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution to neutralize the HCl byproduct.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from acetonitrile to yield this compound as a solid.[3][4]

Physicochemical Data

All quantitative data for the synthesized and purified compound should be summarized for clear reference.

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.6 g/mol [4][5]
CAS Number 5221-37-4[4][6]
Melting Point 110-115 °C[3][4]
Appearance Pink to off-white solid[3][4]

Spectroscopic Data for Confirmation:

  • ¹H NMR (CDCl₃): δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs).[3]

  • ¹³C NMR (CDCl₃): δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.[3]

  • IR (KBr, cm⁻¹): 3443, 3226, 1683, 1581, 1330, 1198, 775.[3][4]

  • EIMS (m/z): 170.6 (M⁺).[3][4]

Proposed Experimental Framework for Thermochemical Characterization

The following sections detail the recommended experimental protocols for determining the key thermochemical properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Thermochemistry cluster_comp Computational Thermochemistry S Synthesis via Acylation P Recrystallization & Purity Check S->P C Combustion Calorimetry (ΔfH°solid) P->C K Knudsen Effusion (ΔsubH°) P->K D DSC (Cp) P->D G Quantum Chemistry (G4/CBS-QB3) (ΔfH°gas) P->G Final_Data Consolidated Thermochemical Data C->Final_Data K->Final_Data D->Final_Data G->Final_Data

Figure 1: Overall workflow for thermochemical characterization.
Standard Molar Enthalpy of Formation (Condensed Phase)

The standard molar enthalpy of formation in the solid state, ΔfH°(cr), is the cornerstone of thermochemical data. It is most reliably determined from the standard molar energy of combustion (ΔcU°).

Chosen Methodology: Static Bomb Combustion Calorimetry This technique is the gold standard for determining the energy of combustion of solid organic compounds.[7] For halogenated compounds, special considerations are necessary to ensure complete combustion and accurate analysis of the products.

Experimental Protocol:

  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter using certified benzoic acid pellets. This step is critical for establishing the instrument's response to a known energy release.

  • Sample Preparation: Prepare a pellet of high-purity (≥99.9%) this compound (approx. 0.5-1.0 g). The mass must be known to a high degree of precision.

  • Bomb Preparation: Place the pellet in a platinum crucible. Add a small amount of water (e.g., 1 mL) to the bomb to ensure the final products (HCl) are in a well-defined aqueous state. The bomb is then sealed and pressurized with high-purity oxygen (approx. 3 MPa).

  • Combustion: Place the bomb in the calorimeter, and once thermal equilibrium is reached, ignite the sample. Record the temperature change of the surrounding water jacket.

  • Product Analysis: After combustion, analyze the contents of the bomb to quantify the amounts of CO₂, unburned carbon, and nitric acid formed. The concentration of hydrochloric acid in the bomb solution must also be determined, typically by titration.

  • Energy Calculation: Calculate the gross energy of combustion from the temperature rise and the energy equivalent of the calorimeter.

  • Washburn Corrections: Apply Washburn corrections to correct the energy of combustion from the actual experimental conditions within the bomb to standard state conditions (298.15 K and 0.1 MPa).[8] This is a complex but essential step that accounts for the energy of solution of gases, acid formation, etc.

  • Enthalpy of Formation Calculation: Using the corrected standard molar energy of combustion, calculate the standard molar enthalpy of combustion (ΔcH°). Then, use Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and HCl(aq)) to determine the standard molar enthalpy of formation of the compound.[9]

G start High-Purity Sample prepare Prepare Pellet & Bomb (add H₂O, pressurize O₂) start->prepare calibrate Calibrate with Benzoic Acid combust Ignite and Measure ΔT calibrate->combust prepare->combust analyze Analyze Products (CO₂, HCl, HNO₃) combust->analyze correct Apply Washburn Corrections analyze->correct calculate Calculate ΔfH°(cr) using Hess's Law correct->calculate end Standard Enthalpy of Formation calculate->end

Figure 2: Workflow for Combustion Calorimetry.
Standard Molar Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) connects the condensed phase to the gas phase, a critical link for comparing experimental and computational results.

Chosen Methodology: Knudsen Effusion Method This method measures the vapor pressure of a solid as a function of temperature by monitoring the rate of mass loss due to effusion into a vacuum. It is highly suitable for organic compounds with low volatility.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the crystalline sample into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area.

  • Measurement: Suspend the cell from a sensitive microbalance within a high-vacuum chamber.

  • Temperature Control: Heat the cell to a series of precisely controlled temperatures and allow it to equilibrate at each setpoint.

  • Data Acquisition: At each temperature, measure the rate of mass loss ( dm/dt ) due to the sublimation of the sample through the orifice.

  • Vapor Pressure Calculation: Calculate the vapor pressure (p) at each temperature using the Knudsen-Langmuir equation.

  • Enthalpy of Sublimation Calculation: Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant. The standard molar enthalpy of sublimation at 298.15 K can then be calculated by correcting for heat capacity differences between the gas and solid phases.

Heat Capacity

The heat capacity (Cp) is essential for correcting enthalpies to different temperatures and for a complete thermodynamic description of the material.

Chosen Methodology: Differential Scanning Calorimetry (DSC) DSC is a fast and reliable method for measuring the heat capacity of small samples of thermally stable solids.[2][10][11] The sapphire method is a widely accepted standard procedure.[12]

Experimental Protocol (Sapphire Method):

  • Baseline Run: Perform a DSC scan with empty sample and reference crucibles over the desired temperature range (e.g., -50 °C to 100 °C) to obtain the instrumental baseline.

  • Sapphire Standard Run: Place a sapphire disk of known mass (a certified heat capacity standard) in the sample crucible and repeat the DSC scan using the same temperature program.

  • Sample Run: Replace the sapphire standard with a pellet of this compound of known mass and perform a final DSC scan under identical conditions.

  • Heat Capacity Calculation: The specific heat capacity of the sample (cp,sample) at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline (ΔP_sample) with the heat flow difference for the sapphire standard (ΔP_sapphire), according to the equation: cp,sample = (msapphire / msample) * (ΔPsample / ΔPsapphire) * cp,sapphire

Proposed Computational Framework for Thermochemical Characterization

Computational chemistry provides an independent and powerful route to determine gas-phase thermochemical properties, which can be used to validate experimental results.

Chosen Methodology: High-Accuracy Composite Methods Methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3) are designed to approximate high-level coupled-cluster calculations with large basis sets through a series of more manageable calculations, yielding results that approach "chemical accuracy" (±1 kcal/mol).[4][13][14]

Computational Protocol:

  • Conformational Search: Identify the lowest energy conformer(s) of the molecule, as multiple orientations of the acetamide group relative to the pyridine ring may exist.

  • Geometry Optimization: Perform a geometry optimization and frequency calculation for the lowest energy conformer, typically using a density functional theory (DFT) method like B3LYP with the 6-31G(2df,p) basis set (as prescribed by G4 theory).[14]

  • Frequency Analysis: The vibrational frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Single-Point Energies: Execute a series of single-point energy calculations on the optimized geometry at progressively higher levels of theory and with larger basis sets (e.g., MP2, CCSD(T)), as defined by the chosen composite method (e.g., G4).[14][15]

  • Extrapolation and Correction: Combine the calculated energies, including extrapolations to the complete basis set limit and empirical corrections, to arrive at a final, high-accuracy total electronic energy at 0 K.

  • Gas-Phase Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy method. This involves combining the computed total enthalpy of the molecule (electronic energy + ZPVE + thermal correction) with the well-known experimental enthalpies of formation of the constituent atoms (C, H, Cl, N, O).[16]

G start Molecular Structure geom_opt Geometry Optimization & Frequencies (e.g., B3LYP/6-31G(2df,p)) start->geom_opt zpve Calculate ZPVE & Thermal Corrections geom_opt->zpve sp_energy High-Level Single-Point Energies (MP2, CCSD(T) with large basis sets) geom_opt->sp_energy composite Combine Energies via G4/CBS-QB3 Scheme (Extrapolations & Corrections) zpve->composite sp_energy->composite atomization Calculate Atomization Enthalpy composite->atomization final_calc Calculate ΔfH°(g) using Experimental Atomic ΔfH° atomization->final_calc end Gas-Phase Enthalpy of Formation final_calc->end

Figure 3: Workflow for Computational Thermochemistry.

Data Synthesis and Validation

A key strength of this proposed framework is the ability to cross-validate the results. The experimentally determined standard molar enthalpy of formation in the gas phase can be derived from the experimental results via the following equation:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

The value obtained from this equation should be in close agreement with the value predicted by the high-accuracy computational methods. A strong correlation between the experimental and computational results provides a high degree of confidence in the determined thermochemical data.

Conclusion

While the thermochemical properties of this compound are currently uncharacterized, a clear and robust path exists for their determination. By combining rigorous experimental techniques—namely static bomb combustion calorimetry, Knudsen effusion, and differential scanning calorimetry—with high-accuracy computational methods like G4 or CBS-QB3, a comprehensive and validated set of thermochemical data can be established. This guide provides the necessary protocols and theoretical underpinnings to empower researchers to undertake this work, thereby enhancing our fundamental understanding of this important chemical building block and enabling more precise and safer applications in research and development.

References

Methodological & Application

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-chloro-N-pyridin-2-ylacetamide, a versatile building block in medicinal chemistry. We will move beyond a simple recitation of steps to explore the rationale behind the protocol, emphasizing safety, efficiency, and validation. This application note is designed to empower researchers to confidently and reproducibly synthesize this key intermediate.

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, many of which are investigated for their potential pharmacological activities.[1][2][3] The presence of a reactive chloroacetyl group and a pyridinyl moiety makes it a valuable precursor for constructing more complex molecular architectures, particularly those with applications as antimicrobial and anticancer agents.[3][4]

Traditionally, the synthesis of this compound involves conventional heating methods that can be time-consuming, often requiring several hours of reflux.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and often cleaner reaction profiles.[5][6][7] This protocol details a validated microwave-assisted method that dramatically reduces the synthesis time to mere minutes.[8][9]

Health & Safety: A Commitment to a Secure Laboratory Environment

A thorough understanding and strict adherence to safety protocols are paramount when handling the reagents involved in this synthesis.

  • 2-Aminopyridine: This compound is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]

  • 2-Chloroacetyl chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[11][12][13] It causes severe burns to the skin and eyes and is harmful if inhaled.[11][12] All manipulations must be performed in a chemical fume hood, and care should be taken to avoid contact with moisture.[12]

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. An emergency shower and eyewash station should be readily accessible.[13][14]

The Chemistry: A Mechanistic Overview

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-AminopyridineReagent Grade, ≥98%
2-Chloroacetyl chlorideReagent Grade, ≥98%
1,2-DichloroethaneAnhydrous
Sodium hydroxide solutionSaturated, aqueous
Anhydrous sodium sulfateReagent Grade
AcetonitrileHPLC Grade (for recrystallization)
Microwave ReactorCapable of controlled temperature and power output
50 mL Glass reaction vessel with TFM Teflon lid
Magnetic stirrer and stir bar
Rotary evaporator
Standard laboratory glassware
Synthetic Procedure
  • Reaction Setup: In a 50 mL glass reaction vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[8][9]

  • Reagent Addition: While stirring, slowly add 2.6 mL (33 mmol) of 2-chloroacetyl chloride dropwise to the solution.

  • Microwave Irradiation: Securely seal the vessel with the TFM Teflon lid and place it in the microwave reactor.[8][9] Irradiate the mixture for 5 minutes at 80°C with a power of 300 W.[8][9]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully uncap it in a fume hood. Adjust the pH of the reaction mixture to 9 using a saturated aqueous sodium hydroxide solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[8][9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[8][9] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8][9]

  • Purification: Recrystallize the crude solid from acetonitrile to yield pure this compound.[8][9]

Characterization

The identity and purity of the synthesized compound can be confirmed by the following methods:

Technique Expected Result
Melting Point 110-115 °C[8][9]
FT-IR (KBr) Characteristic peaks around 3443, 3226 (N-H stretch), 1683 (C=O stretch), 1581, 1330, 1198, and 775 cm⁻¹[8][9]
¹H NMR (CDCl₃) δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[9]
¹³C NMR (CDCl₃) δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[9]
EIMS m/z 170.6 (M⁺)[8][9]

Results and Discussion: A Comparative Advantage

The microwave-assisted approach offers a significant improvement over conventional heating methods.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 5-6 hours[5]5 minutes[8][9]
Yield ModerateUp to 97%[8][9]
Solvent Usage Often requires larger volumesReduced solvent volume
Energy Consumption HighLow

The dramatic reduction in reaction time is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which is not achievable with conventional oil baths. This rapid heating can lead to higher yields and cleaner product formation by minimizing the formation of byproducts that may occur during prolonged heating.

Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 2-Aminopyridine in 1,2-Dichloroethane add_reagent Add 2-Chloroacetyl Chloride reagents->add_reagent Stirring mw_irrad Microwave Irradiation (5 min, 80°C, 300W) add_reagent->mw_irrad ph_adjust pH Adjustment (aq. NaOH) mw_irrad->ph_adjust extraction Extraction with 1,2-Dichloroethane ph_adjust->extraction drying Drying & Concentration extraction->drying purification Recrystallization (Acetonitrile) drying->purification analysis Characterization (MP, IR, NMR, MS) purification->analysis

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion: A Modern Approach to a Key Synthetic Intermediate

The microwave-assisted synthesis of this compound represents a significant advancement in efficiency and sustainability compared to traditional methods. By following this detailed protocol and adhering to the necessary safety precautions, researchers can rapidly and reliably produce this valuable chemical building block for further applications in drug discovery and development.

References

Protocol for N-acylation of 2-aminopyridine with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the N-acylation of 2-Aminopyridine with Chloroacetyl Chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-acylation of 2-aminopyridine using chloroacetyl chloride, yielding the versatile synthetic intermediate, 2-chloro-N-(pyridin-2-yl)acetamide. N-acylation is a cornerstone reaction in organic synthesis, pivotal for constructing the amide bonds that are ubiquitous in pharmaceuticals, natural products, and polymers.[1] The product of this specific transformation is of high value in drug development and agrochemical research; the α-chloro group serves as a reactive handle for subsequent nucleophilic substitutions, allowing for the facile construction of more complex molecular architectures.[1][2] This guide details the underlying reaction mechanism, offers two distinct and robust experimental protocols (a rapid microwave-assisted synthesis and a traditional Schotten-Baumann approach), and provides expert insights for troubleshooting and optimization.

Scientific Principles and Reaction Mechanism

The synthesis of 2-chloro-N-(pyridin-2-yl)acetamide from 2-aminopyridine and chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[3] The reaction's efficiency is predicated on the relative nucleophilicity of the two nitrogen atoms in 2-aminopyridine and the management of the acidic byproduct.

1.1. The Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH₂) on the highly electrophilic carbonyl carbon of chloroacetyl chloride. While the pyridine ring nitrogen also possesses a lone pair of electrons, the exocyclic amine is significantly more nucleophilic and thus preferentially acylated. This is because the lone pair on the ring nitrogen is part of the aromatic π-system, making it less available for bonding. The attack forms a transient tetrahedral intermediate.

1.2. Elimination and Proton Transfer

The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This results in a protonated amide.

1.3. The Crucial Role of the Base

The reaction generates one equivalent of hydrochloric acid (HCl).[4] In the absence of a base, this HCl would protonate the starting 2-aminopyridine, forming an unreactive pyridinium salt and effectively halting the reaction.[5][6] Therefore, an acid scavenger (a base) is essential to neutralize the HCl as it forms, driving the reaction to completion.[4] This principle is the foundation of the Schotten-Baumann reaction, which utilizes a base to facilitate acylation.[7][8] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium hydroxide.[9]

1.4. Potential Side Reactions

While the reaction is generally high-yielding, awareness of potential side reactions is critical for optimization:

  • Ring N-Acylation: Under certain conditions, acylation can occur at the pyridine ring nitrogen, forming a pyridinium salt. This is generally a minor pathway but can be influenced by solvent and steric factors.[10][11]

  • Hydrolysis: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water. Ensuring anhydrous conditions is paramount for achieving high yields.

  • Oligomerization: The product contains a reactive C-Cl bond, which could potentially react with another molecule of 2-aminopyridine, although this is unlikely under controlled acylation conditions.[12]

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride 2AP 2-Aminopyridine TS1 Tetrahedral Intermediate 2AP->TS1 Attacks carbonyl C CAC Chloroacetyl Chloride CAC->TS1 PA Protonated Amide + Cl⁻ TS1->PA Reforms C=O Product 2-chloro-N-(pyridin-2-yl)acetamide PA->Product + Base - Base-H⁺Cl⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Aminopyridine in Solvent add_base Add Base (Protocol B) cool Cool to 0 °C (Protocol B) add_cac Add Chloroacetyl Chloride (Dropwise) start->add_cac react React (Microwave or RT Stir) add_cac->react quench Aqueous Work-up (pH adjust / Wash) react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization) dry->purify end end purify->end Final Product

References

Application Note: Synthesis of Thieno[2,3-b]pyridine-2-carboxamides Utilizing 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Notably, molecules incorporating this fused heterocyclic system have been developed as potent inhibitors of various enzymes and modulators of cellular receptors, making them highly valuable in modern drug discovery programs.[1][3][4][5] Specifically, 3-aminothieno[2,3-b]pyridine-2-carboxamides are a class of derivatives that have shown significant promise, particularly as anti-proliferative agents against various cancer cell lines.[3][6]

This application note provides a detailed guide to a robust and versatile synthetic route for accessing these valuable compounds, focusing on the pivotal role of N-aryl chloroacetamide reagents, such as 2-chloro-N-pyridin-2-ylacetamide.

Synthetic Strategy: A Modified Gewald Approach via Thorpe-Ziegler Cyclization

The construction of the 3-aminothieno[2,3-b]pyridine ring system is efficiently achieved through a modified Gewald-type synthesis.[7][8][9] The core transformation involves the reaction of a 2-mercaptonicotinonitrile derivative with an α-haloacetamide, followed by a base-catalyzed intramolecular cyclization. This final ring-closing step proceeds via a Thorpe-Ziegler reaction, a powerful method for forming cyclic enamines from dinitriles or, in this case, a nitrile and an activated methylene group.[10][11][12][13]

The key reagent, this compound, serves as the electrophilic component, which not only facilitates the construction of the thiophene ring but also directly installs the desired N-pyridin-2-ylcarboxamide moiety at the 2-position of the final heterocyclic product.

Reaction Mechanism

The reaction proceeds through a well-defined, two-step sequence:

  • S-Alkylation: The reaction is initiated by the deprotonation of the thiol group on the 2-mercaptonicotinonitrile starting material by a suitable base (e.g., KOH, NaOEt). The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic α-carbon of this compound and displacing the chloride leaving group. This step forms a stable S-alkylated thioether intermediate.

  • Thorpe-Ziegler Cyclization: In the presence of a strong base (e.g., KOH, NaOEt), the methylene group adjacent to both the sulfur atom and the carbonyl group is deprotonated, forming a carbanion. This carbanion then undergoes a rapid intramolecular nucleophilic attack on the carbon atom of the nitrile group. The resulting cyclic imine intermediate is unstable and immediately tautomerizes to the thermodynamically stable 3-amino-enamine form, yielding the final thieno[2,3-b]pyridine product.[10][11]

Thorp_Ziegler_Mechanism Mechanism of Thieno[2,3-b]pyridine Formation Thiol 2-Mercaptonicotinonitrile Derivative Thioether S-Alkylated Intermediate Thiol->Thioether S-Alkylation (Base, e.g., KOH) Chloroacetamide This compound Chloroacetamide->Thioether Carbanion Carbanion Intermediate Thioether->Carbanion Deprotonation (Base, e.g., KOH) Cyclized Cyclized Imine (Unstable) Carbanion->Cyclized Intramolecular Attack on Nitrile Product 3-Aminothieno[2,3-b]pyridine Product Cyclized->Product Tautomerization Experimental_Workflow Experimental Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_final Protocol 2: Thieno[2,3-b]pyridine Synthesis P1 Dissolve 2-Aminopyridine in DCE P2 Add Chloroacetyl Chloride (0°C -> RT) P1->P2 P3 Basify (pH ~9) with aq. NaOH P2->P3 P4 Extract with DCE P3->P4 P5 Dry (Na₂SO₄) & Evaporate P4->P5 P6 Recrystallize (Acetonitrile) P5->P6 F1 Mix Thiol & KOH (1 eq) in DMF F2 Add Chloroacetamide (RT, 30-40 min) F1->F2 F3 Add KOH (1.1 eq) & Heat (50-60°C) F2->F3 F4 Precipitate in Ice Water F3->F4 F5 Filter & Wash F4->F5 F6 Recrystallize (e.g., DMF/EtOH) F5->F6

References

The Strategic Application of 2-Chloro-N-pyridin-2-ylacetamide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 2-chloro-N-pyridin-2-ylacetamide has emerged as a cornerstone building block, prized for its inherent reactivity and its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols, mechanistic insights, and a forward-looking perspective for researchers, scientists, and drug development professionals. The strategic incorporation of the pyridinylacetamide moiety has been instrumental in the design of targeted therapies, particularly in oncology and infectious diseases.

The unique chemical architecture of this compound, characterized by a reactive chloroacetyl group appended to a 2-aminopyridine core, bestows upon it a dual functionality. The pyridine ring is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to engage in crucial hydrogen bonding and π-stacking interactions with biological targets. Concurrently, the α-chloroacetamide moiety serves as a reactive "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This capacity for covalent modification can lead to potent and sustained target inhibition, a highly sought-after attribute in modern drug design.

This guide will illuminate the journey of this compound from a simple chemical intermediate to a key component of sophisticated drug candidates, with a particular focus on its role in the development of kinase inhibitors and antimicrobial agents.

Core Synthesis of this compound: A Foundational Protocol

The efficient and high-yielding synthesis of this compound is the critical first step in its journey as a medicinal chemistry building block. A reliable and scalable protocol is essential for any research program. The following microwave-assisted synthesis provides a rapid and efficient method for obtaining high-purity material.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from established chemical synthesis methodologies and offers a significant time advantage over traditional heating methods.[1][2]

Materials:

  • 2-Aminopyridine

  • Chloroacetyl chloride

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a 50 mL microwave-safe glass vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.

  • With stirring, slowly add chloroacetyl chloride dropwise to the solution.

  • Seal the vessel with a TFM Teflon lid and place it in the rotor of the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80°C.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully adjust the pH of the reaction mixture to 9 with the dropwise addition of a saturated aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from acetonitrile to yield this compound as a solid.

Expected Yield and Characterization:

  • Yield: Approximately 4.9 g (97%)

  • Melting Point: 110-115 °C

  • Appearance: Pinkish solid

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): 3443, 3226, 1683, 1581, 1330, 1198, 775[1][2]

    • ¹H NMR (CDCl₃, δ): 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[1][2]

    • ¹³C NMR (CDCl₃, δ): 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[1][2]

    • EIMS (m/z): 170.6 (M⁺)[1][2]

Application in the Synthesis of Advanced Heterocyclic Scaffolds

The true utility of this compound in medicinal chemistry lies in its role as a versatile precursor for the construction of more complex, biologically active heterocyclic systems. One prominent example is its use in the synthesis of thieno[2,3-b]pyridines, a class of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects.

The Gewald Reaction and Subsequent Cyclization: A Pathway to Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines often involves a multi-step sequence, where this compound can be used to introduce a key side chain that facilitates the final cyclization. The following is a generalized protocol for the synthesis of N-arylthieno[2,3-b]pyridine-2-carboxamide derivatives, a class of compounds with demonstrated biological activity.

Protocol 2: Synthesis of N-Arylthieno[2,3-b]pyridine-2-carboxamide Derivatives

This protocol is a representative example of how 2-chloro-N-arylacetamides, including the pyridinyl variant, are used to construct the thieno[2,3-b]pyridine scaffold.

Step 1: Synthesis of 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

Materials:

  • 2-Mercapto-4-methyl-6-phenylnicotinonitrile

  • 2-Chloro-N-(p-tolyl)acetamide (an analogue of the title compound, demonstrating the general reactivity)

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 2-mercapto-4-methyl-6-phenylnicotinonitrile and 2-chloro-N-(p-tolyl)acetamide in ethanol is treated with a catalytic amount of piperidine.

  • The reaction mixture is heated at reflux for a specified time, with progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form 3-Amino-N-(p-tolyl)-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Materials:

  • 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

  • Sodium ethoxide

  • Ethanol

Procedure:

  • The intermediate from Step 1 is suspended in ethanol.

  • A solution of sodium ethoxide in ethanol is added to the suspension.

  • The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).

  • The mixture is then cooled, and the solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the final thieno[2,3-b]pyridine derivative.

This compound in Anticancer Drug Discovery

The pyridinyl acetamide scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors. The ability of the chloroacetamide group to act as a covalent "warhead" has been a key strategy in designing irreversible inhibitors with enhanced potency and duration of action.

Targeting VEGFR-2: A Case Study in Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Derivatives of this compound have been identified as potent inhibitors of VEGFR-2.

One such example is the class of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. While the direct synthesis from this compound is a multi-step process, the core principle involves using the chloroacetamide as a reactive handle to build the final, complex molecule.

A notable derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, has demonstrated significant inhibitory activity against VEGFR2 and potent cytotoxicity against the MDA-MB-231 breast cancer cell line.[2][3][4][5]

Mechanism of Action: Disrupting the Angiogenic Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Small molecule inhibitors derived from this compound can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling cascade. The chloroacetamide moiety can further enhance this inhibition by forming a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Transcription->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative derivatives, demonstrating their potency against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Derivative 1 PANC-1 (Pancreatic)4.6[3][6]
HepG2 (Liver)2.2[3][6]
MCF7 (Breast)15.5[3][6]
Derivative 2 MDA-MB-231 (Breast)1.4[2][3][4][5]
HepG2 (Liver)22.6[2][3][4][5]

Note: Derivative 1 is N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][7]oxadiazol-2-ylsulfanyl}-acetamide, and Derivative 2 is 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide. Both are synthesized from precursors derived from chloroacetamide chemistry.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer containing a constant percentage of DMSO.

  • In a 96-well plate, add the VEGFR-2 enzyme and the diluted test compound to the respective wells. Include positive control (enzyme only) and negative control (buffer only) wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay.

Antimicrobial Applications of this compound Derivatives

Beyond oncology, the this compound scaffold has also been explored for the development of novel antimicrobial agents. The rationale behind this application is similar: the combination of a biologically active heterocyclic core with a reactive electrophile can lead to potent inhibition of essential microbial enzymes.

Activity Against Klebsiella pneumoniae

Derivatives of 2-chloro-N-arylacetamides have demonstrated activity against clinically relevant pathogens such as Klebsiella pneumoniae, a gram-negative bacterium known for its increasing antibiotic resistance.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) for a representative chloroacetamide derivative against Klebsiella pneumoniae.

CompoundMicroorganismMIC (µg/mL)
2-chloro-N-(4-fluoro-3-nitrophenyl) acetamideKlebsiella pneumoniae512

While this specific derivative does not contain the pyridinyl moiety, it demonstrates the antimicrobial potential of the broader chloroacetamide class, which is applicable to pyridinyl derivatives.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its facile synthesis, coupled with the dual functionality of a proven pharmacophore and a reactive covalent warhead, makes it an invaluable tool for the modern drug hunter. The successful application of this scaffold in the development of potent anticancer and antimicrobial agents underscores its broad therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Target Space: While kinase inhibition is a well-explored area, the reactive nature of the chloroacetamide moiety could be leveraged to target other enzyme classes, such as proteases and metabolic enzymes, in a covalent manner.

  • Fine-tuning of Reactivity: The reactivity of the chloroacetamide can be modulated through synthetic modifications to optimize the balance between on-target covalent binding and off-target reactivity, thereby improving the safety profile of drug candidates.

  • Development of Targeted Covalent Inhibitors (TCIs): The principles outlined in this guide can be applied to the rational design of next-generation TCIs with enhanced selectivity and potency.

References

Application Note: Leveraging 2-Chloro-N-pyridin-2-ylacetamide as a Versatile Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-chloro-N-pyridin-2-ylacetamide, a versatile and highly functionalized chemical precursor. We will explore its synthesis, physicochemical properties, and its application in the construction of complex heterocyclic scaffolds, such as thieno[2,3-b]pyridines, which are known to be privileged structures in kinase inhibitor design. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of this compound

The pursuit of novel kinase inhibitors often hinges on the efficient synthesis of molecular scaffolds that can effectively interact with the ATP-binding site of the target kinase.[1] this compound (CAS 5221-37-4) emerges as a reagent of significant strategic value for several reasons.[2][3]

  • Reactive Handle: The α-chloroacetamide group serves as a potent electrophile, making it an ideal partner for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the facile formation of C-S, C-N, and C-O bonds to construct more complex molecular architectures.[4][5]

  • Privileged Scaffold Component: The N-pyridin-2-yl moiety is a "privileged scaffold" in medicinal chemistry.[5] The pyridine ring is a common feature in FDA-approved drugs and is known to form critical hydrogen bond interactions with the "hinge region" of many kinase ATP-binding sites.

  • Synthetic Accessibility: The reagent is readily synthesized in high yield from commercially available starting materials, 2-aminopyridine and chloroacetyl chloride, ensuring its accessibility for research and development.[6][7]

This guide will provide detailed protocols for the synthesis of this compound itself and its subsequent use in building a thieno[2,3-b]pyridine core, a scaffold with demonstrated relevance in kinase inhibition.[4][8]

Physicochemical Properties and Safe Handling

Before initiating any synthetic work, it is crucial to be familiar with the properties and safety requirements of the reagent.

Table 1: Physicochemical Data for this compound

Property Value Reference
CAS Number 5221-37-4 [2][3]
Molecular Formula C₇H₇ClN₂O [3]
Molecular Weight 170.60 g/mol [2][3]
Appearance Pink to off-white solid [6]
Melting Point 110-115 °C [6]

| IUPAC Name | this compound |[3] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to GHS hazard statements, it is harmful if swallowed and causes skin and serious eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Preparation of the Core Reagent

The synthesis of this compound is a straightforward nucleophilic acyl substitution. The lone pair of the exocyclic amine of 2-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • 1,2-Dichloroethane (DCE) or Acetonitrile

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Microwave reactor (optional, for accelerated reaction)[6][7]

Procedure:

  • In a round-bottom flask or a microwave reaction vessel, dissolve 2-aminopyridine (e.g., 2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL).[7]

  • Causality: The choice of an aprotic solvent like DCE prevents unwanted side reactions with the highly reactive chloroacetyl chloride.

  • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Slowly add chloroacetyl chloride (e.g., 2.4 mL, 31.5 mmol) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or heat to 80 °C under microwave irradiation for 5 minutes for an accelerated process.[6][7]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the reaction mixture to ~9 using a saturated aqueous sodium hydroxide solution.[7]

  • Causality: This step neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the remaining 2-aminopyridine, rendering it non-nucleophilic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • The crude product can be recrystallized from acetonitrile to yield this compound as a pink or off-white solid (typical yields >90%).[6][7]

  • Validation: Confirm the product identity using ¹H NMR, IR spectroscopy, and Mass Spectrometry. The ¹H NMR (CDCl₃) should show characteristic peaks around δ 4.2 (s, 2H, -CH₂Cl) and signals for the pyridine ring protons.[6]

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction Nucleophilic Acyl Substitution (DCE, 0°C to RT) 2-Aminopyridine->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Workup Aqueous NaOH Workup & Extraction Reaction->Workup HCl byproduct Purification Recrystallization (Acetonitrile) Workup->Purification Final_Product This compound Purification->Final_Product Yield >90%

Figure 1: Workflow for the synthesis of this compound.

Application: Building Kinase Inhibitor Scaffolds

This section details the use of this compound to synthesize a thieno[2,3-b]pyridine scaffold. The process involves an initial S-alkylation followed by an intramolecular cyclization.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Core

This protocol is adapted from methodologies described for analogous 2-chloro-N-arylacetamides.[4][8]

Step A: S-Alkylation to Form Thioether Intermediate

Materials:

  • This compound (1.0 eq)

  • A suitable 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (e.g., 4,6-diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend the 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Causality: Piperidine acts as a base to deprotonate the thione, generating a thiolate nucleophile which then attacks the electrophilic carbon of the chloroacetamide group in a classic Sₙ2 reaction, displacing the chloride.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture. The thioether intermediate product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

Materials:

  • Thioether intermediate from Step A (1.0 eq)

  • Ethanol

  • Sodium ethoxide (1.0 eq)

Procedure:

  • Suspend the thioether intermediate (1.0 eq) in ethanol.

  • Add sodium ethoxide (1.0 eq) to the mixture.

  • Causality: The strong base, sodium ethoxide, deprotonates the methylene carbon adjacent to the nitrile group, generating a carbanion. This nucleophile then attacks the nitrile carbon in an intramolecular fashion, leading to cyclization and formation of the thieno[2,3-b]pyridine ring system after tautomerization.[4]

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, and collect the precipitated solid by filtration.

  • Wash the solid with water and then cold ethanol to afford the final 3-aminothieno[2,3-b]pyridine-2-carboxamide product.

  • Validation: Characterize the final product by ¹H NMR, which should show the appearance of an amino group (-NH₂) signal, and confirm the molecular weight by mass spectrometry.

G Start_Reagent 2-Chloro-N- pyridin-2-ylacetamide Step_A Step A: S-Alkylation (Piperidine, EtOH, Reflux) Start_Reagent->Step_A Thione 2-Thioxo-pyridine -3-carbonitrile Thione->Step_A Intermediate Thioether Intermediate Step_A->Intermediate S-N bond formation Step_B Step B: Cyclization (NaOEt, EtOH, Reflux) Intermediate->Step_B Final_Scaffold 3-Aminothieno[2,3-b]pyridine -2-carboxamide Scaffold Step_B->Final_Scaffold Ring formation

Figure 2: Two-step synthesis of a thieno[2,3-b]pyridine kinase inhibitor scaffold.

Rationale for Kinase Inhibition & SAR Insights

The resulting thieno[2,3-b]pyridine-2-carboxamide scaffold possesses key features for potent kinase inhibition. The fused heterocyclic system acts as a bioisostere for purine, allowing it to fit within the ATP binding pocket.

  • Hinge Binding: The pyridine nitrogen and the adjacent amide N-H from the original reagent can act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region.

  • Further Derivatization: The amino group at the 3-position provides a vector for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) by introducing substituents that can interact with other regions of the ATP pocket, thereby enhancing potency and selectivity.[9][10]

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Thieno[2,3-b]pyridine Inhibitor hinge Hinge Region Backbone NH Backbone C=O gatekeeper Gatekeeper Residue dfg DFG Motif inhibitor_core Pyridine N Thieno[2,3-b]pyridine Core Amide N-H inhibitor_core:f0->hinge:f0 H-bond Acceptor inhibitor_core:f2->hinge:f1 H-bond Donor R_group R-Group (from -NH2) R_group->gatekeeper Selectivity Pocket Interaction

Figure 3: Conceptual binding mode of a derivative in a kinase ATP pocket.

Conclusion

This compound is a cost-effective, readily prepared, and highly versatile building block for the synthesis of kinase inhibitors. Its intrinsic reactivity, combined with the proven utility of the pyridinyl moiety in interacting with kinase active sites, makes it an invaluable tool for medicinal chemists. The protocols and rationale provided in this note offer a solid foundation for researchers to construct novel heterocyclic systems and accelerate the discovery of next-generation targeted therapeutics.

References

Application Notes & Protocols: 2-Chloro-N-pyridin-2-ylacetamide as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Bifunctional Precursor

In the quest for novel, effective, and selective agrochemicals, the strategic design of molecular scaffolds is paramount. 2-Chloro-N-pyridin-2-ylacetamide emerges as a highly valuable and versatile building block in this endeavor. This compound synergistically combines two key chemical features in a single, compact molecule: a reactive α-chloroacetamide group and a pyridine ring, a well-established pharmacophore in numerous bioactive compounds.[1][2]

The α-chloroacetamide moiety serves as a potent electrophilic site, with the chlorine atom acting as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, particularly those containing sulfur, oxygen, or nitrogen nucleophiles, enabling the construction of complex heterocyclic systems.[2] Simultaneously, the N-pyridinyl group is a prevalent feature in a wide array of successful fungicides, insecticides, and herbicides, contributing to target binding, systemic transport within the plant, and metabolic stability.[3][4]

These dual characteristics make this compound an ideal starting point for creating libraries of novel compounds in agrochemical discovery programs. This guide provides a comprehensive overview of its synthesis, properties, and proven applications, complete with detailed protocols for its preparation and subsequent derivatization.

Compound Profile & Physicochemical Data

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 5221-37-4[5]
Molecular Formula C₇H₇ClN₂O[5]
Molecular Weight 170.6 g/mol [5]
IUPAC Name This compound[5]
Appearance Pink to off-white solid[6]
Melting Point 110-115 °C[6]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[6][7] The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond, with the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

G cluster_0 Synthesis Workflow Reactants 2-Aminopyridine + Chloroacetyl Chloride Reaction Reaction in Solvent (e.g., Dichloroethane) with Base (e.g., NaOH) 0-80°C Reactants->Reaction Acylation Workup Aqueous Workup (pH Adjustment) & Extraction Reaction->Workup Quenching Purification Drying & Solvent Removal Workup->Purification Isolation Product Recrystallization (e.g., Acetonitrile) Purification->Product Purification

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details a microwave-assisted synthesis, which offers high yield and rapid reaction times.[6]

Materials:

  • 2-Aminopyridine (2.8 g, 30 mmol, 1.0 eq)

  • Chloroacetyl chloride (3.7 g, 2.7 mL, 33 mmol, 1.1 eq)

  • 1,2-Dichloroethane (25 mL)

  • Saturated aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile (for recrystallization)

  • 50 mL microwave reactor vessel with TFM Teflon lid

  • Microwave reactor

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 50 mL microwave reactor vessel, dissolve 2-aminopyridine (2.8 g) in 1,2-dichloroethane (25 mL).

  • With stirring, add chloroacetyl chloride dropwise to the solution.

  • Seal the vessel securely with the TFM Teflon lid and place it in the rotor of the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300 W, with the temperature set to 80 °C.[6]

  • After the reaction is complete and the vessel has cooled, carefully unseal it in a fume hood.

  • Adjust the pH of the reaction mixture to ~9 using a saturated aqueous NaOH solution. This step neutralizes the HCl byproduct and precipitates any remaining salts.

  • Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purify the crude solid by recrystallization from acetonitrile to obtain this compound as a pinkish solid (Typical yield: ~4.9 g, 97%).[6]

Analytical Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): 8.95 (1H, bs, NH), 8.40 (1H, d), 8.20 (1H, d), 7.70 (1H, t), 7.10 (1H, d), 4.20 (2H, s, CH₂Cl).[6]
¹³C NMR (CDCl₃)δ (ppm): 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridyl C), 43.2 (CH₂Cl).[6]
IR (KBr)ν (cm⁻¹): 3443, 3226 (N-H stretch), 1683 (C=O amide I), 1581 (N-H bend, amide II).[6]
EIMS m/z: 170.6 [M⁺], corresponding to the molecular ion.[6]

Application in Agrochemical Synthesis: A Gateway to Heterocycles

The primary utility of this compound in agrochemical research is its function as a precursor for more complex, biologically active molecules. The reactive chloroacetyl moiety is the key to its versatility, enabling the construction of various heterocyclic scaffolds known to possess fungicidal, insecticidal, or herbicidal properties.[1][2]

The general synthetic strategy involves the S-alkylation, N-alkylation, or O-alkylation of a suitable nucleophile, where the chloroacetamide derivative provides the N-pyridin-2-ylacetamido moiety.

G cluster_0 Synthetic Utility Start This compound Reaction Nucleophilic Substitution Start->Reaction Nuc Nucleophile (R-SH, R-NH₂, R-OH) Nuc->Reaction Product Substituted Product (R-S-CH₂-CO-NH-Py) (R-NH-CH₂-CO-NH-Py) (R-O-CH₂-CO-NH-Py) Reaction->Product Cyclization Intramolecular Cyclization Product->Cyclization e.g., Base-catalyzed Agro Bioactive Heterocycles (Thienopyridines, Thiazoles, etc.) Cyclization->Agro

Caption: Synthetic pathways from this compound to bioactive heterocycles.

A prominent example is its use in the synthesis of thieno[2,3-b]pyridine derivatives.[2][8] These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including antimicrobial and insecticidal properties.[2][4] The reaction typically proceeds by first reacting this compound with a mercaptopyridine derivative, followed by an intramolecular cyclization to form the thienopyridine core.

Protocol 2: Synthesis of a Thienopyridine Precursor

This protocol describes the synthesis of a 2-(thio)-N-(pyridin-2-yl)acetamide derivative, a key intermediate for thienopyridines, demonstrating the reactivity of the title compound. The example is adapted from the synthesis of related N-aryl acetamides.[8]

Materials:

  • This compound (1.71 g, 10 mmol, 1.0 eq)

  • 2-Mercapto-4-methyl-6-phenylnicotinonitrile (a representative mercaptopyridine nucleophile) (2.26 g, 10 mmol, 1.0 eq)

  • Ethanol (25 mL)

  • Triethylamine (TEA) (0.2 mL, catalytic)

  • Reflux condenser and heating mantle

  • Standard glassware for filtration

Procedure:

  • To a round-bottom flask, add this compound (10 mmol) and the 2-mercapto-4,6-disubstituted nicotinonitrile derivative (10 mmol).

  • Add ethanol (25 mL) and a catalytic amount of triethylamine (0.2 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • The isolated solid, a 2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(pyridin-2-yl)acetamide derivative, can be further purified by recrystallization (e.g., from an ethanol/DMF mixture) or used directly in subsequent cyclization steps.[8]

Safety and Handling

As a reactive alkylating agent, this compound and related chloroacetamides must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Statements: The general class of chloroacetamides is associated with hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, acids, and bases.

  • Disposal: Treat all waste containing this compound, including contaminated materials and empty containers, as hazardous waste. Dispose of it through a licensed waste disposal company in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and strategically important intermediate for the synthesis of novel agrochemicals. Its bifunctional nature, combining a reactive electrophilic center with a proven bioactive moiety, provides a reliable and efficient entry point to a wide range of complex heterocyclic structures. The protocols and data presented herein offer a solid foundation for researchers to utilize this building block in the discovery and development of the next generation of crop protection agents.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 2-Chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Pyridine-Functionalized Polymers

In the landscape of advanced materials, functionalized polymers stand out for their tailor-made properties, enabling innovations across diverse fields such as drug delivery, optoelectronics, and catalysis.[1] The incorporation of specific chemical moieties into a polymer backbone can dramatically alter its physical, chemical, and biological characteristics. The pyridine ring, a key structural component in many bioactive molecules and ligands, is a particularly valuable functional group.[2] Polymers bearing pyridine side-chains exhibit unique properties, including pH-responsiveness, metal chelation capabilities, and the potential for self-assembly into complex nanostructures.[3]

This application note provides a comprehensive guide to the synthesis of functionalized polymers utilizing 2-chloro-N-pyridin-2-ylacetamide, a versatile chemical building block. While not a conventional monomer, its reactive chloroacetamide group and inherent pyridine functionality open up multiple avenues for the creation of novel polymeric materials. We will explore three primary synthetic strategies:

  • Monomer Synthesis and Subsequent Polymerization: Conversion of this compound into a polymerizable acrylamide monomer, followed by free-radical polymerization.

  • Post-Polymerization Modification: Grafting of this compound onto a pre-existing polymer backbone, such as poly(acrylic acid).

  • Atom Transfer Radical Polymerization (ATRP) Initiation: Leveraging the chloroacetamide moiety as an initiator for controlled radical polymerization.

These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedure.

Part 1: Synthesis of N-(pyridin-2-yl)acrylamide Monomer and its Polymerization

This section details a two-step process for creating a pyridine-functionalized polymer, starting with the synthesis of a novel acrylamide monomer.

Synthesis of N-(pyridin-2-yl)acrylamide

The chloro group in this compound can be substituted to introduce a polymerizable vinyl group, yielding N-(pyridin-2-yl)acrylamide. This is achieved through a reaction with a suitable vinyl-containing nucleophile.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound170.605.0 g29.3
Potassium acrylate110.153.55 g32.2
Tetrabutylammonium bromide (TBAB)322.370.94 g2.9
Anhydrous N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (5.0 g, 29.3 mmol), potassium acrylate (3.55 g, 32.2 mmol), and tetrabutylammonium bromide (0.94 g, 2.9 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with copious amounts of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(pyridin-2-yl)acrylamide as a white to off-white solid.

  • Dry the product under vacuum at 40°C overnight.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Free-Radical Polymerization of N-(pyridin-2-yl)acrylamide

The synthesized N-(pyridin-2-yl)acrylamide monomer can be polymerized using standard free-radical polymerization techniques. Azobisisobutyronitrile (AIBN) is a common initiator for such reactions.[4]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
N-(pyridin-2-yl)acrylamide148.162.0 g13.5
Azobisisobutyronitrile (AIBN)164.2122.2 mg0.135
Anhydrous 1,4-Dioxane-20 mL-

Procedure:

  • Dissolve N-(pyridin-2-yl)acrylamide (2.0 g, 13.5 mmol) and AIBN (22.2 mg, 0.135 mmol) in 20 mL of anhydrous 1,4-dioxane in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours with constant stirring.

  • Cool the reaction mixture to room temperature. The polymer will likely precipitate.

  • Pour the reaction mixture into 200 mL of diethyl ether to precipitate the polymer completely.

  • Collect the polymer by filtration, wash it with diethyl ether, and dry it under vacuum at 50°C to a constant weight.

Characterization: The resulting poly(N-(pyridin-2-yl)acrylamide) should be characterized by:

  • FTIR Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretch and the presence of the characteristic polymer backbone vibrations.

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). For analogous poly(N-isopropylacrylamide), a PDI below 1.4 can be achieved.[5]

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound N-(pyridin-2-yl)acrylamide N-(pyridin-2-yl)acrylamide This compound->N-(pyridin-2-yl)acrylamide Potassium acrylate, TBAB, DMF, 60°C Poly(N-(pyridin-2-yl)acrylamide) Poly(N-(pyridin-2-yl)acrylamide) N-(pyridin-2-yl)acrylamide->Poly(N-(pyridin-2-yl)acrylamide) AIBN, 1,4-Dioxane, 70°C G Poly(acrylic acid) Poly(acrylic acid) Functionalized PAA Functionalized PAA Poly(acrylic acid)->Functionalized PAA DCC, DMAP, DMF This compound This compound This compound->Functionalized PAA G This compound Initiator Pyridin-2-ylacetamide end-functionalized PNIPAM Pyridin-2-ylacetamide end-functionalized PNIPAM This compound->Pyridin-2-ylacetamide end-functionalized PNIPAM CuBr, PMDETA, Anisole, 60°C NIPAM Monomer NIPAM->Pyridin-2-ylacetamide end-functionalized PNIPAM

References

Synthesis of 2-chloro-N-pyridin-2-ylacetamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-pyridin-2-ylacetamide is a valuable chemical intermediate with applications in the synthesis of various biologically active compounds and novel materials.[1] Its structure, featuring a reactive chloroacetyl group and a pyridinyl moiety, makes it a versatile building block for introducing the pyridin-2-ylamino acetamide scaffold into larger molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established chemical principles and supported by comprehensive safety guidelines to ensure reliable and safe execution.

The synthesis proceeds via a nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[2][3] The lone pair of electrons on the nitrogen atom of the amino group in 2-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a common and efficient method for the formation of amide bonds.[4] The choice of an appropriate solvent and the potential use of a base to neutralize the hydrochloric acid byproduct are critical considerations for optimizing the reaction yield and purity.[5]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-AminopyridineReagent Grade, ≥98%Sigma-AldrichStore in a cool, dry place.
Chloroacetyl chlorideReagent Grade, ≥98%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.[6][7]
1,2-DichloroethaneAnhydrous, ≥99.8%Sigma-AldrichCan be substituted with other inert solvents like dichloromethane.[5]
Sodium hydroxidePellets, ≥97%Fisher ScientificUsed for pH adjustment during workup.
Anhydrous sodium sulfateGranular, ≥99%Fisher ScientificUsed for drying the organic layer.
AcetonitrileHPLC Grade, ≥99.9%Fisher ScientificUsed for recrystallization.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required, though this protocol is for room temperature)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).[6][7]

Experimental Protocol

This protocol details the synthesis of this compound from 2-aminopyridine and chloroacetyl chloride.

Diagram of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 2-aminopyridine in 1,2-dichloroethane B Cool solution in an ice bath A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature C->D E Adjust pH to 9 with aqueous NaOH D->E F Extract with 1,2-dichloroethane E->F G Combine organic layers F->G H Dry with anhydrous sodium sulfate G->H I Remove solvent via rotary evaporation H->I J Recrystallize crude product from acetonitrile I->J K Collect pure product by filtration J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[8][9]

  • Addition of Chloroacetyl Chloride : Cool the solution in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred solution.[8][9] The addition should be performed carefully to control the exothermic reaction.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]

  • Workup - pH Adjustment : Upon completion of the reaction, carefully adjust the pH of the mixture to 9 using a saturated aqueous solution of sodium hydroxide.[8][9] This step neutralizes the hydrochloric acid formed during the reaction.

  • Workup - Extraction : Transfer the mixture to a separatory funnel and extract the product into the organic layer. Perform the extraction twice with 1,2-dichloroethane.[8][9]

  • Workup - Drying : Combine the organic layers and dry over anhydrous sodium sulfate.[8][9]

  • Workup - Solvent Removal : Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[8][9]

  • Purification : Recrystallize the crude product from acetonitrile to obtain pure this compound as a solid.[8][9] The principle of recrystallization relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[10]

  • Product Characterization : The final product can be characterized by its melting point and spectroscopic methods such as IR and NMR.[8][9] The expected melting point is in the range of 110-115 °C.[8][9]

Safety Precautions

Chloroacetyl chloride is a highly hazardous substance and must be handled with extreme caution.

  • Handling : Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[7] It is corrosive and can cause severe burns to the skin and eyes, and irritation to the respiratory system.[7][11] It also reacts violently with water.[6][12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6][7]

  • Spills : In case of a spill, evacuate the area. Do not use water to clean up the spill.[11][13] Use an inert absorbent material, such as dry sand, to contain the spill and dispose of it as hazardous waste.[6][12]

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6][12]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11][12]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][12]

Data Summary

ParameterValueReference
Molecular FormulaC₇H₇ClN₂O[14]
Molecular Weight170.6 g/mol [14]
Melting Point110-115 °C[8][9]
AppearancePink solid[8][9]
¹H NMR (CDCl₃) δ (ppm)4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[8][9]
¹³C NMR (CDCl₃) δ (ppm)43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[8][9]
IR (KBr) cm⁻¹3443, 3226, 1683, 1581, 1330, 1198, 775[8][9]
Mass Spec (EIMS) m/z170.6 (M+)[8][9]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide details a robust and scalable protocol for the synthesis of 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful large-scale production. The protocol emphasizes efficiency, high yield, and purity, ensuring the final product meets the stringent requirements of the pharmaceutical industry.

Introduction: Significance of this compound

This compound is a versatile chemical building block of significant interest in medicinal chemistry. Its structure, featuring a reactive chloroacetyl group and a pyridinyl moiety, makes it an ideal precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. The pyridine ring is a common motif in many approved drugs, and the chloroacetamide group provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This intermediate is crucial in the synthesis of compounds investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.[1][2]

The reliable, large-scale synthesis of high-purity this compound is therefore a critical step in the drug discovery and development pipeline. This guide provides a well-validated protocol to achieve this, moving from theoretical concepts to practical, scalable implementation.

Synthetic Strategy and Mechanistic Overview

The most direct and widely employed method for the synthesis of this compound is the acylation of 2-aminopyridine with chloroacetyl chloride.[1][3] This reaction is a classic example of nucleophilic acyl substitution.

Reaction:

2-Aminopyridine + Chloroacetyl Chloride → this compound + HCl

The reaction mechanism proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the amide product and hydrochloric acid as a byproduct.

To drive the reaction to completion and to neutralize the corrosive HCl byproduct, a base is often employed. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Logical Flow of the Synthetic Process

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Reagent & Glassware Preparation Reaction Acylation of 2-Aminopyridine with Chloroacetyl Chloride Prep->Reaction Charge Reactants Workup Neutralization & Extraction Reaction->Workup Quench Reaction Isolation Solvent Removal Workup->Isolation Separate Phases Purification Recrystallization Isolation->Purification Crude Product Analysis Analytical Characterization (MP, IR, NMR, MS) Purification->Analysis Pure Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is optimized for a laboratory scale that can be readily adapted for larger-scale production.

Materials and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
2-Aminopyridine≥99%Sigma-AldrichCorrosive and toxic.
Chloroacetyl Chloride≥98%Acros OrganicsHighly corrosive, lachrymator, reacts violently with water.[4][5][6][7]
Dichloroethane (DCE)Anhydrous, ≥99.8%Fisher ScientificCarcinogen. Use in a well-ventilated fume hood.
Saturated Sodium Hydroxide SolutionReagent GradeVWRCorrosive.
Anhydrous Sodium SulfateReagent GradeEMD Millipore
AcetonitrileHPLC GradeJ.T. BakerFlammable.
Round-bottom flaskAppropriate scaleWith magnetic stirrer bar.
Addition funnelAppropriate scaleFor controlled addition of chloroacetyl chloride.
Reflux condenser
Rotary evaporator
Buchner funnel and flaskFor filtration.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood due to the corrosive and toxic nature of the reagents and solvents.[4][5][6]

  • Chloroacetyl Chloride Handling: Chloroacetyl chloride is highly reactive and corrosive.[4][5][6][7] It should be handled with extreme care, and any contact with moisture should be avoided. It is a lachrymator and can cause severe burns.[5]

  • 2-Aminopyridine Handling: 2-Aminopyridine is toxic and corrosive. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve 2-aminopyridine (94.1 g, 1.0 mol) in 500 mL of anhydrous dichloroethane.

  • Addition of Chloroacetyl Chloride: Cool the solution in an ice bath to 0-5 °C. Slowly add chloroacetyl chloride (112.9 g, 1.0 mol) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to 500 mL of a saturated aqueous sodium hydroxide solution with vigorous stirring. The pH of the aqueous layer should be adjusted to approximately 9.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloroethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from acetonitrile to yield pure this compound as a solid.[8][9]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Aminopyridine 2-Aminopyridine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 2-Aminopyridine->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride (Electrophile) Chloroacetyl_Chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Elimination of Cl- Byproduct HCl Tetrahedral_Intermediate->Byproduct Protonation of Cl-

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Analytical MethodExpected Results
Melting Point 110-115 °C.[8][9]
Infrared (IR) Spectroscopy Characteristic absorption peaks around 3443 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (C=O, amide I), and 1581 cm⁻¹ (N-H bend, amide II).[8][9]
¹H NMR (CDCl₃) δ 4.2 (s, 2H, -CH₂Cl), 7.1 (d, 1H, pyridinyl-H), 7.7 (t, 1H, pyridinyl-H), 8.2 (d, 1H, pyridinyl-H), 8.4 (d, 1H, pyridinyl-H), 8.95 (bs, 1H, -NH).[8][9][10]
¹³C NMR (CDCl₃) δ 43.2 (-CH₂Cl), 111.4, 121.0, 139.1, 148.2, 150.7 (pyridinyl carbons), 164.9 (C=O).[8][9][10]
Mass Spectrometry (EIMS) Molecular ion peak (M+) at m/z 170.6.[9][10]

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is stirred for a sufficient duration and monitor by TLC.

    • Loss during work-up: Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.

    • Moisture contamination: Use anhydrous solvents and dry glassware, as chloroacetyl chloride reacts with water.

  • Impure Product:

    • Side reactions: The dropwise addition of chloroacetyl chloride at low temperatures is crucial to minimize side reactions.

    • Inefficient purification: Ensure the correct solvent is used for recrystallization and that the cooling process is gradual to allow for the formation of pure crystals.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and production chemists can consistently obtain a high yield of a high-purity product, suitable for further applications in pharmaceutical research and development. The analytical data provided serves as a benchmark for quality control, ensuring the integrity of this critical synthetic intermediate.

References

Application Notes and Protocols: Reaction of 2-chloro-N-pyridin-2-ylacetamide with Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms involving the versatile building block, 2-chloro-N-pyridin-2-ylacetamide, and various sulfur nucleophiles. The chloroacetamide moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with a range of sulfur-containing compounds. This reactivity profile makes it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development. This document details the underlying chemical principles, provides field-tested experimental protocols, and summarizes key reaction data for researchers, scientists, and professionals in drug development. The pyridine and its derivatives are known to be crucial scaffolds in medicinal chemistry, making the synthesis of new pyridine-based drugs a significant area of interest.[1]

Introduction: The Chemical Landscape

This compound is a bifunctional molecule featuring a reactive α-chloroacetamide group and a pyridinyl moiety. The electron-withdrawing nature of the adjacent carbonyl and pyridinyl groups enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur.[2]

Sulfur nucleophiles, such as thiols, thiolates, and thioureas, are particularly effective in these substitution reactions due to the high polarizability and nucleophilicity of the sulfur atom.[3][4] These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion. The resulting thioether derivatives are key intermediates in the synthesis of a diverse array of biologically active molecules.[5][6]

Core Reaction Mechanism: Nucleophilic Aliphatic Substitution

The fundamental reaction discussed in this guide is the nucleophilic substitution of the chlorine atom in this compound by a sulfur nucleophile.

General Reaction Scheme:

Reaction_Mechanism reactant1 This compound product 2-(alkylthio)-N-pyridin-2-ylacetamide reactant1->product byproduct Base-H⁺ + Cl⁻ reactant1->byproduct reactant2 R-SH (Sulfur Nucleophile) thiolate R-S⁻ (Thiolate) reactant2->thiolate Deprotonation base Base thiolate->reactant1 SN2 Attack

Caption: General SN2 reaction pathway.

The reaction is typically initiated by the deprotonation of the sulfur nucleophile (e.g., a thiol) by a base to generate a more potent thiolate anion.[3][7][8] This thiolate then acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetamide and displacing the chloride leaving group in a concerted SN2 fashion. The choice of base and solvent is critical for optimizing reaction rates and yields.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative thioether derivatives of this compound.

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed and causes skin and eye irritation.[9]

  • Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of 2-(Arylthio)-N-(pyridin-2-yl)acetamide

This protocol details the reaction with an aromatic thiol, such as thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add thiophenol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of S-(2-((pyridin-2-yl)amino)-2-oxoethyl) ethanethioate

This protocol describes the reaction with a thioacid salt, potassium thioacetate.

Materials:

  • This compound

  • Potassium thioacetate

  • Acetone

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Add potassium thioacetate (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure thioacetate derivative.

Data Summary and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various sulfur nucleophiles.

Sulfur NucleophileBaseSolventTemperature (°C)Typical Yield (%)Product Structure
ThiophenolK₂CO₃DMF60-7080-902-(phenylthio)-N-(pyridin-2-yl)acetamide
EthanethiolNaHTHF0 - RT75-852-(ethylthio)-N-(pyridin-2-yl)acetamide
Potassium Thioacetate-AcetoneRT90-95S-(2-((pyridin-2-yl)amino)-2-oxoethyl) ethanethioate
ThioureaNaOEtEthanolReflux70-802-imino-3-(pyridin-2-yl)thiazolidin-4-one (after cyclization)

Yields are approximate and may vary depending on the specific reaction scale and purification method.

Characterization:

The synthesized compounds can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-S).

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of thioether derivatives.

Synthesis_Workflow start Start: Select Sulfur Nucleophile reagents Prepare Reactants: - this compound - Sulfur Nucleophile - Base & Solvent start->reagents reaction Set up and run reaction (Monitor by TLC) reagents->reaction workup Reaction Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Characterization: - NMR - Mass Spec - IR purification->analysis end End: Pure Product analysis->end

Caption: Experimental workflow from reagent preparation to product analysis.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving strong bases like sodium hydride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.

  • Choice of Base: The basicity of the chosen base should be sufficient to deprotonate the thiol without causing unwanted side reactions.[3] For simple thiols, inorganic bases like potassium carbonate are often sufficient.

  • Reaction Monitoring: Close monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times or excessive heat.

  • Purification: The polarity of the synthesized thioether will dictate the appropriate solvent system for column chromatography. A gradual increase in the polarity of the eluent is recommended for optimal separation.

Conclusion

The reaction of this compound with sulfur nucleophiles provides a robust and versatile method for the synthesis of a wide range of thioether derivatives. These compounds are valuable intermediates for the construction of more complex molecules with potential biological activity.[1] The protocols and data presented in this application note offer a solid foundation for researchers to explore this important class of chemical transformations.

References

The Strategic Application of 2-Chlorotrityl Chloride Resin in Solid-Phase Peptide Synthesis: A Guide to Maximizing Flexibility and Yield

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical determinant of the overall success of the synthetic strategy. Among the diverse array of available resins, the 2-chlorotrityl chloride (2-CTC) resin has emerged as a cornerstone for chemists seeking to synthesize protected peptide fragments with high purity and yield. Its exceptional acid lability allows for the mild cleavage of the peptide from the support, preserving acid-sensitive side-chain protecting groups. This application note provides an in-depth exploration of the chemistry, protocols, and strategic considerations for the effective use of 2-CTC resin in SPPS.

The Chemistry of Versatility: Understanding the 2-Chlorotrityl Linker

The power of the 2-CTC resin lies in the properties of its trityl-based linker. The presence of the chlorine atom on one of the phenyl rings enhances the stability of the trityl cation that is formed upon cleavage. This heightened stability is the reason for its extreme sensitivity to acidic conditions. The ester linkage formed between the C-terminal amino acid and the resin can be cleaved under exceptionally mild acidic conditions, a feature that distinguishes it from more robust linkers like the Wang or Rink amide linkers. This allows for an orthogonal protection strategy, where the peptide can be released from the resin while the side-chain protecting groups (often t-butyl or trityl-based) remain intact.[1]

This unique characteristic makes 2-CTC resin the support of choice for the synthesis of fully protected peptide fragments, which are crucial building blocks for convergent peptide synthesis strategies, library construction, and the synthesis of complex peptide architectures.[1]

Core Experimental Workflow

The following diagram illustrates the typical workflow for solid-phase peptide synthesis utilizing 2-CTC resin.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Finalization Resin_Swelling Resin Swelling Amino_Acid_Loading First Amino Acid Loading Resin_Swelling->Amino_Acid_Loading DCM Capping Capping Unreacted Sites Amino_Acid_Loading->Capping DIPEA Deprotection Fmoc Deprotection Capping->Deprotection Methanol Coupling Amino Acid Coupling Deprotection->Coupling Piperidine/DMF Wash Washing Coupling->Wash Coupling Reagents Wash->Deprotection DMF/DCM Cleavage Peptide Cleavage Wash->Cleavage Final Wash Precipitation Precipitation & Purification Cleavage->Precipitation Cleavage Cocktail

Caption: General workflow for SPPS on 2-chlorotrityl chloride resin.

Detailed Protocols and Methodologies

Resin Preparation and First Amino Acid Loading

The successful loading of the first amino acid is paramount for achieving high overall yield. The protocol below is optimized for efficient and complete esterification.

Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-CTC Resin

StepReagent/SolventProcedureRationale
1Dichloromethane (DCM)Swell the 2-CTC resin in DCM for at least 30 minutes in a reaction vessel.Proper swelling is crucial for reagent accessibility to the reactive sites within the resin beads.
2Fmoc-amino acid, DCM, Diisopropylethylamine (DIPEA)Dissolve 1.5-2.0 equivalents of the Fmoc-amino acid in DCM. Add 3.0-4.0 equivalents of DIPEA.The amino acid is pre-activated, and DIPEA acts as a non-nucleophilic base to facilitate the reaction.
3N/ADrain the DCM from the swelled resin.To ensure the reaction proceeds in the prepared amino acid solution.
4Pre-activated amino acid solutionAdd the amino acid/DIPEA solution to the resin.The carboxylate of the amino acid displaces the chloride on the trityl linker to form an ester bond.
5N/AAgitate the mixture for 1-2 hours at room temperature.Gentle agitation ensures complete reaction without damaging the resin beads.
6Methanol/DCM/DIPEAAdd a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) and agitate for 30 minutes.This step "caps" any unreacted chlorotrityl sites on the resin to prevent side reactions in subsequent steps.
7DCM, DMFWash the resin thoroughly with DCM and then DMF.To remove excess reagents and byproducts before proceeding to peptide elongation.
Peptide Chain Elongation

The elongation of the peptide chain follows the standard Fmoc-SPPS protocol. The cycle of deprotection and coupling is repeated until the desired sequence is assembled.

Elongation_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Washing DMF deprotection->wash1 coupling Amino Acid Coupling Fmoc-AA, HBTU/HOBt, DIPEA wash1->coupling wash2 Washing DMF, DCM coupling->wash2 wash2->deprotection Repeat for next AA end Elongated Peptide-Resin wash2->end Final Cycle

Caption: The iterative cycle of peptide chain elongation in Fmoc-SPPS.

Cleavage of the Protected Peptide from the Resin

The hallmark of 2-CTC resin is the ability to cleave the peptide under very mild acidic conditions, leaving acid-labile side-chain protecting groups intact. The choice of cleavage cocktail is critical and depends on the desired outcome.

Protocol 2: Mild Cleavage of Protected Peptides

This protocol is ideal for obtaining fully protected peptide fragments.

StepReagent/SolventProcedureRationale
1Dichloromethane (DCM)Wash the peptidyl-resin with DCM and dry under vacuum.To remove residual DMF and prepare for the cleavage reaction.
2Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v)Suspend the resin in the cleavage cocktail.This mildly acidic solution is sufficient to cleave the ester linkage without affecting most side-chain protecting groups.
3N/AAgitate the suspension for 30-60 minutes at room temperature.The reaction time can be optimized based on the specific peptide sequence.
4N/AFilter the resin and collect the filtrate.The filtrate contains the cleaved, protected peptide.
5Cleavage CocktailWash the resin with a small volume of the cleavage cocktail or DCM.To ensure complete recovery of the product.
6Pyridine (small amount)Add a small amount of pyridine to the combined filtrate.To neutralize the acid and prevent any potential deprotection during workup.
7N/AConcentrate the solution under reduced pressure.To remove the volatile solvents.
8Cold diethyl etherAdd cold diethyl ether to precipitate the protected peptide.The peptide is typically insoluble in ether, allowing for easy isolation.
9N/ACollect the precipitate by centrifugation or filtration and dry.To obtain the final, protected peptide fragment.

Comparison of Cleavage Cocktails for 2-CTC Resin

Cleavage Cocktail Composition (v/v)ConditionsApplication Notes
1-5% Trifluoroacetic acid (TFA) in DCM10-30 min, RTVery mild. Suitable for highly acid-sensitive protecting groups.[2]
Acetic acid/TFE/DCM (e.g., 1:2:7)30-120 min, RTA commonly used and effective cocktail for general-purpose cleavage of protected fragments.[1]
Hexafluoroisopropanol (HFIP) in DCM (e.g., 20-30%)15-60 min, RTAn alternative to TFE, offering rapid and clean cleavage.[3][4]

Troubleshooting and Expert Insights

  • Incomplete Loading: If loading of the first amino acid is low, consider increasing the equivalents of the amino acid and DIPEA, or extending the reaction time. Pre-activation of the amino acid with a coupling reagent is generally not necessary and can lead to racemization.

  • Premature Cleavage: Due to the high acid lability of the linker, ensure that all reagents and solvents used during the synthesis are free of acidic contaminants.

  • Side Reactions during Cleavage: For peptides containing tryptophan, the addition of scavengers like triisopropylsilane (TIS) to the cleavage cocktail is recommended to prevent side reactions, even under mild cleavage conditions.

Conclusion

The 2-chlorotrityl chloride resin is an invaluable tool in the arsenal of the peptide chemist. Its key advantage of allowing for the synthesis and cleavage of fully protected peptide fragments opens up possibilities for the construction of complex peptides and peptidomimetics through convergent strategies. By understanding the underlying chemistry and adhering to optimized protocols, researchers can harness the full potential of this versatile solid support to achieve their synthetic goals with high efficiency and purity.

References

2-chloro-N-pyridin-2-ylacetamide in the synthesis of novel fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: 2-chloro-N-pyridin-2-ylacetamide in the Synthesis of Novel Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Versatility of this compound for Advanced Fluorescent Probe Development

Abstract

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The design of effective probes hinges on the selection of versatile molecular scaffolds that can be readily functionalized. This compound has emerged as a highly valuable building block in this field. Its structure uniquely combines a reactive electrophilic chloroacetamide group with a coordinating pyridinyl moiety. This dual functionality allows for straightforward covalent attachment to a wide array of fluorophores and provides a built-in recognition site for analytes such as metal ions. This guide provides an in-depth exploration of the synthesis and application of probes derived from this scaffold, offering detailed protocols, mechanistic insights, and practical guidance for researchers.

The Scientific Rationale: Why this compound?

The utility of this compound stems from two key structural features:

  • The Electrophilic Chloroacetyl Group: The -(C=O)CH₂Cl group is an excellent alkylating agent. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack by heteroatoms like oxygen (-OH), nitrogen (-NH₂), or sulfur (-SH). This provides a robust and reliable method for covalently linking the pyridinylacetamide unit to a fluorophore backbone.

  • The Pyridin-2-ylamino Moiety: The pyridine ring, particularly the nitrogen atom, and the adjacent amide group create a bidentate chelation site. This pocket is highly effective for coordinating with various metal ions. This interaction can profoundly alter the electronic properties of an attached fluorophore, leading to a detectable change in its fluorescence—a phenomenon often exploited for "turn-on" or "turn-off" sensing. The mechanism frequently involves modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

This combination allows for a modular approach to probe design: a suitable fluorophore is chosen for its photophysical properties, and the this compound unit is appended to introduce the desired analyte-sensing functionality.

Synthesis Protocols

This protocol details the foundational N-acylation reaction to produce the core building block from commercially available starting materials.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine reaction_plus + 2-Aminopyridine->reaction_plus Chloroacetyl_chloride Product_Img Chloroacetyl_chloride->Product_Img DCM, Et3N, 0°C to RT reaction_plus->Chloroacetyl_chloride

Caption: Synthesis of this compound.

Materials and Equipment:

  • 2-Aminopyridine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine and anhydrous DCM. Cool the resulting solution to 0°C in an ice bath with stirring.

  • Addition of Base: Add triethylamine to the cooled solution.

    • Scientist's Note: Triethylamine acts as a base to neutralize the HCl gas that is formed as a byproduct of the acylation reaction. This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic.

  • Addition of Acylating Agent: Add chloroacetyl chloride dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.[1]

Characterization (Expected Results):

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H, NH), 8.40 (d, 1H), 8.20 (d, 1H), 7.70 (t, 1H), 7.10 (d, 1H), 4.20 (s, 2H, CH₂Cl).[1][2]

  • Mass Spec (EIMS): m/z 170.6 [M⁺].[1][2]

This protocol demonstrates the utility of the building block by reacting it with a nucleophilic fluorophore, 7-hydroxy-4-methylcoumarin, to create a "turn-on" fluorescent sensor.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product (Probe 1) Building_Block reaction_plus + Building_Block->reaction_plus Fluorophore Product_Img Probe 1 Fluorophore->Product_Img K₂CO₃, DMF, 80°C reaction_plus->Fluorophore

Caption: Synthesis of a coumarin-based fluorescent probe.

Materials and Equipment:

  • This compound (1.0 eq)

  • 7-hydroxy-4-methylcoumarin (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard heating and stirring equipment (heating mantle, magnetic stirrer)

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7-hydroxy-4-methylcoumarin, this compound, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask.

    • Scientist's Note: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of the coumarin, making it a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophile.

  • Reaction: Heat the mixture to 80°C and stir for 6-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water, which should cause the product to precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Probe Validation and Application

The synthesized probe is designed to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism.[3]

  • "Off" State: In its free form, the probe exhibits weak fluorescence. The lone pair of electrons on the pyridine nitrogen can quench the excited state of the coumarin fluorophore through a Photoinduced Electron Transfer (PET) process.

  • "On" State: Upon the addition of a suitable metal ion (e.g., Zn²⁺, Cu²⁺), the ion coordinates with the pyridine nitrogen and the nearby amide oxygen.[4] This binding event lowers the energy of the nitrogen's lone pair, making it energetically unfavorable to participate in PET. The quenching pathway is blocked, and the coumarin's intrinsic fluorescence is restored, leading to a significant "turn-on" response.

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

This protocol outlines the steps to validate the probe's functionality and selectivity.

Workflow Overview:

G A Prepare Probe & Ion Stock Solutions B Determine λ_ex & λ_em of Probe A->B C Titrate Probe with Target Metal Ion B->C D Record Fluorescence Intensity C->D E Test Selectivity vs. Interfering Ions D->E F Analyze Data & Determine LoD E->F

Caption: Workflow for characterizing probe performance.

Materials:

  • Synthesized Probe 1

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, CaCl₂, MgCl₂) in an appropriate solvent.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Preparation: Prepare a working solution of Probe 1 (e.g., 10 µM) in the buffer.

  • Initial Spectrum: Record the absorption and emission spectra of the probe solution to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths.

  • Titration: To the cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution (e.g., ZnCl₂). After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.

  • Measurement: Record the fluorescence emission spectrum after each addition.

  • Selectivity Test: Prepare separate solutions of Probe 1 (10 µM). To each, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the panel. Record the fluorescence response and compare it to the response elicited by the target ion.[5]

Data Presentation and Analysis:

Table 1: Photophysical Properties of Probe 1

Condition λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ)
Probe 1 only 365 450 85 0.04
Probe 1 + Zn²⁺ (10 eq) 370 450 80 0.65

Note: Values are representative examples.

Quantum Yield (Φ) Calculation: The relative quantum yield is determined by comparing the probe's fluorescence to a standard with a known quantum yield (e.g., quinine sulfate).[6] The calculation uses the following equation:[7] Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength (kept < 0.1 to avoid inner filter effects).

  • n is the refractive index of the solvent.

Table 2: Selectivity of Probe 1

Metal Ion Added (5 eq) Fluorescence Intensity (a.u.) at 450 nm
None 15
Zn²⁺ 480
Cu²⁺ 45
Ni²⁺ 25
Fe³⁺ 18 (Quenching)
Ca²⁺ 16
Mg²⁺ 15

Note: Values are representative examples.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction; impure reagents; improper base or solvent.Confirm reagent purity. Ensure anhydrous conditions. Increase reaction time or temperature moderately. Re-evaluate choice of base.
Probe is insoluble in buffer The probe is too hydrophobic.Add a small percentage of a co-solvent like DMSO or ethanol. Synthesize a new version of the probe with solubilizing groups (e.g., sulfonates).
No fluorescent response PET quenching is not the operative mechanism; incorrect metal ion target.Test a wider range of metal ions. Re-evaluate the probe design; the linker may be too rigid or too flexible.
Probe responds to multiple ions The binding pocket is not selective.Modify the ligand structure to create a more size- or coordination-specific pocket for the target ion.
Conclusion

This compound is a powerful and accessible starting material for the rational design of novel fluorescent probes. Its straightforward reactivity and inherent chelating properties provide a reliable platform for developing sensors for a variety of analytes, particularly metal ions. The protocols and principles outlined in this guide offer a solid foundation for researchers to synthesize, validate, and apply these valuable chemical tools in their own investigations, paving the way for new discoveries in biology, medicine, and environmental science.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-chloro-N-pyridin-2-ylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-chloro-N-pyridin-2-ylacetamide. It moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to empower you to optimize your reaction conditions and resolve common experimental challenges.

Synthesis Overview: The Nucleophilic Acyl Substitution

The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[1][2] In this reaction, the exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and eliminates hydrogen chloride (HCl) as a byproduct.[1]

The reaction is often carried out in an inert solvent to facilitate the mixing of reactants and control the reaction temperature. A base is typically added to neutralize the HCl generated, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_product Products reactant1 2-Aminopyridine intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Chloroacetyl Chloride reactant2->intermediate product This compound byproduct HCl start intermediate->product Elimination intermediate->byproduct Elimination

Caption: General reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction has a very low yield or did not proceed at all. What are the possible causes and solutions?

A1: Several factors can contribute to a low or negligible yield. Let's break down the common culprits:

  • Inadequate Neutralization of HCl: The formation of HCl is a certainty in this reaction. If not neutralized, it will protonate the amino group of the starting material, 2-aminopyridine, making it a poor nucleophile and effectively stopping the reaction.

    • Solution: Ensure the presence of a suitable base in your reaction mixture. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be very effective.[3] Triethylamine is also a common choice.[4]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture present in your solvent or on your glassware to form chloroacetic acid, which will not participate in the desired reaction.[5][6]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

  • Incorrect Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to a significant portion of one reactant being left over, thus limiting the yield.

    • Solution: Carefully calculate and measure the molar equivalents of 2-aminopyridine and chloroacetyl chloride. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more valuable acyl chloride.

  • Low Reaction Temperature: While initiating the reaction at a low temperature is often recommended to control the initial exotherm, maintaining a temperature that is too low for the duration of the reaction can lead to a very slow reaction rate.[1]

    • Solution: After the initial addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature or gently heat it to ensure it goes to completion.[1][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[7]

Q2: My reaction mixture turned into a dark, intractable tar. What happened and can I salvage my product?

A2: The formation of a dark tar is a common issue and usually indicates polymerization or extensive side reactions.

  • Cause: Chloroacetyl chloride is a bifunctional molecule, meaning it has two reactive sites. This can lead to polymerization, especially at higher temperatures or in the presence of certain impurities. The product itself can also be susceptible to further reactions under harsh conditions.

  • Prevention:

    • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of 2-aminopyridine, preferably at a low temperature (0-5 °C), to control the initial exothermic reaction.[1]

    • Solvent Choice: Use a solvent that effectively dissolves the starting materials and the intermediate products. Dichloromethane or 1,2-dichloroethane are common choices.[8][9]

  • Salvage: Salvaging the product from a tar is difficult. It is often more efficient to discard the tar and restart the synthesis with the preventative measures mentioned above.

Q3: I am having difficulty purifying my product by recrystallization. What can I do?

A3: Recrystallization is a powerful purification technique, but its success depends on choosing the right solvent system.[10]

  • Problem: The product may be too soluble or not soluble enough in the chosen solvent. Impurities may also co-crystallize with the product.

  • Solutions:

    • Solvent Screening: If a common recrystallization solvent like acetonitrile is not working, a systematic solvent screening is necessary.[8][11] The ideal solvent will dissolve the crude product when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the crude product in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

    • Alternative Purification: If recrystallization fails, column chromatography is a reliable alternative for purifying the product.[1]

Frequently Asked Questions (FAQs)

Q: Why is it important to add the chloroacetyl chloride slowly and at a low temperature?

A: The reaction between an amine and an acyl chloride is typically very exothermic.[1] Adding the chloroacetyl chloride slowly and at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and dissipate the heat generated. This prevents the formation of unwanted byproducts and potential polymerization that can lead to a tarry mixture.[1]

Q: What is the role of a base in this synthesis?

A: A base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] If the HCl is not neutralized, it will protonate the nitrogen of the 2-aminopyridine, making it unreactive and stopping the desired reaction from proceeding. Common bases used include triethylamine or even an aqueous solution of sodium hydroxide during workup.[4][8]

Q: Can I use a different acylating agent instead of chloroacetyl chloride?

A: Yes, alternatives to the highly reactive chloroacetyl chloride exist. For instance, ethyl chloroacetate can be used for the amidation of amines.[1] However, this will likely require different reaction conditions, such as higher temperatures or longer reaction times, as ethyl chloroacetate is less reactive than chloroacetyl chloride.

Q: What are the main safety precautions I should take when working with chloroacetyl chloride?

A: Chloroacetyl chloride is a toxic, corrosive, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[5][6][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves that are resistant to chemicals.[5][6]

  • Handling: Handle chloroacetyl chloride under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air, which can cause it to decompose and release toxic fumes like phosgene and hydrogen chloride.[12]

  • Quenching: Any excess chloroacetyl chloride should be quenched carefully. This can be done by slowly adding it to a stirred, cold solution of a base, such as sodium bicarbonate.

  • Spills: In case of a spill, cover the material with a dry, inert absorbent like sand and dispose of it according to your institution's safety guidelines. Do NOT use water to clean up a spill, as it reacts violently with chloroacetyl chloride.[12]

Experimental Protocol and Data

Optimized Synthesis Protocol

This protocol is a synthesis of information from various sources to provide a robust starting point for your experiments.[8][9][11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve 2-aminopyridine in anhydrous solvent prep2 Cool solution to 0-5 °C prep1->prep2 react1 Add chloroacetyl chloride dropwise prep2->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Adjust pH to ~9 with aqueous base react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Remove solvent workup3->workup4 purify1 Recrystallize crude product workup4->purify1

Caption: A typical experimental workflow for the synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • Chloroacetyl chloride

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent)

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise to the cooled solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully adjust the pH of the reaction mixture to approximately 9 with a saturated aqueous sodium hydroxide solution.[8][11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from acetonitrile to yield this compound as a solid.[8][11]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₇H₇ClN₂O[9][15]
Molecular Weight170.6 g/mol [9][15]
Melting Point110-115 °C[8][11]
¹H NMR (CDCl₃, δ ppm)
CH₂4.2 (s, 2H)[8][9]
Pyridine-H7.1 (d, 1H), 7.7 (t, 1H), 8.2 (d, 1H), 8.4 (d, 1H)[8][9]
NH8.95 (bs, 1H)[8][9]
¹³C NMR (CDCl₃, δ ppm) 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[8][9]
Mass Spec (EIMS) m/z 170.6 (M⁺)[8][9]

References

Common side products in the synthesis of 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-chloro-N-pyridin-2-ylacetamide (CAS 5221-37-4), a key intermediate in pharmaceutical and materials science.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, which primarily involves the acylation of 2-aminopyridine with chloroacetyl chloride.[3][4][5] Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Problem Area 1: Low Reaction Yield & Conversion

Q1: My reaction yield is consistently below 70%, much lower than reported literature values (which often exceed 90%).[3][4] What are the most likely causes and how can I optimize the reaction?

A1: Persistently low yields in this acylation are typically traced back to three critical areas: moisture contamination, suboptimal temperature control, or an inappropriate choice/amount of base.

  • Causality—The "Why": Chloroacetyl chloride is a highly reactive acylating agent and is extremely sensitive to moisture.[6] Any water present in the solvent, on the glassware, or in the 2-aminopyridine starting material will rapidly hydrolyze the chloroacetyl chloride to chloroacetic acid. This side reaction consumes your key reagent and generates an impurity that can complicate purification. Furthermore, the reaction is exothermic; poor temperature control can accelerate side reactions.

  • Troubleshooting & Optimization Protocol:

    • Rigorous Moisture Control:

      • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[3][7] If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over a suitable agent like calcium hydride.

      • Ensure your 2-aminopyridine is dry. If it appears clumpy, consider drying it in a vacuum oven at a mild temperature (e.g., 40-50°C) before use.

    • Controlled Reagent Addition & Temperature Management:

      • Dissolve 2-aminopyridine and a suitable base (see table below) in your anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

      • Cool the reaction mixture to 0°C using an ice-salt bath.[8]

      • Add the chloroacetyl chloride dropwise via a syringe or dropping funnel over 15-30 minutes.[3][8] This slow addition is crucial to dissipate the heat generated and prevent localized temperature spikes that can lead to side product formation.

      • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours before gradually warming to room temperature.[7]

    • Base Selection: The base neutralizes the HCl generated during the reaction. A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the 2-aminopyridine.

      BaseMolar Equivalents (to 2-aminopyridine)Comments
      Triethylamine (TEA) 1.1 - 1.5Common and effective, but ensure it is dry. Can sometimes be difficult to remove during workup.
      DIPEA (Hünig's Base) 1.1 - 1.5More sterically hindered than TEA, reducing potential side reactions. Often a preferred choice.[7]
      Pyridine 1.1 - 1.5Can be used, but may be nucleophilic enough to react with chloroacetyl chloride itself.
      DBU 0.2 (Catalytic) to 1.2A strong, non-nucleophilic base that can drive the reaction efficiently, often leading to shorter reaction times and high yields.[8]
Problem Area 2: Impurity Formation & Product Discoloration

Q2: My final product is a dark brown or pink solid, not the expected off-white or light pink solid.[3][4] What causes this discoloration, and what are the major side products I should be aware of?

A2: Discoloration is a strong indicator of impurity formation, often from polymerization or specific side reactions. The primary side product of concern is the result of bis-acylation.

  • Causality—The "Why": 2-Aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. While the amino group is significantly more nucleophilic and reacts preferentially, under harsh conditions (e.g., high temperature, excess acylating agent), a second acylation can occur on the pyridine nitrogen to form a charged pyridinium species, 2-chloro-N-(1-(2-chloroacetyl)pyridin-2(1H)-ylidene)acetamide. This species is often highly colored and can lead to further degradation or polymerization products. Another potential impurity is the dimer formed by the reaction of the product's chloro group with the amide nitrogen of another molecule.

  • Visualizing the Reaction & Side Products:

    G A 2-Aminopyridine C This compound (Desired Product) A->C Main Reaction (Low Temp, Slow Add.) B Chloroacetyl Chloride B->C Main Reaction (Low Temp, Slow Add.) D Bis-acylated Side Product (Colored Impurity) B->D Side Reaction (High Temp, Excess Reagent) E Hydrolysis Product (Chloroacetic Acid) B->E Side Reaction (Presence of H₂O) C->D Side Reaction (High Temp, Excess Reagent)

  • Mitigation and Purification Strategy:

    • Preventive Measures: Strictly adhere to the low-temperature (0°C) and slow-addition protocol described in A1 . Use only a slight excess (1.05 - 1.1 equivalents) of chloroacetyl chloride to minimize the risk of bis-acylation.

    • Workup: After the reaction, a basic wash is often employed. Quenching the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or adjusting the pH to ~9 with NaOH can help neutralize any remaining acid and break down some unstable intermediates. [3][4] 3. Purification via Recrystallization: This is the most effective method for removing colored impurities and isolating a pure product. [1] * Solvent Selection: Acetonitrile is a highly effective solvent for recrystallization, as reported in multiple procedures. [3][4]Ethanol or isopropanol can also be effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Protocol: Dissolve the crude product in a minimal amount of boiling acetonitrile. If colored impurities remain insoluble, perform a hot filtration through a short plug of celite or activated carbon. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Problem Area 3: Analytical & Characterization Issues

Q3: How can I confirm the identity and purity of my product and identify the common impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization and purity assessment.

  • Expertise—The "Why": Each analytical technique provides a unique piece of structural information. NMR confirms the connectivity of atoms, Mass Spectrometry gives the molecular weight, and HPLC provides a quantitative measure of purity. Combining these is standard practice for robust quality control. [9][10]

  • Recommended Analytical Workflow:

    G Start Crude Product TLC TLC Analysis (Quick Purity Check) Start->TLC Recrystal Recrystallization TLC->Recrystal Impurities Detected Final Final Product Recrystal->Final HPLC HPLC (Quantitative Purity >98%) Final->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Final->NMR MS Mass Spectrometry (Molecular Weight) Final->MS

    Caption: Analytical Workflow for Product Validation.

  • Key Analytical Data:

TechniqueParameterExpected Result for this compound
¹H NMR (CDCl₃)Chemical Shifts (δ)~8.95 (bs, 1H, NH), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.7 (t, 1H), ~7.1 (d, 1H), ~4.2 (s, 2H, CH₂Cl). [3][4]
¹³C NMR (CDCl₃)Chemical Shifts (δ)~164.9 (C=O), ~150.7, ~148.2, ~139.1, ~121.0, ~111.4 (Pyridine C's), ~43.2 (CH₂Cl). [3][4]
Mass Spec (EIMS)Molecular Ion (M+)m/z 170.6. [3][4]
Melting Point Range110-115 °C. [3][4][5]
HPLC PurityShould be the main peak, with area % typically >98% after purification.

References

Technical Support Center: Chromatographic Purification of 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatographic purification of 2-chloro-N-pyridin-2-ylacetamide. As a key intermediate in the synthesis of various biologically active compounds, achieving high purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to ensure successful purification.

The core challenge in purifying this compound lies in its chemical nature. The presence of a basic pyridine ring can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[4] This interaction is often the root cause of many purification issues, such as poor separation and significant peak tailing.

Troubleshooting Guide

This section directly addresses specific issues that may arise during the column chromatography of this compound.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Significant Peak Tailing (Product streaks down the TLC plate or elutes from the column over many fractions)Strong interaction between the basic pyridine nitrogen and acidic silanol groups (-SiOH) on the silica gel surface.1. Deactivate the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to your mobile phase.[5] This neutralizes the acidic sites on the silica, preventing strong ionic interactions and allowing the compound to elute as a sharper band. 2. Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina.[4]
Poor Separation from Starting Material (e.g., 2-aminopyridine)The starting material and product are both polar and basic, giving them similar affinities for the stationary and mobile phases. The chosen eluent polarity is not optimal.1. Optimize the Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[5] Common systems include Ethyl Acetate/Hexane or Dichloromethane/Methanol. 2. Employ Gradient Elution: Start with a lower polarity mobile phase to elute less polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities (like 2-aminopyridine) behind.
Product Fails to Elute from the Column 1. Insufficient Eluent Polarity: The mobile phase is not strong enough to displace the compound from the silica gel. 2. Compound Decomposition: The compound may be unstable on acidic silica gel.[4]1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system) in your eluent. 2. Perform a Silica Stability Test: Dissolve a small amount of the crude product, spot it on a TLC plate, and let it stand for 1-2 hours. Then, develop the plate. If new spots appear that were not in the initial sample, it indicates decomposition on silica, and an alternative stationary phase (like alumina) should be used.[4]
Low Overall Yield/Recovery 1. Irreversible Adsorption: Due to the issues described above, some product may bind irreversibly to the column. 2. Broad Fractions: Severe peak tailing can cause the product to be spread across many fractions, making it difficult to isolate in a pure form. 3. Improper Sample Loading: A poorly loaded sample creates a wide initial band, leading to poor separation.[6]1. Address Tailing: Implement the solutions for peak tailing mentioned above. 2. Concentrate Fractions: If you suspect the product is present but too dilute to see on TLC, concentrate the relevant fractions before re-analysis.[4] 3. Use Dry Loading: For compounds with poor solubility in the eluent, dry loading ensures the sample is applied to the column in a very narrow, concentrated band, which is critical for good separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis typically involves the reaction of 2-aminopyridine with chloroacetyl chloride.[7][8] Therefore, the most common impurities include:

  • Unreacted 2-aminopyridine: A polar and basic starting material.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any trace water. This is an acidic impurity.

  • Diacylated Byproducts: Though less common, it's possible for the amide nitrogen to be acylated a second time.[9]

Q2: Why is an Rf value of 0.2-0.3 considered optimal for column chromatography?

A2: An Rf value in this range on a TLC plate indicates that the compound has a good balance of affinity for both the stationary phase (silica) and the mobile phase (eluent).

  • If Rf is too high (>0.4): The compound spends too much time in the mobile phase and will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • If Rf is too low (<0.2): The compound is too strongly adsorbed to the stationary phase. This requires a very high volume of eluent to move it through the column, leading to broad bands, significant tailing, and poor resolution.[5]

Q3: Should I use "wet loading" or "dry loading" to apply my sample to the column?

A3: The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: Involves dissolving the sample in a minimum amount of the mobile phase and carefully pipetting it onto the top of the column.[6] This is suitable for samples that are readily soluble.

  • Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel by dissolving it in a suitable solvent (like DCM or acetone), adding silica, and evaporating the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the column. Dry loading is highly recommended for this compound as it often has limited solubility in less polar eluents and this method prevents issues with dissolution and ensures a narrow starting band, which is crucial for a successful separation.[6]

Q4: How does triethylamine (TEA) work to improve peak shape?

A4: Silica gel surfaces are covered with silanol groups (Si-OH), which are acidic. The basic nitrogen atom on the pyridine ring of your compound can form a strong acid-base interaction with these silanol groups. This strong binding causes the compound to "stick" to the silica, resulting in tailing. Triethylamine is a stronger, non-polar base. When added to the mobile phase, it preferentially binds to the acidic silanol sites, effectively "capping" or "masking" them.[5] This prevents your target compound from interacting strongly with these sites, allowing it to travel through the column more uniformly and elute as a sharp, symmetrical peak.

Q5: My compound appears to be a pink or off-white solid after synthesis. Is this normal?

A5: Yes, it is often reported that the crude product of this compound synthesis is a pink or similarly colored solid.[7][8] This coloration is typically due to minor impurities, and a successful chromatographic purification should yield a white or colorless solid.

Visualized Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (Pink Solid) TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.2-0.3) Crude->TLC DryLoad 2. Sample Preparation (Dry Loading on Silica Gel) TLC->DryLoad Load 4. Load Sample & Elute with Solvent DryLoad->Load Pack 3. Pack Column (Silica Gel Slurry) Pack->Load Collect 5. Collect Fractions Load->Collect TLC_Frac 6. Analyze Fractions by TLC Collect->TLC_Frac Combine 7. Combine Pure Fractions TLC_Frac->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product (White Solid) Evap->Pure

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes a reaction scale of approximately 1-5 grams of crude product. Adjust column size and solvent volumes accordingly.

1. Mobile Phase Selection via TLC: a. Prepare several eluent systems of varying polarity. Good starting points are mixtures of Ethyl Acetate (EtOAc) and Hexane (e.g., 30% EtOAc in Hexane, 50% EtOAc in Hexane) or Dichloromethane (DCM) and Methanol (MeOH) (e.g., 2% MeOH in DCM, 5% MeOH in DCM). b. To each potential eluent system, add 0.5-1% triethylamine (TEA) to mitigate tailing. c. Spot the crude material on a TLC plate and develop it in the prepared solvent systems. d. The ideal system is one that provides good separation between the product and impurities, with the product spot having an Rf value of approximately 0.2-0.3.[5]

2. Column Preparation: a. Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product). b. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. c. Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring it is uniform and free of air bubbles. d. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]

3. Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., DCM, acetone, or ethyl acetate). b. Add silica gel (approximately 5-10 times the mass of your crude product) to the flask.[6] c. Swirl the mixture to ensure the crude product is evenly distributed on the silica. d. Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]

4. Column Loading and Elution: a. Drain the solvent in the packed column until it is just level with the sand layer. b. Carefully add the dry-loaded sample powder onto the sand layer, creating a flat, even surface. c. Gently add another thin layer of sand on top of the sample. d. Carefully pipette the mobile phase onto the top sand layer without disturbing the surface, then fill the column with the eluent. e. Apply gentle pressure to begin eluting the solvent and start collecting fractions.

5. Fraction Analysis and Product Isolation: a. Collect fractions of a consistent volume in an ordered rack of test tubes. b. Use TLC to analyze the fractions. Spot every few fractions on a TLC plate to track the elution of your product. c. Once identified, combine all fractions that contain the pure product. d. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. e. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][10]

References

Technical Support Center: Identification of Impurities in 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-chloro-N-pyridin-2-ylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. The control of impurities is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final product.[1] This document provides a comprehensive resource in a question-and-answer format to address common challenges encountered during the identification and characterization of process-related and degradation impurities of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding impurities associated with this compound.

Q1: What are the most likely impurities I should expect to find in my sample of this compound?

A1: Impurities can generally be classified into two categories: process-related impurities, which arise from the manufacturing process, and degradation products, which form during storage or handling.

  • Process-Related Impurities: These originate from the starting materials, intermediates, or side reactions during the synthesis. The common synthesis route involves the reaction of 2-aminopyridine with chloroacetyl chloride.[2][3]

    • Starting Materials: Unreacted 2-aminopyridine and chloroacetic acid (from the hydrolysis of chloroacetyl chloride).

    • By-Products: A potential by-product is the di-acylated species, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, which has been observed in analogous reactions with purine systems.[4] Another potential impurity is N,N'-bis(pyridin-2-yl)fumaramide, formed through a dimerization-elimination pathway.

  • Degradation Products: These impurities form due to the inherent instability of the drug substance under certain conditions like exposure to moisture, light, or heat.[5][6]

    • Hydrolysis Product: 2-hydroxy-N-pyridin-2-ylacetamide, formed by the nucleophilic substitution of the chloride.

    • Amide Cleavage Products: Hydrolysis of the amide bond can revert the compound to 2-aminopyridine and chloroacetic acid.[5]

The following table summarizes these potential impurities for quick reference.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2-AminopyridineC₅H₆N₂94.12Process (Starting Material)
Chloroacetic AcidC₂H₃ClO₂94.50Process (Reagent Hydrolysis)
2-hydroxy-N-pyridin-2-ylacetamideC₇H₈N₂O₂152.15Degradation (Hydrolysis)
N-(pyridin-2-yl)oxalamideC₇H₇N₃O₂165.15Process (Side-reaction)
Q2: How are these impurities typically formed?

A2: Understanding the formation pathways is key to controlling impurity levels. The synthesis of this compound is a nucleophilic acyl substitution. Side reactions and degradation pathways are common challenges.

  • Incomplete Reaction: If the reaction between 2-aminopyridine and chloroacetyl chloride does not go to completion, residual starting materials will remain.

  • Reagent Decomposition: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water, forming chloroacetic acid.

  • Hydrolytic Degradation: The α-chloro amide functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the substitution of the chlorine atom with a hydroxyl group.[5] This process is often accelerated by acidic or basic conditions.[7]

  • Over-acylation: While the primary reaction occurs on the exocyclic amine, there is a possibility of a second acylation on one of the pyridine nitrogen atoms, especially under harsh conditions, leading to a di-acylated impurity.[4]

The diagram below illustrates the primary synthesis route and the formation pathways of key impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation SM1 2-Aminopyridine Product This compound (API) SM1->Product Nucleophilic Acyl Substitution Imp1 Unreacted 2-Aminopyridine SM1->Imp1 Incomplete Reaction SM2 Chloroacetyl Chloride SM2->Product Imp2 Chloroacetic Acid (from SM2 hydrolysis) SM2->Imp2 Hydrolysis Imp3 2-hydroxy-N-pyridin-2-ylacetamide Product->Imp3 Hydrolysis (+H2O) Imp4 Di-acylated By-product Product->Imp4 Over-acylation (+ SM2)

Caption: Formation pathways for process and degradation impurities.

Q3: My chromatogram shows several unexpected peaks. How do I begin to identify them?

A3: The first step is a systematic investigation using modern analytical techniques.[8] The combination of liquid chromatography with mass spectrometry (LC-MS) is the most powerful tool for this purpose.[9][10]

  • Obtain High-Resolution Mass: Use a high-resolution mass spectrometer (like Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion of the unknown peak. This allows you to predict the elemental composition.[9]

  • Perform MS/MS Fragmentation: Isolate the molecular ion of the impurity and subject it to fragmentation (tandem mass spectrometry or MS/MS). The resulting fragmentation pattern provides structural clues. Compare this pattern to the fragmentation of the parent compound to identify common structural motifs.

  • Conduct a Forced Degradation Study: Intentionally stress your pure sample under various conditions (acidic, basic, oxidative, thermal, photolytic) to see if you can generate the unknown impurity.[6] If the peak appears or increases under a specific condition (e.g., basic hydrolysis), it provides strong evidence about its identity and formation pathway.

  • Synthesize the Suspected Impurity: If you have a hypothesized structure, the definitive confirmation is to synthesize the impurity and compare its retention time and mass spectrum to the unknown peak in your sample.[8]

The following workflow provides a logical approach to impurity identification.

G Start Unexpected Peak Observed in HPLC-UV Step1 Analyze by LC-MS (High Resolution) Start->Step1 Step2 Determine Accurate Mass & Propose Elemental Composition Step1->Step2 Step3 Perform MS/MS Fragmentation Analysis Step2->Step3 Step4 Compare Fragmentation with API & Propose Structure Step3->Step4 Step5 Conduct Forced Degradation Study Does the peak increase? Step4->Step5 Hypothesized Structure Step6 Synthesize Proposed Impurity for Confirmation Step5->Step6 Evidence Supports Hypothesis End Structure Confirmed Step6->End Matching Retention Time & Mass Spectrum

Caption: Analytical workflow for unknown impurity identification.

Section 2: Troubleshooting & In-Depth Analysis Guides

Guide 1: Troubleshooting Common HPLC Issues for Impurity Analysis

Effective chromatographic separation is the foundation of accurate impurity profiling.[11] This table addresses common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - pH of the mobile phase is too close to the pKa of the analyte. - Column overload.- Use a mobile phase with a low concentration of a competing base (e.g., triethylamine). - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration.
Poor Resolution - Inappropriate mobile phase composition. - Suboptimal column chemistry for the analytes. - High flow rate.- Modify the organic-to-aqueous ratio or switch to a different organic solvent (e.g., from acetonitrile to methanol). - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). - Reduce the flow rate or use a longer column.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity solvents and additives. - Implement a robust needle wash protocol in your method. - Run blank injections to identify the source of contamination.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments. They should be optimized for your specific instrumentation and sample matrix.

SOP 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

This method is designed for the detection and quantification of known and unknown impurities.

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sample and record the chromatogram.

    • Integrate all peaks and report the area percentage of each impurity relative to the main peak.

SOP 2: LC-MS/MS Method for Impurity Identification

This protocol is for obtaining structural information on unknown impurities.[12]

  • Instrumentation:

    • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

  • Liquid Chromatography:

    • Use the same HPLC conditions as described in SOP 1 to ensure retention time correlation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas Temperature: 325 °C.

    • Scan Range (MS1): m/z 50-500.

    • MS/MS: For each unknown peak, perform a product ion scan on its isolated molecular ion using a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for the accurate mass of the suspected impurity.

    • Analyze the MS/MS fragmentation pattern to deduce the structure.

SOP 3: Forced Degradation Protocol

This study helps identify potential degradation products and demonstrates the stability-indicating nature of your analytical method.[6][7]

  • Sample Preparation: Prepare separate 1 mg/mL solutions of the compound in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from SOP 1.

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks that appear. The conditions under which a peak forms provide clues to its identity. For example, a peak forming only under basic conditions is likely a product of base-catalyzed hydrolysis.[5]

References

Technical Support Center: Acylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Selectively Synthesizing Mono-Acylated 2-Aminopyridine

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance and field-proven insights for researchers encountering challenges with the acylation of 2-aminopyridine, specifically the prevention of di-acylation. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes, ensuring high yields of the desired mono-acylated product.

Troubleshooting & FAQs: Avoiding Di-acylation of 2-Aminopyridine

This section addresses common issues and questions encountered during the acylation of 2-aminopyridine. Understanding the underlying principles is crucial for effective troubleshooting.

Q1: My reaction is producing a significant amount of a di-acylated byproduct. What is the likely mechanism, and why is it happening?

A1: The formation of a di-acylated product is a common side reaction in the acylation of 2-aminopyridine. The mechanism involves the initial, desired N-acylation of the exocyclic amino group to form the mono-acylated product (an amide). This amide, however, is more acidic than the starting 2-aminopyridine due to the electron-withdrawing effect of the acyl group.[1] If a sufficiently strong base is present in the reaction mixture, it can deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. This anion then readily attacks a second molecule of the acylating agent, leading to the di-acylated byproduct. The presence of the ring nitrogen atoms in the aminopyridine scaffold increases the acidity of the resulting amide compared to anilines, making this deprotonation and subsequent second acylation more favorable.[1]

Q2: I'm using an excess of the acylating agent to drive the reaction to completion, but this seems to worsen the di-acylation. Is this expected?

A2: Yes, this is expected. Using a large excess of a highly reactive acylating agent, such as an acyl chloride or anhydride, will increase the concentration of the species that reacts with the amidate anion. Once the initial mono-acylation occurs, the resulting amidate, if formed, will have a higher probability of encountering and reacting with the excess acylating agent. Therefore, while a slight excess might be necessary to consume all the starting amine, a large excess will almost certainly favor the formation of the di-acylated product.

Q3: What is the most critical parameter to control to favor mono-acylation over di-acylation?

A3: The choice and stoichiometry of the base are arguably the most critical factors. The use of a strong base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), will promote the deprotonation of the mono-acylated intermediate, thereby facilitating di-acylation.[1] To favor mono-acylation, it is advisable to use a weaker base, such as pyridine, or in some cases, no external base at all, allowing the 2-aminopyridine itself to act as the base.[1] The reaction of an acyl chloride with an amine produces HCl, which will be neutralized by a second equivalent of the amine, forming the amine hydrochloride salt.[2] This effectively removes the amine from the reaction, so using at least two equivalents of the aminopyridine or one equivalent of aminopyridine and one equivalent of a non-nucleophilic base is a common strategy.

Q4: How does temperature affect the selectivity of the reaction?

A4: The acylation of 2-aminopyridine is an exothermic reaction.[3] Lowering the reaction temperature generally favors the kinetic product over the thermodynamic product. In this context, the mono-acylated product can be considered the kinetic product, as it is formed faster. The di-acylated product, requiring an additional deprotonation and acylation step, can be considered a product of a subsequent reaction that may be favored at higher temperatures or longer reaction times. Therefore, maintaining a low temperature (e.g., 0-5 °C), especially during the addition of the acylating agent, is crucial to control the reaction rate and minimize the formation of the di-acylated byproduct.[4]

Q5: Should I use an acyl chloride or an acid anhydride? Does it make a difference in selectivity?

A5: Both acyl chlorides and acid anhydrides are effective acylating agents, but their reactivity differs. Acyl chlorides are generally more reactive than acid anhydrides.[4] This higher reactivity can sometimes lead to a less selective reaction and a greater propensity for di-acylation, especially if the reaction conditions are not carefully controlled. Acid anhydrides, being less reactive, can offer better control and higher selectivity for mono-acylation.[4][5] However, successful mono-acylation can be achieved with both reagents by carefully controlling the stoichiometry, temperature, and base.

Understanding the Reaction: Mono- vs. Di-acylation

To effectively control the outcome of the acylation of 2-aminopyridine, it is essential to visualize the competing reaction pathways.

G cluster_0 Reaction Pathways 2-Aminopyridine 2-Aminopyridine Mono-acylated Product Mono-acylated Product 2-Aminopyridine->Mono-acylated Product + RCO-X (Desired Pathway) Acylating Agent (RCO-X) Acylating Agent (RCO-X) Amidate Anion Amidate Anion Mono-acylated Product->Amidate Anion + Base (Deprotonation) Di-acylated Product Di-acylated Product Amidate Anion->Di-acylated Product + RCO-X (Undesired Pathway) Base Base

Caption: Competing pathways in the acylation of 2-aminopyridine.

Recommended Methodologies for Selective Mono-Acylation

Based on established principles and literature precedents, the following protocols are recommended for achieving high yields of mono-acylated 2-aminopyridine while minimizing di-acylation.

Method 1: Acylation with Acetic Anhydride (Controlled Conditions)

This method is often preferred due to the moderate reactivity of acetic anhydride, which allows for better control over the reaction.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.[5] Alternatively, the reaction can be performed neat.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05-1.2 equivalents) dropwise to the stirred solution. It is crucial to monitor the temperature and ensure it remains below 60°C, as the reaction is exothermic.[3][5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).[5]

Method 2: Acylation with an Acyl Chloride using a Weak Base

This method utilizes a more reactive acylating agent but controls the reaction by using a weak base, such as pyridine, or by using the starting material as the base.

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (2.2 equivalents). Dissolve the starting material in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation: Comparison of Reaction Parameters

The following table summarizes the key parameters and their influence on the selectivity of the acylation of 2-aminopyridine.

ParameterCondition Favoring Mono-acylationCondition Favoring Di-acylationRationale
Acylating Agent Acetic AnhydrideAcyl ChlorideAcyl chlorides are more reactive, increasing the likelihood of a second acylation.[4]
Stoichiometry of Acylating Agent 1.05 - 1.2 equivalents> 1.5 equivalentsA large excess of the acylating agent increases the probability of reaction with the amidate intermediate.
Base Weak base (e.g., pyridine) or no baseStrong base (e.g., triethylamine)Strong bases promote the formation of the highly reactive amidate anion.[1]
Temperature 0-25 °C> 60 °CLower temperatures favor kinetic control, leading to the faster-forming mono-acylated product.[3][5]
Order of Addition Slow, dropwise addition of acylating agent to the amine solutionRapid addition of acylating agentSlow addition maintains a low concentration of the acylating agent, disfavoring the second acylation.

Troubleshooting Decision Tree

G Di-acylation Observed Di-acylation Observed Check Base Check Base Di-acylation Observed->Check Base Check Temperature Check Temperature Check Base->Check Temperature No Use Weaker Base Use Weaker Base Check Base->Use Weaker Base Yes Check Stoichiometry Check Stoichiometry Check Temperature->Check Stoichiometry No Lower Temperature Lower Temperature Check Temperature->Lower Temperature Yes Reduce Acylating Agent Reduce Acylating Agent Check Stoichiometry->Reduce Acylating Agent Yes Strong Base Used? Strong Base Used? High Temperature? High Temperature? Excess Acylating Agent? Excess Acylating Agent?

Caption: A decision tree for troubleshooting di-acylation.

References

Troubleshooting low yield in 2-chloro-N-pyridin-2-ylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-N-pyridin-2-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. We will explore common issues, provide scientifically-grounded solutions, and detail robust protocols to enhance your success rate and product purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis.

Q1: My final product is a pink or brown solid, not the expected off-white color. Is this a problem? A: A slight pink or brown hue is a common observation and is typically indicative of minor impurities.[1][2] These can often arise from the 2-aminopyridine starting material or slight degradation during the reaction. A properly executed recrystallization step, for instance with acetonitrile, should yield a purer, less colored product with a sharp melting point.[1][3]

Q2: What is the expected melting point for pure this compound? A: The literature melting point for this compound is in the range of 110-115 °C.[1][3] A broad melting range or a value significantly below this suggests the presence of impurities.

Q3: Is it absolutely necessary to run this reaction under an inert atmosphere? A: Yes, it is highly recommended. The key reagent, chloroacetyl chloride, is extremely sensitive to moisture.[4][5] It readily hydrolyzes upon contact with atmospheric water to form chloroacetic acid and hydrochloric acid (HCl), neither of which will participate in the desired acylation.[6] Performing the reaction under a dry, inert atmosphere like nitrogen or argon is critical for achieving a high yield.[4]

Q4: Can I use a different base, like triethylamine (Et₃N), instead of pyridine? A: While other bases can be used, the choice of base is critical and can influence the formation of byproducts. Stronger, non-nucleophilic bases like triethylamine can promote N,N-diacylation, where a second chloroacetyl group is added to the amide nitrogen.[7][8] Using a weaker base like pyridine, or even an excess of the starting 2-aminopyridine, can help minimize this side reaction.

In-Depth Troubleshooting Guide: Low Product Yield

Low yield is the most frequently encountered issue in this synthesis. The following section breaks down the potential causes and provides targeted solutions.

Issue 1: Poor Quality or Improper Handling of Reactants

The success of this reaction is fundamentally dependent on the integrity of the starting materials.

Potential Cause:

  • Decomposition of Chloroacetyl Chloride: As a highly reactive acyl chloride, this is the most likely culprit. It reacts violently with water and can decompose even on exposure to moist air.[5][6] This decomposition is often the primary reason for failed or low-yielding reactions.

  • Impure 2-Aminopyridine: The purity of your nucleophile is also crucial. 2-aminopyridine can degrade over time, impacting its reactivity.

Solutions & Explanations:

  • Verify Reagent Quality: Use chloroacetyl chloride from a freshly opened bottle. Ensure it is a colorless to pale yellow liquid.[4] If the reagent is old or has been opened multiple times, its quality is suspect.

  • Inert Atmosphere Technique: Handle chloroacetyl chloride exclusively under a dry inert atmosphere (Nitrogen or Argon). Use dry syringes or cannulas for transfers.

  • Solvent Purity: Use an anhydrous grade of your chosen aprotic solvent (e.g., Dichloromethane, 1,2-Dichloroethane, THF).[1][9] Ensure solvents are stored over molecular sieves.

Issue 2: Suboptimal Reaction Conditions

The acylation of 2-aminopyridine is an exothermic and rapid reaction that requires careful control.

Potential Cause:

  • Poor Temperature Control: Adding the chloroacetyl chloride too quickly to the solution of 2-aminopyridine can cause a rapid temperature increase (exotherm). This promotes side reactions and potential degradation of the product or starting materials.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

  • Inefficient HCl Scavenging: The reaction generates one equivalent of HCl. This acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. An appropriate base is required to neutralize this HCl as it forms.

Solutions & Explanations:

  • Controlled Reagent Addition: Add the chloroacetyl chloride solution dropwise to the cooled (0 °C) solution of 2-aminopyridine and base.[10] Use an addition funnel for better control and maintain the low temperature throughout the addition.

  • Optimize Stoichiometry: A slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is sometimes used to ensure full conversion of the limiting 2-aminopyridine. However, a larger excess can increase side reactions.

  • Use of a Base: Include at least one equivalent of a suitable base (e.g., pyridine) in the reaction mixture with the 2-aminopyridine before adding the acyl chloride. This ensures immediate neutralization of the generated HCl.

Issue 3: Competing Side Reactions

The structure of 2-aminopyridine and the reactivity of chloroacetyl chloride allow for several potential side reactions that consume starting materials and complicate purification.

Potential Cause:

  • N,N-Diacylation: The amide product still has a proton on the nitrogen. In the presence of a sufficiently strong base, this proton can be removed, and the resulting anion can be acylated a second time.[7][8] This is a significant pathway to low yield of the desired mono-acylated product.

  • Reaction at the Pyridine Ring Nitrogen: While acylation at the exocyclic amino group is kinetically and thermodynamically favored, the pyridine ring nitrogen is also a nucleophilic site.[11][12] If the exocyclic amine is protonated due to insufficient base, reaction at the ring nitrogen becomes more plausible.

Solutions & Explanations:

  • Base Selection: To minimize diacylation, avoid overly strong bases. Pyridine is often a good choice as it is basic enough to scavenge HCl but generally not strong enough to deprotonate the product amide under these conditions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 2-aminopyridine starting material. Overrunning the reaction or using a large excess of the acylating agent can lead to more byproducts.

Visualizing the Process

To better understand the chemical transformations and troubleshooting logic, refer to the following diagrams.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 2-AP 2-Aminopyridine Intermediate Tetrahedral Intermediate 2-AP->Intermediate Nucleophilic Attack CAC Chloroacetyl Chloride CAC->Intermediate Product This compound HCl_Salt Base•HCl Base Base (e.g., Pyridine) Base->HCl_Salt Neutralization Intermediate->Product Collapse & Proton Transfer Intermediate->Base Generates HCl

Caption: The general mechanism for the acylation of 2-aminopyridine.

Troubleshooting_Workflow start Low Yield Observed check1 Check Reactants - Purity of 2-aminopyridine - Freshness of chloroacetyl chloride - Anhydrous solvent start->check1 check2 Review Conditions - Temperature control (0 °C?) - Slow, dropwise addition? - Correct stoichiometry? - Adequate base present? start->check2 check3 Analyze Byproducts - Use TLC, NMR, or LC-MS - Look for diacylated product - Check for unreacted starting material start->check3 solution1 {Solution | - Use fresh/purified reagents - Handle under inert atmosphere} check1->solution1 solution2 {Solution | - Maintain 0 °C during addition - Ensure >1 eq. of base - Titrate stoichiometry} check2->solution2 solution3 {Solution | - Use a weaker base (Pyridine) - Monitor reaction by TLC - Adjust work-up procedure} check3->solution3

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures and optimized for laboratory scale.[1][3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Aminopyridine94.122.82 g30.01.0
Chloroacetyl Chloride112.942.7 mL (3.8 g)33.01.1
Pyridine79.102.7 mL (3.3 g)42.01.4
1,2-Dichloroethane (DCE)-50 mL--

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve 2-aminopyridine (2.82 g, 30.0 mmol) and pyridine (2.7 mL, 33.0 mmol) in 50 mL of anhydrous 1,2-dichloroethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dilute chloroacetyl chloride (2.7 mL, 33.0 mmol) with 10 mL of anhydrous 1,2-dichloroethane. Transfer this solution to the addition funnel.

  • Reaction: Add the chloroacetyl chloride solution dropwise to the cooled 2-aminopyridine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), checking for the disappearance of the 2-aminopyridine spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane (DCM).

    • Combine all organic layers. Wash them sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot acetonitrile to the flask—just enough to dissolve the solid completely.[2][13] Keep the solution near its boiling point on a hot plate.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold acetonitrile.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

References

Technical Support Center: Managing Exothermic Reactions in the Chloroacetylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chloroacetylation of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of this critical reaction. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Exotherm

Q1: Why is the chloroacetylation of aminopyridines an exothermic reaction?

A1: The chloroacetylation of aminopyridines is a classic example of a nucleophilic acyl substitution reaction. The high exothermicity stems from several factors:

  • Highly Reactive Electrophile: Chloroacetyl chloride is a very reactive acylating agent. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Strong Nucleophile: The amino group on the pyridine ring is a potent nucleophile. Its lone pair of electrons readily attacks the carbonyl carbon of chloroacetyl chloride.

  • Formation of a Stable Amide Bond: The formation of the new carbon-nitrogen bond in the resulting N-substituted chloroacetamide is a thermodynamically favorable process, releasing a significant amount of energy as heat.

  • Byproduct Formation: The reaction produces hydrochloric acid (HCl) as a byproduct. The subsequent acid-base neutralization reaction with a scavenger base, or the protonation of the starting aminopyridine, also contributes to the overall heat generation.[1]

The combination of a highly activated electrophile and a strong nucleophile leads to a rapid reaction rate and, consequently, a significant and rapid release of heat. Failure to control this exotherm can lead to a runaway reaction, posing a significant safety hazard.[2][3]

Q2: What are the potential consequences of a poorly controlled exothermic reaction in this context?

A2: A failure to manage the heat generated during the chloroacetylation of aminopyridines can lead to a cascade of undesirable and potentially dangerous events:

  • Runaway Reaction: This is the most severe consequence. An uncontrolled increase in temperature accelerates the reaction rate, which in turn generates more heat, creating a positive feedback loop.[4] This can lead to a rapid increase in pressure within the reactor, potentially causing a catastrophic failure of the equipment.[3]

  • Side Product Formation: Elevated temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired product. Common side reactions include:

    • Double Acylation: Reaction of the product with another molecule of chloroacetyl chloride.

    • Polymerization: Self-reaction of the starting materials or products.

    • Degradation: Decomposition of the starting materials, product, or solvent at high temperatures.

  • Solvent Boiling: The heat generated can exceed the boiling point of the solvent, leading to a rapid increase in pressure and potential loss of containment.

  • Decreased Selectivity: For aminopyridines with multiple nucleophilic sites, higher temperatures can lead to a loss of regioselectivity in the acylation.

  • Safety Hazards: Beyond the risk of reactor failure, a runaway reaction can release toxic and corrosive materials, such as hydrogen chloride and phosgene from the decomposition of chloroacetyl chloride, into the laboratory environment.[5][6]

Proper process safety assessment and control are paramount to ensure the safety of personnel and the successful outcome of the reaction.[7][8]

Section 2: Proactive Control Strategies

This section details proactive measures to design a safe and efficient chloroacetylation reaction.

Q3: How do I select the appropriate solvent for managing the exotherm?

A3: Solvent selection is a critical first step in controlling the reaction exotherm. The ideal solvent should possess the following characteristics:

  • High Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase, acting as a thermal sink.

  • Appropriate Boiling Point: The boiling point should be high enough to prevent boiling at the desired reaction temperature but low enough to allow for reflux cooling as a secondary control measure if needed.

  • Good Solubility: Both the aminopyridine and the chloroacetyl chloride should be soluble in the solvent to ensure a homogeneous reaction.

  • Inertness: The solvent should not react with the starting materials, reagents, or products.

Table 1: Comparison of Common Solvents for Chloroacetylation

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Dichloromethane (DCM)39.61.23Low boiling point, good solubility. Can be challenging to control exotherm.
1,2-Dichloroethane (DCE)83.51.29Higher boiling point than DCM, offering a wider operating window.[9]
Acetonitrile81.62.22High heat capacity, good for heat dissipation.[10][11]
Tetrahydrofuran (THF)661.76Good solvent for many organic compounds.[12]
Toluene110.61.13Higher boiling point, useful for reactions requiring higher temperatures, but lower heat capacity.

Recommendation: For initial trials, 1,2-dichloroethane (DCE) or acetonitrile are often good starting points due to their balance of a reasonable boiling point and good heat capacity.

Q4: What is the best method for adding chloroacetyl chloride?

A4: The rate of addition of chloroacetyl chloride is the primary means of controlling the rate of heat generation. Never add the entire amount of chloroacetyl chloride at once.

The recommended procedure is a slow, dropwise addition of the chloroacetyl chloride to a cooled solution of the aminopyridine.

This semi-batch approach allows the cooling system to remove the heat as it is being generated, preventing a dangerous accumulation of heat.[13]

Experimental Protocol: Controlled Addition of Chloroacetyl Chloride

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon). The vessel should be placed in a cooling bath (e.g., ice-water or a cryocooler).

  • Initial Charge: Dissolve the aminopyridine and a suitable base (see Q5) in the chosen solvent in the reaction vessel.

  • Cooling: Cool the solution to the desired starting temperature (typically 0-5 °C).[10][11]

  • Slow Addition: Add the chloroacetyl chloride dropwise from the dropping funnel over a prolonged period (e.g., 30-60 minutes or longer for larger scale reactions).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within a narrow, safe range. If the temperature begins to rise uncontrollably, stop the addition immediately.

Q5: What is the role of a base in this reaction, and which one should I use?

A5: A base, often referred to as an acid scavenger, is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1] If not neutralized, the HCl will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.

The choice of base can significantly impact the reaction.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used and effective. However, they can sometimes lead to the formation of colored impurities.

  • Pyridine: Can be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side reactions.

  • Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)): These are generally less reactive and can be a good choice for sensitive substrates. However, their use can result in a heterogeneous reaction mixture, which may require more vigorous stirring.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that has been shown to be highly effective in promoting this reaction, often leading to higher yields and shorter reaction times.[12][14]

Recommendation: For a clean and efficient reaction, DBU is an excellent choice.[12][14] Triethylamine is a more traditional and cost-effective option.

Section 3: Troubleshooting Guide

Q6: My reaction temperature is spiking despite slow addition. What should I do?

A6: A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of chloroacetyl chloride.

  • Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice bath, ensure it is well-stirred and add more ice/salt if necessary.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-chilled, inert quenching agent ready. A suitable quencher could be a cold, non-reactive solvent.

Root Cause Analysis and Corrective Measures:

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction. Consider using a larger bath or a more powerful cooling system.

  • Addition Rate is Too Fast: Even a "slow" dropwise addition may be too rapid for a particularly reactive substrate. Further reduce the addition rate.

  • Poor Stirring: Inadequate mixing can lead to localized "hot spots" where the concentration of reactants is high, causing a rapid exotherm. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Incorrect Stoichiometry: An excess of chloroacetyl chloride can lead to a more rapid reaction. Double-check your calculations.

Q7: I am observing the formation of a dark, tar-like substance in my reaction. What is causing this?

A7: The formation of dark, insoluble byproducts is often a sign of decomposition or polymerization, typically caused by excessive temperatures.

Possible Causes and Solutions:

  • Localized Hot Spots: As mentioned above, poor stirring can lead to localized overheating. Improve the agitation in your reactor.

  • Reaction Temperature is Too High: Even if you are avoiding a runaway reaction, the overall reaction temperature may be too high, promoting side reactions. Try running the reaction at a lower temperature (e.g., -10 °C to 0 °C).

  • Reactive Impurities: Impurities in the starting materials or solvent can sometimes initiate polymerization. Ensure you are using high-purity reagents and solvents.

Q8: My reaction yield is low, and I am recovering a lot of unreacted aminopyridine. What went wrong?

A8: Low conversion with recovery of the starting aminopyridine usually points to an issue with the reactivity of the nucleophile or the stoichiometry of the reagents.

Troubleshooting Steps:

  • Inadequate Acid Scavenger: If the HCl byproduct is not effectively neutralized, it will protonate the starting aminopyridine, deactivating it. Ensure you are using at least one equivalent of a suitable base.

  • Moisture Contamination: Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl.[5][15] This will consume the reagent and generate excess acid. Ensure your solvent and glassware are thoroughly dry and the reaction is run under an inert atmosphere.

  • Insufficient Chloroacetyl Chloride: While an excess should be avoided, ensure you are using at least a stoichiometric amount of chloroacetyl chloride. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion.

  • Reaction Time is Too Short: While the reaction is typically fast, some less reactive aminopyridines may require a longer reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Section 4: Process Safety and Scale-Up

Q9: How can I assess the thermal hazard of my specific chloroacetylation reaction before scaling up?

A9: Before attempting to scale up any exothermic reaction, a thorough thermal hazard assessment is essential.[7] This is typically done using reaction calorimetry.[16][17]

Reaction Calorimetry: This technique measures the heat evolved during a chemical reaction under controlled conditions.[16] It provides critical data for safe scale-up, including:

  • Heat of Reaction (ΔHrxn): The total amount of heat generated per mole of reactant.

  • Heat Flow: The rate at which heat is generated.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat from the reaction were to be absorbed by the reaction mass without any heat loss to the surroundings.[7] A high ΔTad indicates a potentially hazardous reaction.

Specialized equipment such as a Reaction Calorimeter (RC1) or an Accelerating Rate Calorimeter (ARC) is used for these studies.[8]

Q10: What are the key considerations when scaling up this reaction?

A10: Scaling up an exothermic reaction is not a linear process. The key challenge is that as the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[13] This makes heat removal less efficient in larger reactors.

Key Scale-Up Considerations:

  • Surface Area to Volume Ratio: Be aware that the ability to cool the reaction decreases as the scale increases.

  • Heat Transfer: Ensure the larger reactor has a sufficiently powerful cooling system (e.g., jacketed vessel with a high-flow-rate coolant).

  • Dosing Time: The addition time for the chloroacetyl chloride will need to be significantly longer at a larger scale to allow for adequate heat removal.

  • Mixing: Ensure the mixing in the larger reactor is sufficient to prevent localized hot spots. The stirrer design and speed are critical.

  • Contingency Planning: Have a clear and practiced plan for dealing with a loss of cooling or other process deviations. This may include an emergency quenching system.

A "quasi-batch" operating mode, where almost all of the monomer is loaded into the initial reactor charge, should be avoided as it can dramatically increase the rate of energy release and overwhelm the cooling capacity.[18]

Visualizing the Workflow

Logical Flow for Managing Exothermic Chloroacetylation

ExothermicReactionManagement cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting cluster_response Corrective Actions A Hazard Assessment (Reaction Calorimetry) B Solvent Selection (High Heat Capacity) A->B C Base Selection (Acid Scavenger) B->C D Cool Reaction Vessel (0-5 °C) C->D Proceed to Execution E Slow, Dropwise Addition of Chloroacetyl Chloride D->E F Continuous Temperature Monitoring E->F G Temperature Spike? F->G H Low Yield? F->H I Side Products? F->I J Stop Addition & Enhance Cooling G->J K Check Reagent Purity & Stoichiometry H->K L Optimize Temperature & Stirring I->L J->E Resume with Caution K->C Re-evaluate Conditions L->B Re-evaluate Conditions

Caption: A logical workflow for managing exothermic chloroacetylation reactions.

Mechanism of Chloroacetylation

ChloroacetylationMechanism cluster_reactants Reactants cluster_products Products Aminopyridine R-NH₂ (Aminopyridine) TetrahedralIntermediate Tetrahedral Intermediate Aminopyridine->TetrahedralIntermediate Nucleophilic Attack ChloroacetylChloride Cl-CH₂-CO-Cl (Chloroacetyl Chloride) ChloroacetylChloride->TetrahedralIntermediate Product R-NH-CO-CH₂-Cl (N-Aryl Chloroacetamide) TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl ProtonatedBase Base-H⁺Cl⁻ HCl->ProtonatedBase Base Base (e.g., TEA, DBU) Base->ProtonatedBase

Caption: The nucleophilic acyl substitution mechanism of chloroacetylation.

References

Technical Support Center: Preventing Hydrolysis of Chloroacetyl Chloride During Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of chloroacetyl chloride during chemical reactions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is chloroacetyl chloride so susceptible to hydrolysis?

Chloroacetyl chloride is a bifunctional compound featuring a highly reactive acyl chloride group.[1] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it a prime target for nucleophilic attack by water.[2][3] The reaction is a nucleophilic addition-elimination process that proceeds rapidly, especially in the presence of even trace amounts of moisture.[2][3][4][5] It reacts vigorously and exothermically with water to produce chloroacetic acid and hydrogen chloride (HCl) gas.[2][3][4][5]

Q2: What are the primary consequences of unintentional hydrolysis during my reaction?

Uncontrolled hydrolysis of chloroacetyl chloride can lead to several detrimental outcomes in your experiment:

  • Reduced Yield: The primary reactant is consumed by the side reaction with water, leading to a lower yield of your desired product.

  • Byproduct Formation: The generation of chloroacetic acid and HCl introduces impurities into your reaction mixture.[5] Chloroacetic acid can potentially undergo its own reactions under your experimental conditions, further complicating the product profile.

  • Safety Hazards: The reaction with water generates steamy, corrosive HCl gas.[2][3][4] In a closed or poorly ventilated system, this can lead to a dangerous pressure buildup.[6] HCl is also highly corrosive to metal equipment.[4]

  • Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and the dryness of your reagents and glassware, leading to poor reproducibility.

Q3: I believe my chloroacetyl chloride has been compromised by moisture. How can I confirm this?

There are a few indicators that your chloroacetyl chloride may have undergone partial hydrolysis:

  • Visual Inspection: Fresh, pure chloroacetyl chloride is a colorless to light yellow liquid.[1][5] If your reagent appears cloudy or fuming upon opening, it's a strong indication of exposure to moisture.

  • Pungent Odor: While chloroacetyl chloride itself has a very pungent odor, the presence of HCl from hydrolysis will produce a noticeably sharp, acidic smell.[5]

  • Analytical Testing (FTIR): If you have access to Fourier-transform infrared spectroscopy (FTIR), you can analyze a small sample. The presence of a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, would confirm the presence of chloroacetic acid.

Troubleshooting Guide: Proactive Prevention of Hydrolysis

This section provides detailed troubleshooting steps and preventative measures to ensure the integrity of your reactions involving chloroacetyl chloride.

Issue 1: My reaction yield is consistently low, and I suspect water contamination.

Root Cause Analysis: The most common source of water contamination is inadequately dried glassware, solvents, or starting materials, as well as exposure to atmospheric moisture.

Solution: Implementation of Rigorous Anhydrous Techniques

A multi-faceted approach is necessary to create and maintain an anhydrous reaction environment.

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues.

  • Oven Drying: Place the glassware in an oven at a minimum of 120°C for at least 4 hours, though overnight is preferable.[7]

  • Flame Drying (for Schlenk lines): For more sensitive reactions, assemble the glassware hot from the oven and then flame-dry it under a vacuum. This removes the thin film of adsorbed water on the glass surface.

  • Cooling: Allow the glassware to cool to room temperature under a stream of dry, inert gas (nitrogen or argon).[8]

Protocol 2: Ensuring Anhydrous Solvents

Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, further drying may be necessary.

SolventRecommended Drying Agent(s)Procedure
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours, then distill under an inert atmosphere.[9]
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux over sodium metal and benzophenone until a persistent deep blue or purple color indicates an anhydrous, oxygen-free environment. Distill under an inert atmosphere.
AcetonitrileCalcium Hydride (CaH₂) or Phosphorus Pentoxide (P₄O₁₀)Stir over the drying agent for 24 hours, then distill under an inert atmosphere.
TolueneSodium/BenzophenoneReflux and distill as with THF.[10]

Note: Always handle reactive drying agents like sodium metal and calcium hydride with extreme caution and follow established safety protocols.

Protocol 3: Maintaining an Inert Atmosphere

An inert atmosphere is crucial for preventing the ingress of atmospheric moisture.[11][12]

  • Schlenk Line Technique: For maximum control, use a Schlenk line. This apparatus allows for the evacuation of air from the reaction vessel and backfilling with a dry, inert gas like nitrogen or argon.[7][12] Multiple cycles of vacuum and inert gas purging are recommended to ensure a truly inert environment.[7]

  • Inert Gas Balloon: For less stringent requirements, a balloon filled with nitrogen or argon can be attached to the reaction flask via a needle through a rubber septum.[8][13] This provides a positive pressure of inert gas, preventing air from entering.

G cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Phase Dry_Glassware Oven/Flame Dry Glassware Assemble_Hot Assemble Glassware Hot Dry_Glassware->Assemble_Hot Dry_Solvents Distill Solvents Over Drying Agent Add_Reagents Add Reagents via Syringe Dry_Solvents->Add_Reagents Dry_Reagents Dry Non-Volatile Reagents Dry_Reagents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Assemble_Hot->Inert_Atmosphere Inert_Atmosphere->Add_Reagents HCl_Scavenger Optional: Use HCl Scavenger Add_Reagents->HCl_Scavenger Maintain_Positive_Pressure Maintain Positive Inert Gas Pressure Add_Reagents->Maintain_Positive_Pressure HCl_Scavenger->Maintain_Positive_Pressure

Issue 2: My reaction produces a significant amount of HCl, which is causing side reactions or degrading my product.

Root Cause Analysis: Even under anhydrous conditions, the desired reaction of chloroacetyl chloride with nucleophiles (e.g., amines, alcohols) will produce one equivalent of HCl as a byproduct.[1] This acidic byproduct can catalyze unwanted side reactions or protonate and deactivate amine nucleophiles.

Solution: Incorporating an HCl Scavenger

An HCl scavenger is a base added to the reaction to neutralize the generated HCl in situ. The choice of scavenger is critical to avoid introducing new complications.

ScavengerAdvantagesDisadvantagesBest For
Pyridine Effective, acts as a solvent in some cases.Can be nucleophilic, difficult to remove.Reactions where the product is easily separable from pyridine.
Triethylamine (TEA) Strong, non-nucleophilic base.Can form insoluble triethylammonium chloride salts that may complicate workup.[14]General purpose for scavenging HCl in acylation reactions.
Diisopropylethylamine (DIEA or Hünig's Base) Sterically hindered, non-nucleophilic.Can sometimes react with highly reactive acyl chlorides.[15]Reactions with sensitive substrates where the nucleophilicity of TEA is a concern.
Propylene Oxide Neutral, forms a volatile byproduct.Can be slow to react.Situations where a non-basic, neutral scavenger is required.[16]
Inert Gas Sparging Removes HCl gas physically without adding chemical reagents.Requires careful control of gas flow; may remove volatile solvents or reagents.Reactions where the addition of a basic scavenger is problematic.[14]
Protocol 4: General Procedure for Using an HCl Scavenger
  • Set up the reaction under a positive pressure of inert gas as described in Protocol 3.

  • Dissolve your substrate and the chosen HCl scavenger (typically 1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (often 0°C to minimize side reactions).

  • Slowly add the chloroacetyl chloride dropwise via a syringe. The slow addition helps to control the exotherm of the reaction and allows the scavenger to neutralize HCl as it is formed.

  • Allow the reaction to stir for the designated time.

  • During workup, the scavenger's salt (e.g., triethylammonium chloride) can typically be removed by an aqueous wash.

G cluster_products Potential Products CAC Chloroacetyl Chloride (Reactant) Hydrolysis_Product Chloroacetic Acid + HCl (Unwanted Byproducts) CAC->Hydrolysis_Product Hydrolysis Reaction Desired_Product Desired Acylated Product + HCl CAC->Desired_Product Desired Reaction H2O Water (Contaminant) H2O->Hydrolysis_Product Nucleophile Desired Nucleophile (e.g., R-NH₂) Nucleophile->Desired_Product

Final Checklist for a Successful Reaction

  • Glassware: Is all glassware meticulously cleaned and dried, either in an oven or by flame-drying?

  • Solvents: Are your solvents certified anhydrous or freshly distilled from an appropriate drying agent?

  • Reagents: Are all other reagents known to be anhydrous?

  • Atmosphere: Is the reaction being conducted under a positive pressure of a dry, inert gas (N₂ or Ar)?

  • HCl Management: If your reaction generates HCl, have you included a suitable scavenger?

  • Additions: Are you adding chloroacetyl chloride slowly and at a controlled temperature?

By rigorously addressing these points, you can effectively prevent the hydrolysis of chloroacetyl chloride and ensure the success and reproducibility of your synthetic procedures.

References

Technical Support Center: Monitoring the Synthesis of 2-chloro-N-pyridin-2-ylacetamide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-chloro-N-pyridin-2-ylacetamide. The synthesis, typically achieved by the acylation of 2-aminopyridine with chloroacetyl chloride, requires careful monitoring to ensure reaction completion and identify potential side products.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during TLC analysis of this reaction.

Core Concepts in TLC Monitoring

Thin-Layer Chromatography is a powerful, rapid, and inexpensive technique used to separate components of a mixture.[4][5] It is particularly well-suited for monitoring the progress of organic reactions.[6][7] The principle of separation is based on the differential partitioning of the analytes between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] In the context of this synthesis, TLC allows for the visualization of the consumption of the starting materials (2-aminopyridine and chloroacetyl chloride) and the formation of the product (this compound).

The key parameter in TLC is the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)[8]

A lower Rƒ value indicates that the compound is more polar and has a stronger interaction with the polar stationary phase (silica gel). Conversely, a higher Rƒ value suggests a less polar compound with a greater affinity for the mobile phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected relative polarity of the starting materials and the product?

A1: In this reaction, the starting material, 2-aminopyridine, is a relatively polar compound due to the presence of the primary amine group. The product, this compound, is generally less polar than 2-aminopyridine. The conversion of the amine to an amide reduces its ability to form hydrogen bonds with the silica gel, leading to a higher Rƒ value. Therefore, on a TLC plate, you should expect to see the product spot traveling further up the plate than the starting material spot.

Q2: How do I prepare my samples for TLC analysis?

A2: To prepare a sample from the reaction mixture, take a small aliquot (a drop on the end of a glass pipette is usually sufficient) and dissolve it in a small amount of a suitable solvent, such as dichloromethane or ethyl acetate. For the starting material and product standards, dissolve a small amount of the pure compound in the same solvent. The concentration should be such that a clear but not overloaded spot is obtained on the TLC plate.

Q3: What is a suitable mobile phase (eluent) for this TLC analysis?

A3: A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A common combination for this type of compound is a mixture of hexane and ethyl acetate.[10] You can start with a ratio of 1:1 and adjust the polarity as needed. If the spots are all near the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots are all near the solvent front, the eluent is too polar; increase the proportion of hexane.[7][11] Other potential solvent systems include dichloromethane/methanol mixtures.[9]

Q4: How can I visualize the spots on the TLC plate?

A4: Since 2-aminopyridine and its acylated product are aromatic and contain heteroatoms, they are often UV-active.[12][13] The most common non-destructive visualization method is to use a UV lamp at 254 nm.[12][13] The compounds will appear as dark spots on a fluorescent background. It is also possible to use a chemical stain. An iodine chamber can be used as a general-purpose stain, which will visualize most organic compounds as brown spots.[12][14] For amine-containing compounds like 2-aminopyridine, a ninhydrin stain can be effective, though it may not stain the amide product.[14][15]

TLC Monitoring Protocol

Below is a step-by-step protocol for monitoring the synthesis of this compound.

StepProcedure
1. Plate Preparation Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the plate.
2. Spotting Using a capillary tube, spot the prepared solutions of the starting material (2-aminopyridine), the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture) on the baseline. Keep the spots small (1-2 mm in diameter).[8]
3. Development Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[16][17] Close the chamber and allow the solvent to ascend the plate by capillary action.
4. Completion Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
5. Visualization Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[12] If necessary, use a chemical stain for further visualization.
6. Analysis Compare the Rƒ values of the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot with a higher Rƒ value indicates the progress of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded.[11][16][17] 2. The compound is acidic or basic.[7][11] 3. The sample is not fully dissolved or contains insoluble impurities.1. Dilute the sample and re-spot.[7][11] 2. For basic compounds like 2-aminopyridine, add a small amount of triethylamine (0.1–2.0%) to the mobile phase.[7][11] 3. Filter the sample solution before spotting.
No Spots are Visible 1. The sample is too dilute.[11][16] 2. The compound is not UV-active.[11] 3. The compound has evaporated from the plate.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][16] 2. Try a different visualization technique, such as an iodine chamber or a potassium permanganate stain.[12][13] 3. This is less likely for these compounds but ensure the plate is not heated excessively after development.
Spots are at the Baseline (Low Rƒ) 1. The mobile phase is not polar enough.[11]1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[7][11]
Spots are at the Solvent Front (High Rƒ) 1. The mobile phase is too polar.[11]1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[7][11]
Spots are not Separating (Similar Rƒ) 1. The polarity of the mobile phase is not optimal for separation.1. Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, try a dichloromethane/methanol system. Experiment with different ratios to achieve optimal separation.[7]
Uneven Solvent Front 1. The bottom of the TLC plate is not flat. 2. The plate is touching the side of the developing chamber.[16][17]1. Ensure the plate is cut evenly and sits flat in the chamber. 2. Reposition the plate so it is not in contact with the chamber walls.[17]

Visualizing the Workflow

The following diagram illustrates the key steps in the TLC monitoring process.

TLC_Workflow Prep_Plate Prepare TLC Plate Prep_Sample Prepare Samples (SM, Rxn, Co-spot) Prep_Chamber Prepare Developing Chamber Spot Spot Samples on Baseline Prep_Chamber->Spot Develop Develop Plate in Chamber Dry Dry Plate Develop->Dry Visualize Visualize Spots (UV Lamp/Stain) Analyze Analyze Rƒ Values & Reaction Progress

Caption: Workflow for TLC monitoring of the synthesis.

Reaction Scheme

The synthesis of this compound from 2-aminopyridine and chloroacetyl chloride is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-aminopyridine 2-Aminopyridine chloroacetyl_chloride Chloroacetyl Chloride product This compound 2-aminopyridine->product +

Caption: Synthesis of this compound.

References

Validation & Comparative

A Comparative Reactivity Analysis: 2-chloro-N-pyridin-2-ylacetamide vs. 2-bromo-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of covalent drug design and chemical biology, α-haloacetamides are indispensable electrophilic warheads for their ability to form stable covalent bonds with nucleophilic residues in proteins, most notably cysteine. The choice of the halogen—typically chlorine or bromine—is a critical design parameter that dictates reactivity, selectivity, and ultimately, biological outcome. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-chloro-N-pyridin-2-ylacetamide and its bromo-analog, 2-bromo-N-pyridin-2-ylacetamide, supported by fundamental chemical principles and analogous experimental data to inform rational reagent selection in your research.

Foundational Principles: Understanding Reactivity in α-Haloacetamides

The reactivity of both 2-chloro- and 2-bromo-N-pyridin-2-ylacetamide in the context of covalent modification is governed by the bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon, leading to the simultaneous displacement of the halide leaving group.[1]

Caption: General SN2 mechanism for nucleophilic substitution.

The rate of this reaction is critically dependent on two key factors related to the halogen (X):

  • Leaving Group Ability : The facility with which the halide ion departs is paramount. A good leaving group is a species that is stable on its own—that is, a weak base.[2][3] When comparing the halogens, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of basicity: I⁻ > Br⁻ > Cl⁻ > F⁻.[2] The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) because it is larger and its negative charge is dispersed over a greater volume, making it more stable and a better leaving group.[4][5]

  • Electrophilicity of the α-Carbon : The partial positive charge (δ+) on the α-carbon, induced by the electron-withdrawing nature of the adjacent carbonyl group and the halogen, is the site of nucleophilic attack.[6][7] While chlorine is more electronegative than bromine, which would suggest a more polarized C-X bond and a more electrophilic carbon, the dominant factor in determining the overall reaction rate for SN2 reactions of this type is the leaving group ability.[8][9] The C-Br bond (bond enthalpy ~290 kJ/mol) is significantly weaker than the C-Cl bond (~346 kJ/mol), requiring less energy to break during the formation of the transition state.[9]

Therefore, based on first principles, 2-bromo-N-pyridin-2-ylacetamide is predicted to be a more reactive alkylating agent than this compound.

Comparative Data & Experimental Insights

While direct, side-by-side kinetic data for the reaction of 2-chloro- and 2-bromo-N-pyridin-2-ylacetamide with a specific nucleophile is not extensively published, a wealth of data from analogous systems, particularly in the field of bioconjugation, corroborates the predicted reactivity trend.

Studies comparing the S-alkylation of cysteine residues by various haloacetamides consistently demonstrate the superior reactivity of bromoacetamides over their chloro-analogues.[10] Bromoacetamides have been shown to react one to two orders of magnitude faster than chloroacetamides under identical conditions.[11] This established hierarchy of reactivity is: Iodoacetamide > Bromoacetamide > Chloroacetamide .[10][12]

PropertyThis compound2-bromo-N-pyridin-2-ylacetamideJustification
CAS Number 5221-37-46943-07-3-
Molecular Formula C₇H₇ClN₂O[13]C₇H₇BrN₂O-
Molecular Weight 170.60 g/mol [14]214.05 g/mol -
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)-
Leaving Group Ability GoodExcellentBromide is a weaker base and more stable anion than chloride.[2]
C-X Bond Strength ~346 kJ/mol (C-Cl)[9]~290 kJ/mol (C-Br)[9]The weaker C-Br bond is more easily cleaved in the SN2 transition state.
Predicted Reactivity ModerateHighSuperior leaving group ability of bromide leads to faster reaction rates.[10]

This significant difference in reactivity has practical implications:

  • Reaction Times : Reactions with the bromo-derivative will proceed much faster, or at lower temperatures, than with the chloro-derivative.

  • Selectivity : The higher reactivity of 2-bromo-N-pyridin-2-ylacetamide may lead to reduced selectivity, potentially causing off-target reactions with other weaker nucleophiles (e.g., lysine, histidine) if conditions are not carefully controlled.

  • Reagent Choice : For highly reactive nucleophiles or when rapid and complete reaction is desired, the bromo-compound is the superior choice. The chloro-compound offers a more tunable and potentially more selective alternative, suitable for applications where over-alkylation or off-target modification is a concern.

Experimental Protocols

To ensure the integrity and reproducibility of research, validated synthetic and analytical protocols are essential.

Synthesis of Electrophilic Reagents

The synthesis of both reagents typically involves the acylation of 2-aminopyridine with the corresponding haloacetyl halide.

Synthesis_Workflow cluster_chloro Synthesis of this compound cluster_bromo Synthesis of 2-bromo-N-pyridin-2-ylacetamide c_start Dissolve 2-aminopyridine in 1,2-dichloroethane c_add Add chloroacetyl chloride dropwise at 0-5°C c_start->c_add c_react Stir at RT or heat (e.g., Microwave 80°C, 5 min) c_add->c_react c_workup Adjust pH to 9 with NaOH(aq) & Extract with organic solvent c_react->c_workup c_purify Dry, concentrate, and recrystallize from acetonitrile c_workup->c_purify c_product This compound c_purify->c_product b_start Dissolve 2-aminopyridine & base (e.g., TEA) in anhydrous solvent (DCM) b_add Add bromoacetyl bromide dropwise at 0°C b_start->b_add b_react Stir at 0°C to RT until completion (TLC) b_add->b_react b_workup Wash with NaHCO₃(aq), water, brine & Extract with organic solvent b_react->b_workup b_purify Dry, concentrate, and purify (e.g., silica gel chromatography) b_workup->b_purify b_product 2-bromo-N-pyridin-2-ylacetamide b_purify->b_product

Caption: General synthetic workflows for the target compounds.

Protocol 3.1.1: Synthesis of this compound [15][16]

  • In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a solvent such as 1,2-dichloroethane.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or utilize microwave irradiation (e.g., 80°C for 5 minutes) to expedite the reaction.[15]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the mixture to ~9 using a saturated aqueous solution of sodium hydroxide or sodium bicarbonate.[17]

  • Extract the product into an organic solvent (e.g., dichloromethane or the reaction solvent).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like acetonitrile to yield the final product.[16]

Protocol 3.1.2: Synthesis of 2-bromo-N-pyridin-2-ylacetamide (General Procedure)[18]

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate dropping funnel, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM.

  • Add the bromoacetyl bromide solution dropwise to the stirred 2-aminopyridine solution, ensuring the temperature remains at 0°C.

  • After addition, allow the reaction to stir at 0°C or warm to room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the crude residue using silica gel column chromatography to obtain the pure product.

Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity, a kinetic experiment monitoring product formation over time can be performed, for example, using a model thiol nucleophile like N-acetylcysteine.

Protocol 3.2.1: NMR-Based Kinetic Analysis

  • Stock Solutions : Prepare stock solutions of known concentration for the thiol nucleophile, this compound, and 2-bromo-N-pyridin-2-ylacetamide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a buffer).

  • Reaction Initiation : In separate NMR tubes maintained at a constant temperature (e.g., 25°C), combine the thiol solution with the chloro- and bromo-reagent solutions, respectively, to initiate the reactions.

  • Data Acquisition : Immediately begin acquiring ¹H NMR spectra at fixed time intervals.

  • Analysis : Monitor the reaction progress by integrating the signal of a proton unique to the product and comparing it to a stable internal standard or the diminishing signal of a reactant proton.

  • Rate Calculation : Plot the concentration of the product versus time. The initial slope of this curve will provide the initial reaction rate. Comparing the initial rates for the chloro- and bromo-compounds will give a quantitative measure of their relative reactivity.

Conclusion and Recommendations

The choice between this compound and 2-bromo-N-pyridin-2-ylacetamide is a strategic decision based on the desired balance between reaction efficiency and selectivity.

  • Choose 2-bromo-N-pyridin-2-ylacetamide for:

    • Applications requiring high reactivity and rapid covalent bond formation.

    • Targeting highly abundant or robustly nucleophilic sites.

    • Situations where reaction time is a critical limiting factor.

  • Choose this compound for:

    • Cases where greater control and selectivity are needed to minimize off-target reactions.

    • Targeting cysteine residues in the presence of other potentially reactive nucleophiles.

    • Applications where a slower, more deliberate reaction rate is advantageous for analytical or screening purposes.

By understanding the fundamental principles of SN2 reactivity and the critical role of the halogen leaving group, researchers can make informed decisions, optimizing their experimental designs for success in drug discovery and chemical biology.

References

A Comparative Guide to Acylating Agents for the Synthesis of N-Pyridin-2-ylamides

Author: BenchChem Technical Support Team. Date: December 2025

The N-pyridin-2-ylamide moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and to act as a bioisostere for other functional groups.[2][3] The synthesis of these crucial amides is, therefore, a frequently performed transformation in both academic and industrial research. The choice of the acylating agent is a critical parameter that significantly influences the efficiency, selectivity, and overall success of the synthesis.

This guide provides an in-depth comparison of common acylating agents for the synthesis of N-pyridin-2-ylamides, offering insights into their reactivity, practical considerations, and mechanistic underpinnings. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an appropriate acylation strategy.

The Landscape of Acylating Agents: A Comparative Overview

The synthesis of N-pyridin-2-ylamides is typically achieved through the nucleophilic attack of the exocyclic amine of 2-aminopyridine on an activated carboxylic acid derivative. The most common classes of acylating agents employed for this purpose include acyl chlorides, carboxylic anhydrides, activated esters, and carboxylic acids activated in situ using coupling agents. Each class presents a unique set of advantages and disadvantages.

Acyl Chlorides: The High-Reactivity Workhorse

Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.[4] This high reactivity often translates to fast reaction times and high yields, even with less nucleophilic 2-aminopyridine derivatives.[5]

Advantages:

  • High Reactivity: Enables acylation of a broad range of substrates, including sterically hindered or electronically deactivated 2-aminopyridines.[5][6]

  • Rapid Reactions: Reactions often proceed quickly at room temperature.[7]

Disadvantages:

  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis, requiring anhydrous reaction conditions.[7]

  • Corrosive Byproduct: The reaction generates stoichiometric amounts of hydrogen chloride (HCl), which is corrosive and often needs to be neutralized with a base (e.g., pyridine, triethylamine) to drive the reaction to completion and prevent salt formation with the product.[5][8]

  • Potential for Side Reactions: The high reactivity can sometimes lead to a lack of selectivity and the formation of undesired byproducts.

Carboxylic Anhydrides: A Milder and Practical Alternative

Carboxylic anhydrides are generally less reactive than their acyl chloride counterparts, making them a more manageable and often preferred choice for many applications.[7][9] Acetic anhydride is a widely used and cost-effective reagent for introducing an acetyl group.[10]

Advantages:

  • Moderate Reactivity: Less sensitive to moisture compared to acyl chlorides, allowing for more convenient handling.[7]

  • Cleaner Reactions: The byproduct is a carboxylic acid, which is less corrosive than HCl and can often be removed by a simple aqueous workup.[7]

  • Good for Acetylations: Acetic anhydride is an excellent and economical choice for the synthesis of N-acetyl-2-aminopyridines.[10]

Disadvantages:

  • Lower Reactivity: May require heating or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), to achieve efficient conversion, especially with less reactive substrates.[11]

  • Atom Economy: In the case of mixed anhydrides, only one of the acyl groups is transferred, leading to lower atom economy.

Activated Esters: Precision Tools for Amide Synthesis

Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are pre-activated forms of carboxylic acids that offer a good balance of reactivity and stability.[12] They are particularly useful in peptide synthesis and for the acylation of sensitive substrates where harsh conditions must be avoided.[13]

Advantages:

  • Good Stability: Generally stable and can be isolated and purified before use.

  • High Selectivity: Their moderate reactivity often leads to cleaner reactions with fewer side products.

  • Mild Reaction Conditions: Reactions can typically be carried out under mild, neutral conditions.

Disadvantages:

  • Preparation Required: The activated ester must first be synthesized from the corresponding carboxylic acid, adding an extra step to the overall process.[12]

  • Cost: The reagents required for their synthesis can be more expensive than simple acyl chlorides or anhydrides.

Carboxylic Acids with Coupling Agents: The Versatile In Situ Approach

This strategy involves the in situ activation of a carboxylic acid using a coupling agent, followed by the addition of 2-aminopyridine. A vast array of coupling reagents is available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common.[14] Other classes include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU).[14]

Advantages:

  • High Versatility: A wide range of carboxylic acids and coupling agents can be used, allowing for fine-tuning of the reaction conditions.

  • One-Pot Procedure: The activation and acylation steps are performed in the same reaction vessel, simplifying the experimental setup.

  • Avoids Isolation of Reactive Intermediates: The highly reactive acylating species is generated in situ and consumed immediately.

Disadvantages:

  • Byproduct Removal: Many coupling agents generate byproducts that can be difficult to remove (e.g., dicyclohexylurea (DCU) from DCC).

  • Cost and Stoichiometry: Coupling agents are often expensive and are required in stoichiometric amounts.[15]

  • Potential for Racemization: For chiral carboxylic acids, there is a risk of epimerization, although additives like 1-hydroxybenzotriazole (HOBt) can mitigate this issue.[13]

Performance Comparison: A Data-Driven Perspective

To provide a clearer comparison, the following table summarizes the key performance characteristics of different acylating agents for the synthesis of N-pyridin-2-ylamides. The data is a synthesis of information from various sources and should be considered as a general guide, as specific outcomes will depend on the exact substrates and reaction conditions.

Acylating Agent ClassTypical ReagentsReactivityReaction ConditionsCommon ByproductsKey AdvantagesKey Disadvantages
Acyl Chlorides Acetyl chloride, Benzoyl chlorideVery HighAnhydrous, often with a base (e.g., pyridine, Et3N)HClHigh reactivity, fast reactions[7]Moisture sensitive, corrosive byproduct[7]
Carboxylic Anhydrides Acetic anhydride, Propionic anhydrideModerateOften requires heating or a catalyst (e.g., DMAP)Carboxylic acidLess moisture sensitive, cleaner reactions[7]Lower reactivity than acyl chlorides[9]
Activated Esters NHS esters, PFP estersModerateMild, neutral conditionsNHS, PFPGood stability, high selectivityRequires pre-synthesis, higher cost
Coupling Agents DCC, EDC, HATU, PyBOPVariable (depends on agent)Mild, one-potUrea derivatives, phosphine oxides, etc.High versatility, avoids isolation of reactive speciesByproduct removal can be challenging, cost[15]

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the synthesis of an N-pyridin-2-ylamide using different acylating agents. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)[5]

This protocol describes the general procedure for the N-acylation of 2-aminopyridine with an acyl chloride.

Materials:

  • 2-Aminopyridine

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-aminopyridine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equiv.) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Acetylation using Acetic Anhydride[10]

This protocol details the synthesis of N-(pyridin-2-yl)acetamide using acetic anhydride.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a reaction flask, combine 2-aminopyridine (1.0 equiv.) and acetic anhydride (2.5 equiv.).

  • Heat the reaction mixture with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, continue heating for a short period (e.g., 30 minutes) to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Insights: Understanding the "Why"

The choice of an acylating agent is not merely a practical consideration but is also rooted in the underlying reaction mechanisms. Understanding these mechanisms allows for a more rational approach to reaction design and troubleshooting.

Nucleophilic Acyl Substitution: The Common Pathway

The acylation of 2-aminopyridine with acyl chlorides and anhydrides proceeds through a nucleophilic acyl substitution mechanism.[7] The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (chloride or carboxylate).

DMAP_Catalysis Anhydride Carboxylic Anhydride Acylpyridinium N-Acylpyridinium Intermediate Anhydride->Acylpyridinium + DMAP DMAP DMAP Amide N-Pyridin-2-ylamide Acylpyridinium->Amide + 2-Aminopyridine Aminopyridine 2-Aminopyridine Amide->DMAP - DMAP (catalyst regenerated)

References

A Comparative Guide to the Biological Activity of 2-chloro-N-pyridin-2-ylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of 2-chloro-N-pyridin-2-ylacetamide and its structural analogs. As a senior application scientist, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific principles, guiding researchers through the synthesis, mechanistic considerations, and comparative evaluation of this promising class of compounds.

Introduction: The Significance of the Chloroacetamide Scaffold

The N-aryl-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The reactivity of the α-chloro group makes these compounds valuable intermediates for further chemical modifications, allowing for the exploration of vast chemical spaces and the optimization of biological activity.[2] Among these, this compound stands out due to the inclusion of the pyridine ring, a common motif in FDA-approved drugs known to enhance bioavailability and modulate pharmacological properties.[3][4] This guide will focus on a comparative analysis of this compound and its key analogs, providing experimental data and protocols to support further research and development.

General Synthesis of 2-chloro-N-pyridylacetamides

The synthesis of 2-chloro-N-pyridylacetamides is typically achieved through a straightforward nucleophilic acyl substitution reaction. The general procedure involves the reaction of an aminopyridine with chloroacetyl chloride.[5][6]

Rationale Behind Experimental Choices:
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane are often used as solvents due to their inert nature and ability to dissolve both reactants.[2][7]

  • Base: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aminopyridine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic nature of the acylation, and then allowed to proceed at room temperature.[7]

Below is a general synthetic scheme:

G cluster_conditions Reaction Conditions Aminopyridine Aminopyridine Product 2-chloro-N-pyridylacetamide Aminopyridine->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product SolventBase Solvent (e.g., DCM) Base (e.g., Triethylamine) HCl HCl G cluster_workflow Proposed Mechanism of Action Compound 2-chloro-N-pyridylacetamide (Electrophile) CovalentAdduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Compound->CovalentAdduct Nucleophilic Attack Enzyme Target Enzyme (with Nucleophilic Residue e.g., Cys-SH) Enzyme->CovalentAdduct BiologicalEffect Disruption of Cellular Processes (e.g., Antimicrobial Effect) CovalentAdduct->BiologicalEffect Leads to G cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Microbial Inoculum B->C D Incubate C->D E Read and Determine MIC D->E

References

A Comparative Guide to the Synthesis of 2-chloro-N-pyridin-2-ylacetamide: A Cost-Benefit and Green Chemistry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and sustainable synthesis of key intermediates is paramount. 2-chloro-N-pyridin-2-ylacetamide is a valuable building block in medicinal chemistry, and its synthesis warrants a thorough evaluation of available methods. This guide provides an in-depth technical comparison of various synthetic routes to this compound, focusing on a comprehensive cost-benefit analysis and an assessment of their environmental impact from a green chemistry perspective.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive chloroacetyl group and a pyridinyl moiety, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The efficiency, cost-effectiveness, and sustainability of its synthesis are therefore critical considerations for any research and development program.

Comparative Analysis of Synthetic Routes

This guide will dissect three primary synthetic strategies for this compound:

  • Route 1: The Classical Approach - Reaction of 2-aminopyridine with chloroacetyl chloride using conventional heating.

  • Route 2: The Accelerated Approach - A microwave-assisted variation of the classical method.

  • Route 3: The Greener Alternative - Amide bond formation from 2-aminopyridine and chloroacetic acid using coupling agents.

Each route will be evaluated based on chemical cost, reaction yield and purity, process safety, and environmental impact.

Route 1: The Classical Approach - Chloroacetylation with Conventional Heating

This is the most direct and widely reported method for the synthesis of this compound. It involves the acylation of 2-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme
Experimental Protocol
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethylene dichloride, acetonitrile, or tetrahydrofuran (THF).

  • Add a base (1.1-1.5 eq), for example, triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Cost-Benefit Analysis
ParameterAssessment
Chemical Cost Moderate. Chloroacetyl chloride is relatively inexpensive, but the cost of the solvent and base can vary.
Yield & Purity Generally good to high yields (75-95%) are reported, with good purity after purification.
Process Safety High Hazard. Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator[1][2]. The reaction is exothermic and requires careful temperature control.
Environmental Impact Poor. The use of chlorinated solvents like ethylene dichloride is a significant concern due to their toxicity and environmental persistence[3][4]. The formation of a salt byproduct that needs to be disposed of.

Visualization of the Workflow

Conventional_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2_Aminopyridine 2_Aminopyridine Reaction Reaction (Conventional Heating) 2_Aminopyridine->Reaction Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction Base_Solvent Base_Solvent Base_Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 2-chloro-N-pyridin- 2-ylacetamide Purification->Final_Product

Caption: Workflow for the conventional synthesis of this compound.

Route 2: The Accelerated Approach - Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. This approach utilizes the same reactants as the classical method but employs microwave energy for heating.

Reaction Scheme

Identical to Route 1.

Experimental Protocol
  • In a microwave-safe reaction vessel, combine 2-aminopyridine (1.0 eq), a suitable solvent (e.g., ethylene dichloride or acetonitrile), and a base (e.g., sodium hydroxide solution).

  • Add chloroacetyl chloride (1.05 eq) dropwise.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Adjust the pH of the reaction mixture with a suitable aqueous base (e.g., saturated sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Cost-Benefit Analysis
ParameterAssessment
Chemical Cost Similar to Route 1, though potentially lower due to reduced solvent volumes in some cases.
Yield & Purity Often higher yields (up to 97%) and shorter reaction times compared to conventional heating. Purity is generally high after recrystallization.
Process Safety High Hazard. While the reaction time is shorter, the use of a sealed vessel at elevated temperatures and pressures requires careful handling and appropriate equipment. The hazards of chloroacetyl chloride remain[1][2].
Environmental Impact Moderate. Significant reduction in energy consumption compared to conventional heating for short reaction times[3][5]. However, the use of hazardous solvents and reagents persists.

Visualization of the Workflow

Microwave_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2_Aminopyridine 2_Aminopyridine Microwave_Reaction Microwave Reaction (Rapid Heating) 2_Aminopyridine->Microwave_Reaction Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Microwave_Reaction Base_Solvent Base_Solvent Base_Solvent->Microwave_Reaction pH_Adjustment pH_Adjustment Microwave_Reaction->pH_Adjustment Extraction Extraction pH_Adjustment->Extraction Purification Purification Extraction->Purification Final_Product 2-chloro-N-pyridin- 2-ylacetamide Purification->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Route 3: The Greener Alternative - Coupling Agent-Mediated Synthesis

To circumvent the use of the highly hazardous chloroacetyl chloride, a greener approach involves the direct coupling of 2-aminopyridine with chloroacetic acid using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Reaction Scheme
Experimental Protocol
  • To a solution of chloroacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable solvent such as THF or DMF at 0 °C, add dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-aminopyridine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Benefit Analysis
ParameterAssessment
Chemical Cost High. Coupling agents like DCC and HOBt are significantly more expensive than chloroacetyl chloride.
Yield & Purity Generally good yields, though they can be variable. Purity after purification is typically high.
Process Safety Moderate Hazard. Avoids the use of chloroacetyl chloride. However, DCC is a potent skin sensitizer and should be handled with care[4][6][7].
Environmental Impact Good. This route avoids the use of a highly toxic acylating agent. The main byproduct, DCU, is a solid and can be removed by filtration, although it represents a significant waste stream. The use of greener solvents like THF is preferable.

Visualization of the Workflow

Coupling_Agent_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2_Aminopyridine 2_Aminopyridine Coupling Coupling 2_Aminopyridine->Coupling Chloroacetic_Acid Chloroacetic_Acid Activation Activation Chloroacetic_Acid->Activation DCC_HOBt DCC_HOBt DCC_HOBt->Activation Solvent Solvent Solvent->Activation Activation->Coupling Filtration Filtration (Remove DCU) Coupling->Filtration Workup Workup Filtration->Workup Purification Purification Workup->Purification Final_Product 2-chloro-N-pyridin- 2-ylacetamide Purification->Final_Product

Caption: Workflow for the coupling agent-mediated synthesis of this compound.

Quantitative Comparison of Synthetic Routes

To provide a clear, data-driven comparison, the following table summarizes the key metrics for each synthetic route, assuming a hypothetical laboratory-scale synthesis of 10 grams of this compound.

MetricRoute 1 (Conventional)Route 2 (Microwave)Route 3 (Coupling Agent)
Yield (%) ~85%~95%~80%
Reaction Time 2-4 hours5-15 minutes12-24 hours
Estimated Cost per Gram of Product ~$1.50 - $2.50~$1.40 - $2.30~$5.00 - $7.00
E-Factor (Environmental Factor) High (~10-20)Moderate (~8-15)Moderate (~12-25)
Process Mass Intensity (PMI) High (~50-100)Moderate (~40-80)High (~60-120)
Safety Hazard HighHighModerate
Energy Consumption HighLowLow

Note: Cost estimations are based on average prices of reagents and solvents from various suppliers and may vary. E-Factor and PMI are estimated based on typical lab-scale procedures and include all materials used.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific priorities of the researcher or organization.

  • For rapid, high-yield synthesis at the lab scale, the microwave-assisted approach (Route 2) is highly recommended. It offers a significant reduction in reaction time and energy consumption compared to the conventional method, with a comparable or slightly better cost profile. However, the inherent hazards of chloroacetyl chloride must be managed with appropriate safety precautions.

  • The classical approach (Route 1) remains a viable option when microwave equipment is not available. It provides good yields, but at the cost of longer reaction times, higher energy consumption, and significant safety and environmental concerns associated with both the reagent and potentially the solvent.

  • For applications where green chemistry principles and process safety are the primary drivers, the coupling agent-mediated synthesis (Route 3) is the most suitable choice. This route avoids the highly hazardous chloroacetyl chloride. While the chemical costs are substantially higher and the reaction times are longer, the improved safety profile and the potential for using greener solvents make it an attractive option for sustainable chemical manufacturing, particularly if the cost of the coupling agents can be reduced or if they can be used catalytically.

Ultimately, a thorough risk assessment and consideration of the principles of green chemistry should guide the selection of the most appropriate synthetic strategy for this compound.

References

A Comparative Guide to the Structural Validation of 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of a small organic molecule like 2-chloro-N-pyridin-2-ylacetamide. We will delve into the gold-standard method, single-crystal X-ray crystallography, and compare its definitive, three-dimensional insights with the corroborative, yet powerful, data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on not just the "how" but the "why," explaining the causality behind experimental choices to provide a framework for robust, self-validating scientific inquiry.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] It provides an unequivocal map of atomic coordinates, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. While other techniques provide pieces of the structural puzzle, X-ray crystallography delivers the complete, fully assembled picture.

Causality in Experimental Design

The success of an X-ray crystallography experiment is entirely dependent on the quality of the single crystal. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is typically achieved through slow crystallization, allowing molecules the time to orient themselves into the most thermodynamically stable arrangement. The choice of solvent is paramount; an ideal solvent is one in which the compound has moderate solubility, allowing for a slow decrease in solubility (via evaporation or temperature change) to promote gradual crystal growth rather than rapid precipitation.

Experimental Protocol: Structure Determination of this compound
  • Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals. The ideal crystals will be transparent with sharp edges.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K). This low temperature is crucial as it minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Mount the crystal onto a goniometer head in a single-crystal X-ray diffractometer.

    • The diffractometer directs a focused beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections.

    • A detector records the intensity and position of these thousands of reflections.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.

    • From this map, an initial model of the molecule is built.

    • The model is then refined (e.g., using SHELXL), a process that iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution Purified_Compound Purified Compound Solvent Select Solvent Purified_Compound->Solvent Crystal_Growth Slow Crystal Growth Solvent->Crystal_Growth Mounting Mount & Cool Crystal (100 K) Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Solve Solve Phase Problem Diffraction->Solve Build Build Initial Model Solve->Build Refine Refine Structure Build->Refine Validate Validate & Finalize Refine->Validate Final_Structure Final 3D Structure (CIF file) Validate->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.
Expected Data from X-ray Crystallography

The final output is a crystallographic information file (CIF) containing precise atomic coordinates. This allows for the unambiguous determination of key structural parameters.

ParameterExpected ValueSignificance
Molecular Formula C₇H₇ClN₂OConfirms elemental composition.
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Bond Lengths (Å) C=O: ~1.23 ÅN-C(amide): ~1.34 ÅC-Cl: ~1.78 ÅProvides definitive proof of covalent bonding and bond order.
Bond Angles (°) C-N-C(pyridyl): ~128°O=C-N: ~123°Confirms the geometry around each atom (e.g., sp² vs. sp³).
Torsion Angles (°) C(pyridyl)-N-C=ODefines the conformation of the molecule and planarity of the amide group.

Part 2: Corroborative Spectroscopic Techniques

While X-ray crystallography is definitive, it requires a high-quality single crystal, which is not always obtainable. Spectroscopic methods are indispensable for routine analysis, providing rapid and robust data that, when combined, build a compelling case for a molecule's structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most important technique for structural elucidation in solution.[2] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. These solvents contain deuterium (²H) instead of protium (¹H), ensuring their signals do not overwhelm the signals from the analyte. CDCl₃ is a common choice for many organic molecules due to its good solubilizing power and relatively clean spectral window.

  • Sample Preparation: Dissolve ~5 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's magnet.

    • The instrument "shims" the magnetic field to ensure homogeneity.

    • Acquire the ¹H NMR spectrum. This is typically a rapid process, taking a few minutes.

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow Compound Dissolve Sample in CDCl₃ NMR_Tube Transfer to NMR Tube Compound->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Processing Process Data (FT, Phasing) Acquire_H1->Processing Acquire_C13->Processing Spectrum Final Spectrum Processing->Spectrum

Caption: Workflow for NMR spectroscopic analysis.

The following data provides strong evidence for the assigned structure.[3][4][5]

¹H NMR (CDCl₃) δ (ppm)MultiplicityIntegrationAssignmentInterpretation
NH 8.95bs1HAmide ProtonA broad singlet, typical for an amide N-H proton.
Pyridyl H 8.40d1HH6'Doublet, deshielded due to proximity to the nitrogen atom.
Pyridyl H 8.20d1HH3'Doublet, deshielded by the amide group.
Pyridyl H 7.70t1HH4'Triplet, coupled to two adjacent protons.
Pyridyl H 7.10d1HH5'Doublet, in the more shielded region of the aromatic spectrum.
CH₂ 4.20s2HMethylene ProtonsSinglet, adjacent to the electron-withdrawing carbonyl and chlorine.
¹³C NMR (CDCl₃) δ (ppm)AssignmentInterpretation
C=O 164.9Carbonyl CarbonDeshielded chemical shift characteristic of an amide carbonyl.
Pyridyl C 150.7C2'Carbon atom directly bonded to the amide nitrogen.
Pyridyl C 148.2C6'Carbon atom adjacent to the ring nitrogen.
Pyridyl C 139.1C4'Aromatic CH carbon.
Pyridyl C 121.0C5'Aromatic CH carbon.
Pyridyl C 111.4C3'Aromatic CH carbon.
CH₂ 43.2Methylene CarbonAliphatic carbon shifted downfield by adjacent Cl and C=O groups.
B. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1][6] For small molecules, it is primarily used to determine the molecular weight and can provide clues about the structure from fragmentation patterns.

Electron Impact (EI) is a "hard" ionization technique that often causes extensive fragmentation. While this can be useful for structural elucidation, it can sometimes lead to a weak or absent molecular ion peak. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a strong signal for the protonated molecule [M+H]⁺, making it ideal for confirming the molecular weight. The choice depends on the information sought: ESI for molecular weight confirmation, EI for fragmentation pattern analysis.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy beam of electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field.

  • Mass Analysis: The ions travel through a magnetic or electric field in a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

MS_Workflow Sample Introduce Sample Ionization Ionization (e.g., EIMS) Sample->Ionization Acceleration Accelerate Ions Ionization->Acceleration Analysis Mass Analyzer (Separation by m/z) Acceleration->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: General workflow for mass spectrometry analysis.

The mass spectrum provides the exact molecular weight, a critical piece of validation data.[3][5]

Parameter Observed ValueInterpretation
Molecular Formula C₇H₇ClN₂O
Exact Mass 170.02Calculated from the atomic masses of the most abundant isotopes.
Molecular Ion (M⁺) m/z 170.6The observed peak corresponding to the mass of the intact molecule, confirming the molecular weight. The presence of a smaller peak at m/z 172 (the M+2 peak) with roughly one-third the intensity of the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom.
C. Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. It is an excellent technique for identifying the presence of specific functional groups.[7]

  • Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. KBr is used because it is transparent to infrared radiation.

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine, homogeneous powder.

  • Pressing: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

The IR spectrum confirms the presence of the key amide and aromatic functional groups.[3][4][5]

Absorption Peak (cm⁻¹) Functional GroupVibration Type
3226 N-HStretching
1683 C=O (Amide I)Stretching
1581 N-H bend / C=C stretchBending / Stretching
775 C-H (Aromatic)Out-of-plane Bending

Part 3: Comparative Analysis and Recommendations

Each analytical technique provides unique and complementary information. The true power of structural validation lies in the synergistic use of these methods.

Comparison of Validation Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Definitive 3D structure, bond lengths/angles, stereochemistryAtomic connectivity (C-H framework), chemical environmentMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample State Single CrystalSolutionSolid/Liquid/GasSolid/Liquid
Sample Amount <1 mg (of crystals)1-10 mgng - µg~1 mg
Destructive? NoNoYes (for hard ionization)No
Ambiguity None (with good data)Low (can be ambiguous for complex isomers)High (isomers often indistinguishable)High (many compounds have similar spectra)
Key Advantage Unambiguous structureDetailed connectivity mapHigh sensitivity, exact massFast, simple functional group check
Key Limitation Requires high-quality single crystalsLower sensitivityProvides little connectivity dataLacks detailed structural information
Synergistic Validation Workflow

For a newly synthesized compound, a logical and robust validation workflow combines these techniques to build an irrefutable case for the structure.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_checks Initial & Routine Checks cluster_detailed_structure Detailed Structural Analysis cluster_absolute_proof Absolute Proof of Structure Synthesis Synthesize Compound Purification Purify (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy (Confirms functional groups) Purification->IR MS Mass Spectrometry (Confirms MW & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determines connectivity) IR->NMR MS->NMR XRay X-ray Crystallography (Provides 3D structure) NMR->XRay Final Structurally Validated Compound NMR->Final Often sufficient for publication XRay->Final

Caption: A synergistic workflow for new compound validation.

Senior Application Scientist's Recommendations

As a guiding principle, the level of structural proof required should match the intended use of the compound.

  • For Absolute, Unambiguous Proof: When establishing the structure of a novel compound for the first time, particularly for patent applications, publications in high-impact journals, or as a reference standard, single-crystal X-ray crystallography is the required standard. It eliminates all doubt regarding constitution and stereochemistry.

  • For Routine Synthesis Confirmation: In a drug discovery or process chemistry setting where the synthetic route is established, a combination of ¹H NMR and LC-MS is the workhorse. This pairing efficiently confirms that the desired product has been formed (correct proton environment and molecular weight) and provides an assessment of its purity.

  • For Reaction Monitoring and Quick Checks: Infrared spectroscopy and Thin-Layer Chromatography (TLC) remain invaluable for rapid, inexpensive checks. A quick IR spectrum can confirm the appearance of a carbonyl group or the disappearance of a starting material's functional group, providing immediate feedback in the lab.

By understanding the strengths and limitations of each technique and employing them in a logical, synergistic manner, researchers can ensure the integrity of their work and build a solid foundation for future discoveries.

References

A Comparative Guide to the Cross-Reactivity of 2-chloro-N-pyridin-2-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2-chloro-N-pyridin-2-ylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity, including potent antimicrobial and antifungal properties.[1][2] The inherent reactivity of the chloroacetamide group allows for covalent interactions with target proteins, a mechanism that can lead to high potency and prolonged duration of action.[3] While this reactivity is beneficial for on-target efficacy, it also presents a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity.

This guide provides a comparative analysis of the cross-reactivity profiles of a series of hypothetical this compound derivatives. We will explore how subtle structural modifications can influence selectivity and provide detailed protocols for assessing off-target effects. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate the risks associated with this promising class of compounds.

Understanding Cross-Reactivity in Drug Development

Cross-reactivity refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target.[4] In the context of kinase inhibitors, this can lead to a range of unintended pharmacological effects, from mild side effects to severe toxicity. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its progression through the drug discovery pipeline. Early-stage assessment of off-target liabilities allows for the selection of candidates with the most favorable safety profiles, ultimately saving time and resources.

Comparative Cross-Reactivity Profiling

To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of three hypothetical derivatives of this compound against a panel of 10 representative kinases. The selection of kinases for this panel is based on their representation of different branches of the human kinome and their known involvement in off-target effects of other kinase inhibitors.

Hypothetical Derivatives:

  • Compound A: this compound (Parent Compound)

  • Compound B: 2-chloro-N-(5-methylpyridin-2-yl)acetamide

  • Compound C: 2-chloro-N-(5-(trifluoromethyl)pyridin-2-yl)acetamide

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target 50 45 30
Off-Target 1 (Src)2505001500
Off-Target 2 (VEGFR2)8001200>10000
Off-Target 3 (EGFR)15002500>10000
Off-Target 4 (PKA)>10000>10000>10000
Off-Target 5 (CDK2)50008000>10000
Off-Target 6 (p38α)120020005000
Off-Target 7 (MEK1)>10000>10000>10000
Off-Target 8 (AKT1)300045008000
Off-Target 9 (JNK1)40006000>10000
Off-Target 10 (PKCα)60009000>10000

Interpretation of Results:

The data presented in Table 1 illustrates a common trend in structure-activity relationships (SAR): the addition of a small, electron-donating methyl group (Compound B) slightly improves potency against the primary target but also increases off-target activity against several kinases. In contrast, the introduction of a bulky, electron-withdrawing trifluoromethyl group (Compound C) significantly enhances selectivity. While maintaining good potency against the primary target, Compound C shows markedly reduced activity against the panel of off-target kinases, making it a more desirable candidate for further development.

Experimental Protocols for Cross-Reactivity Assessment

To generate the type of data presented above, a systematic approach to off-target profiling is required. Below are detailed protocols for key assays used in the assessment of cross-reactivity.

Kinase Panel Screening (Biochemical Assay)

This assay measures the ability of a compound to inhibit the activity of a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound dilutions to the assay plate. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution that chelates the remaining ATP.

  • Data Acquisition: Read the plate on a fluorescence polarization reader to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Diagram 1: Kinase Panel Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Compound_Addition Add Compound to Assay Plate Compound_Prep->Compound_Addition Assay_Plate_Prep Prepare Kinase/Substrate/ATP Mix Assay_Plate_Prep->Compound_Addition Incubation Incubate at Room Temperature Compound_Addition->Incubation Termination Stop Reaction Incubation->Termination Data_Acquisition Read Fluorescence Polarization Termination->Data_Acquisition Data_Analysis Calculate % Inhibition & IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical biochemical kinase panel screening assay.

Competitive Binding Assay

This assay determines the affinity of a compound for a target protein by measuring its ability to displace a known, labeled ligand.

Methodology:

  • Reagent Preparation: Prepare solutions of the target protein, a labeled ligand (e.g., radiolabeled or fluorescently tagged), and the unlabeled test compound.

  • Assay Setup: In a suitable assay plate, combine the target protein and the labeled ligand.

  • Competitor Addition: Add a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand. This can be achieved through various methods, such as filtration or size-exclusion chromatography.

  • Detection: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration and determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[6][7]

Diagram 2: Principle of Competitive Binding Assay

G cluster_0 No Competitor cluster_1 With Competitor Receptor Receptor Labeled_Ligand Labeled Ligand Receptor->Labeled_Ligand Binding Receptor2 Receptor Unlabeled_Competitor Unlabeled Competitor Receptor2->Unlabeled_Competitor Competition Labeled_Ligand2 Labeled Ligand

Caption: Competition between a labeled ligand and an unlabeled competitor for binding to a receptor.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound by measuring its effect on the metabolic activity of cultured cells.[8][9][10][11]

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HEK293) in a 96-well plate at a suitable density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

Diagram 3: MTT Assay Workflow

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Dilutions Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & CC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for a cell-based MTT cytotoxicity assay.

Conclusion: A Pathway to Safer Therapeutics

The this compound scaffold holds significant promise for the development of novel therapeutics. However, its inherent reactivity necessitates a thorough and early assessment of cross-reactivity to ensure the selection of candidates with the highest potential for clinical success. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile and make informed decisions to guide lead optimization efforts. The principles and protocols outlined in this guide provide a framework for navigating the complexities of cross-reactivity and advancing the development of safer, more effective medicines.

References

A Comparative Guide to the Kinetic Reactivity of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Aminopyridines in Medicinal Chemistry

Aminopyridines are privileged heterocyclic scaffolds, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their significance lies in their ability to act as versatile building blocks, with the pyridine nitrogen and the amino group providing key points for molecular interactions and further functionalization. The rate at which these molecules react—their kinetic profile—is a critical parameter in drug development, influencing synthesis efficiency, metabolic stability, and target engagement.

This guide provides an in-depth comparison of the reactivity of various substituted aminopyridines. We will move beyond simple structural comparisons to explore the underlying electronic and steric factors that govern their reaction kinetics. By synthesizing data from authoritative sources and detailing a robust experimental protocol, this document serves as a practical resource for chemists aiming to select the optimal aminopyridine derivative for their specific application, whether in reaction optimization or rational drug design.

Theoretical Framework: Understanding Substituent Effects on Reactivity

The reactivity of an aminopyridine is fundamentally governed by the electron density of both the pyridine ring and the exocyclic amino group. Substituents can dramatically alter this electron distribution, thereby modulating the nucleophilicity and basicity of the molecule.

2.1. Electronic Effects: The Guiding Principle

The nucleophilic character of the aminopyridine is the primary determinant of its reactivity in many key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and acylation reactions.[3][4] This can be understood through two main electronic effects:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R), methoxy (-OCH₃), and particularly dimethylamino (-N(CH₃)₂) increase the electron density on the pyridine ring and the exocyclic nitrogen. This enhanced electron density boosts the nucleophilicity of the amino group, leading to a faster reaction rate. For example, 4-(Dimethylamino)pyridine (DMAP) is a well-known super-nucleophilic catalyst, significantly more reactive than its parent, 4-aminopyridine (4-AP), due to the powerful electron-donating effect of the dimethylamino group.[5][6][7]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring system. This decreases the nucleophilicity of the amino group, resulting in a slower reaction rate. For instance, in SNAr reactions, pyridines bearing nitro groups are activated toward nucleophilic attack, but if the goal is to use the aminopyridine as the nucleophile, such EWGs are detrimental to reactivity.[3][8]

The Hammett equation provides a quantitative method to correlate substituent electronic effects with reaction rates.[9][10] While originally developed for benzene derivatives, the principles are applicable to heterocyclic systems like pyridine, allowing for the prediction of relative reactivities based on established Hammett constants (σ).[11][12][13]

2.2. Steric Hindrance

Beyond electronics, the size and position of substituents can physically impede the approach of a reactant to the amino group or the pyridine nitrogen. A bulky group at a position ortho to the amino group (e.g., in 2-amino-3-methylpyridine) will slow down a reaction more significantly than the same group at a meta or para position due to steric clash.[2][14]

Comparative Kinetic Data

To provide a clear comparison, the following table summarizes second-order rate constants (k) for the SNAr reaction of substituted methoxy-nitropyridines with various secondary amines. While not a direct measure of aminopyridine nucleophilicity, this data illustrates how the electronic environment of the pyridine ring (as the electrophile) impacts reaction rates, a principle that is inversely related to the nucleophilicity of the corresponding aminopyridine.

Pyridine DerivativeAmine NucleophileSecond-Order Rate Constant, k (L mol⁻¹ s⁻¹) at 20°C
2-Methoxy-3-nitropyridineMorpholine1.13 x 10⁻³
Piperidine2.50 x 10⁻³
Pyrrolidine3.17 x 10⁻³
2-Methoxy-5-nitropyridineMorpholine0.35 x 10⁻³
Piperidine0.78 x 10⁻³
Pyrrolidine1.00 x 10⁻³
Data sourced from a kinetic study on SNAr reactions in aqueous solution.[3][8]

Key Insights from the Data:

  • The 3-nitro isomer reacts consistently faster than the 5-nitro isomer, demonstrating the strong influence of the substituent position on the electrophilicity of the reaction center (C-2).

  • For both pyridine derivatives, the reaction rate increases with the basicity and nucleophilicity of the amine (Pyrrolidine > Piperidine > Morpholine), highlighting the importance of the nucleophile's intrinsic reactivity.[3]

A qualitative comparison shows that in catalysis, the conversion of substrates increases in the order of pyridines substituted with electron-withdrawing groups to those with electron-donating groups: 4-carboxypyridine < 4-cyanopyridine < pyridine < 4-N,N-dimethylaminopyridine (DMAP).[5] This directly reflects the increasing nucleophilicity and catalytic activity of the aminopyridine.

Experimental Design: A Protocol for Trustworthy Kinetic Analysis

To generate reliable and reproducible kinetic data, a well-designed experimental protocol is essential. The following section details a self-validating workflow for monitoring the kinetics of an SNAr reaction using UV-Visible spectrophotometry, a technique well-suited for tracking reactions that involve a change in chromophore.[15][16][17][18]

4.1. Logical Workflow for Kinetic Measurement

The overall process is designed to ensure accuracy, from preparation to data analysis.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Aminopyridine, Electrophile) B Calibrate & Thermostat Spectrophotometer (e.g., 25.0 ± 0.1 °C) A->B C Establish Pseudo-First-Order Conditions (e.g., [Amine] >> [Electrophile]) B->C D Initiate Reaction in Cuvette by Final Reagent Addition C->D E Immediately Begin Data Acquisition (Absorbance vs. Time) D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k_obs from the Slope of the Linear Fit F->G H Determine Second-Order Rate Constant (k = k_obs / [Amine]) G->H

Caption: General workflow for a UV-Vis kinetic experiment.

4.2. Detailed Step-by-Step Protocol

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of a substituted aminopyridine with an electrophile (e.g., 2,4-dinitrochlorobenzene, DNCB).

Causality Behind Choices:

  • Pseudo-First-Order Conditions: By using a large excess of the aminopyridine (at least 10-fold), its concentration remains effectively constant throughout the reaction.[8] This simplifies the rate law to Rate = k_obs[Electrophile], making the data analysis straightforward.

  • UV-Vis Monitoring: The formation of the Meisenheimer complex and the final product in SNAr reactions often results in a new, strongly absorbing species in the visible range, allowing the reaction progress to be monitored easily and non-destructively.[19]

Materials:

  • Substituted aminopyridine

  • 2,4-dinitrochlorobenzene (DNCB) or a similar electrophilic substrate

  • Appropriate solvent (e.g., Acetonitrile, DMSO, Ethanol)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DNCB (e.g., 10 mM in acetonitrile).

    • Prepare several stock solutions of the aminopyridine at different concentrations (e.g., 100 mM, 200 mM, 300 mM in acetonitrile).

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. If unknown, perform a full spectral scan of a completed reaction mixture to determine it.

    • Set the instrument to kinetics mode to record absorbance at fixed time intervals (e.g., every 10 seconds).

    • Ensure the cell holder is thermostatted to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette the required volume of the aminopyridine solution and solvent into a cuvette to achieve the desired final concentration (e.g., final volume 2.5 mL). Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5-10 minutes.

    • To initiate the reaction, add a small, precise volume of the DNCB stock solution (e.g., 25 µL to yield a final concentration of 0.1 mM).

    • Quickly cap the cuvette, invert 2-3 times to mix, and immediately start the kinetic measurement.

  • Data Acquisition & Validation:

    • Record the absorbance until the reaction is complete (i.e., the absorbance value plateaus), typically for at least 3-5 half-lives. This final value is A∞.

    • Self-Validation: Run the experiment in triplicate to ensure reproducibility. Run a blank reaction without the aminopyridine to confirm that no background reaction occurs.

4.3. Data Analysis:

  • Calculate ln(A∞ - At) for each time point (At).

  • Plot ln(A∞ - At) versus time (in seconds).

  • The plot should yield a straight line, confirming first-order kinetics with respect to the electrophile.

  • The pseudo-first-order rate constant, kobs, is the negative of the slope of this line.

  • To determine the second-order rate constant (k), plot the calculated kobs values against the corresponding concentrations of the aminopyridine. The slope of this new line is the second-order rate constant.

Structure-Reactivity Relationships and Interpretation

The kinetic data obtained from such experiments allows for a direct, quantitative comparison of aminopyridine reactivity.

G cluster_cause Substituent Properties cluster_effect Molecular Properties & Outcome EDG Electron-Donating Group (EDG) Nucleo Nucleophilicity of Amino Group EDG->Nucleo Increases EWG Electron-Withdrawing Group (EWG) EWG->Nucleo Decreases Sterics Steric Bulk Rate Reaction Rate Sterics->Rate Decreases (if near reaction center) Nucleo->Rate Increases

Caption: Relationship between substituent properties and reaction rate.

This diagram visualizes the core principles discussed. An EDG enhances the nucleophilicity of the amino group, which in turn accelerates the reaction rate.[5][20] Conversely, an EWG or significant steric hindrance near the reaction center will decrease the reaction rate. By systematically modifying substituents and measuring the resulting kinetic impact, researchers can build a clear structure-activity relationship (SAR) profile. This is an invaluable tool in drug development for fine-tuning a molecule's properties to achieve the desired balance of reactivity, selectivity, and stability.

Conclusion

The kinetic reactivity of substituted aminopyridines is a nuanced yet predictable property governed by a combination of electronic and steric effects. Electron-donating groups in the para-position, such as in DMAP, produce highly nucleophilic and catalytically active compounds, while electron-withdrawing groups or ortho-substituents diminish reactivity. Understanding these principles is not merely academic; it is essential for the rational design of synthetic routes and the optimization of lead compounds in medicinal chemistry. The experimental framework provided here offers a reliable method for quantifying these differences, empowering researchers to make data-driven decisions in their work.

References

The Green Shift in Statin Synthesis: A Comparative Analysis of Atorvastatin Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Active Pharmaceutical Ingredients (APIs) presents a dual challenge: achieving high purity and yield while minimizing environmental impact. Atorvastatin, the active ingredient in one of the world's best-selling cholesterol-lowering drugs, serves as a compelling case study in the evolution of synthetic strategies towards greener and more sustainable methodologies. This guide provides an in-depth comparative analysis of the traditional Paal-Knorr synthesis of atorvastatin with modern biocatalytic and emerging flow chemistry approaches, offering a technical deep-dive into their respective environmental footprints, supported by experimental data and protocols.

From Brute Force to Biocatalysis: A Paradigm Shift in Chemical Synthesis

The industrial synthesis of complex molecules like atorvastatin has long been dominated by classical organic chemistry, often involving multi-step processes, harsh reagents, and significant solvent waste. However, the principles of green chemistry are increasingly driving innovation, leading to the development of more elegant and environmentally benign synthetic routes. This guide will dissect and compare three key approaches to atorvastatin synthesis: the traditional Paal-Knorr condensation, a highly refined biocatalytic route, and the promising application of flow chemistry.

Key Green Chemistry Metrics: Quantifying the Environmental Impact

To objectively compare the environmental performance of different synthetic protocols, a set of standardized metrics is employed. These include:

  • Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final API. A lower PMI indicates a more sustainable process.

These metrics provide a quantitative framework for assessing the "greenness" of a chemical process and will be used to compare the different atorvastatin syntheses.

The Incumbent: The Paal-Knorr Synthesis of Atorvastatin

The Paal-Knorr synthesis has been the cornerstone of industrial atorvastatin production for many years.[1][2][3][4] This convergent approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the central pyrrole ring of the atorvastatin molecule.[4][5][6][7] While robust and scalable, this pathway is not without its environmental drawbacks.

The synthesis of the requisite 1,4-diketone and the chiral side-chain amine are multi-step processes that contribute significantly to the overall waste generation.[4][5] The Paal-Knorr condensation itself often requires high temperatures and utilizes solvents such as toluene and heptane, which have considerable environmental and health impacts.[5][6][7][8]

Illustrative Experimental Protocol: Paal-Knorr Pyrrole Formation
  • Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine), and pivalic acid (catalyst).[5]

  • Solvent: Toluene-heptane co-solvent system.[5]

  • Procedure:

    • The diketone and amine are dissolved in a mixture of toluene and heptane.[5]

    • Pivalic acid is added as a catalyst.[5]

    • The mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion.[4]

    • Upon completion, the reaction mixture is cooled, and the product is isolated, often through crystallization.

The Green Challenger: Biocatalytic Synthesis of Atorvastatin Intermediates

The development of biocatalytic routes for key atorvastatin intermediates represents a significant leap forward in green pharmaceutical manufacturing.[9] These methods leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions, drastically reducing the environmental footprint.[9]

The Power of Enzymes: DERA and Ketoreductases

Two key classes of enzymes have revolutionized the synthesis of the chiral side chain of atorvastatin:

  • 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): This enzyme catalyzes a sequential aldol reaction, stereoselectively forming two chiral centers in a single step from simple, achiral starting materials.[10][11][12] This enzymatic approach avoids the need for chiral starting materials or resolving agents, significantly improving atom economy.[9]

  • Ketoreductases (KREDs): These enzymes are used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess.[13][14][15] In atorvastatin synthesis, KREDs are employed to produce key chiral alcohol intermediates for the side chain.[9][16][17] The use of whole-cell biocatalysts containing KREDs and a cofactor regeneration system further enhances the sustainability of the process by eliminating the need for costly and wasteful stoichiometric reducing agents.[14]

A notable example is the "green-by-design" two-step, three-enzyme process for a key hydroxynitrile intermediate of atorvastatin.[18] This process utilizes a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration in the first step, followed by a halohydrin dehalogenase (HHDH) in the second step.[18][19][20] This biocatalytic route boasts a significantly lower E-factor of 5.8 (excluding process water) compared to traditional chemical methods.[18]

Experimental Protocol: Biocatalytic Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate

This protocol is based on the use of a recombinant E. coli strain overexpressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

  • Materials:

    • Ethyl 4-chloro-3-oxobutanoate (substrate)

    • Glucose (co-substrate for cofactor regeneration)

    • NADP+ (cofactor)

    • Potassium phosphate buffer (pH 6.5)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Cell Culture and Harvest: A suitable culture medium is inoculated with the recombinant E. coli strain and grown until the desired cell density is reached. The cells are then harvested by centrifugation.

    • Biotransformation: The harvested cells are resuspended in potassium phosphate buffer containing glucose and NADP+. The substrate, ethyl 4-chloro-3-oxobutanoate, is then added to initiate the reaction. The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.

    • Extraction and Purification: Upon completion of the reaction, the product is extracted from the aqueous phase using ethyl acetate. The organic phase is then concentrated to yield the crude product, which can be further purified by chromatography if necessary.

The Future is Fluid: Flow Chemistry in Atorvastatin Synthesis

Continuous flow chemistry is emerging as a powerful tool for greener and more efficient chemical synthesis.[21] By conducting reactions in a continuous stream through a reactor, flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process intensification.[21]

While the application of flow chemistry to the total synthesis of atorvastatin is still in its early stages, its potential for improving the environmental impact is significant.[21][22] For instance, the DERA-catalyzed synthesis of a statin precursor has been successfully demonstrated in a continuous flow millireactor, showcasing the feasibility of integrating biocatalysis with flow technology for a more sustainable process.[22]

Head-to-Head Comparison: A Quantitative Look at the Environmental Impact

MetricPaal-Knorr SynthesisBiocatalytic Synthesis (Intermediate)Flow Chemistry (Projected)
Atom Economy ModerateHighHigh
E-Factor HighLow (e.g., 5.8 for an intermediate)[18]Potentially Very Low
Process Mass Intensity (PMI) HighSignificantly LowerPotentially the Lowest
Solvent Usage High (Toluene, Heptane)[5]Low (Primarily Water)Reduced and Recyclable
Reaction Conditions High Temperatures[6]Mild (Ambient Temp, Neutral pH)Precise Control, Potentially Milder
Hazardous Reagents Use of strong acids/basesAvoidedMinimized quantities

Visualizing the Synthetic Pathways

Paal-Knorr Synthesis Workflow

cluster_diketone 1,4-Diketone Synthesis cluster_amine Chiral Amine Synthesis diketone_start Starting Materials diketone_steps Multi-step Synthesis diketone_start->diketone_steps diketone_product 1,4-Diketone diketone_steps->diketone_product paal_knorr Paal-Knorr Condensation diketone_product->paal_knorr amine_start Chiral Precursor amine_steps Multi-step Synthesis amine_start->amine_steps amine_product Chiral Amine amine_steps->amine_product amine_product->paal_knorr atorvastatin Atorvastatin paal_knorr->atorvastatin

Caption: Workflow of the traditional Paal-Knorr synthesis of atorvastatin.

Biocatalytic Synthesis Workflow

start Simple Achiral Starting Materials dera_step DERA-catalyzed Aldol Reaction start->dera_step intermediate1 Chiral Diol Intermediate dera_step->intermediate1 kred_step KRED-catalyzed Reduction intermediate1->kred_step intermediate2 Chiral Side-chain Precursor kred_step->intermediate2 final_steps Further Chemical Steps intermediate2->final_steps atorvastatin Atorvastatin final_steps->atorvastatin

Caption: A representative workflow for the biocatalytic synthesis of atorvastatin's chiral side chain.

Causality and Trustworthiness: The "Why" Behind Greener Protocols

The superiority of biocatalytic methods lies in the intrinsic properties of enzymes. Their high stereo- and regioselectivity eliminates the need for protecting groups and reduces the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. The ability to operate in aqueous media at ambient temperatures and neutral pH dramatically reduces energy consumption and the reliance on volatile organic solvents.

The trustworthiness of these protocols is self-validating. The high enantiomeric excess (>99%) achieved in enzymatic reactions is a testament to their precision.[18] Furthermore, the development of robust, engineered enzymes through directed evolution has made these biocatalytic processes scalable and economically viable for industrial applications.

Conclusion: A Greener Future for Pharmaceutical Synthesis

The journey of atorvastatin synthesis from the traditional Paal-Knorr reaction to sophisticated biocatalytic and flow chemistry-based approaches exemplifies the transformative power of green chemistry in the pharmaceutical industry. By embracing enzymatic catalysis and innovative process technologies, researchers and drug development professionals can not only create life-saving medicines but also safeguard the health of our planet. The continued evolution of these green synthetic protocols will be crucial in building a more sustainable future for pharmaceutical manufacturing.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-pyridin-2-ylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of 2-chloro-N-pyridin-2-ylacetamide (CAS: 5221-37-4). As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the protective measures required. The protocols outlined here are designed to create a self-validating system of safety, ensuring that you, your colleagues, and your research are protected.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific threats posed by a chemical is the foundation of effective protection. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, GHS classification data provides a clear warning. Information submitted to the European Chemicals Agency (ECHA) indicates the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation[1].

Furthermore, it is prudent to consider the hazards of structurally related compounds. The chloroacetamide functional group is a primary driver of toxicity. The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[2][3]. Therefore, we will adopt a conservative approach, assuming our compound of interest may share these hazardous properties. This principle of "erring on the side of caution" is a cornerstone of laboratory safety.

Key Hazards:

  • Acute Oral Toxicity: Harmful or toxic if ingested[1][2].

  • Skin Irritation & Sensitization: Can cause skin irritation and may lead to an allergic skin reaction upon repeated contact[1][3][4].

  • Serious Eye Irritation: Poses a significant risk of irritation or damage upon eye contact[1].

  • Suspected Reprotoxicity: The related compound, 2-chloroacetamide, is suspected of damaging fertility or the unborn child, a risk that must be considered[2][4].

These hazards dictate that our primary goals are to prevent ingestion, skin contact, eye contact, and inhalation of dust particles.

Core PPE Requirements: Your Personal Defense System

Your Personal Protective Equipment (PPE) is the last line of defense after engineering controls (like a fume hood) have been implemented. The following table summarizes the essential PPE for handling this compound.

Protection Area Standard Laboratory Handling Spill or Emergency Scenario Rationale & Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[5][6].Chemical splash goggles and a full-face shield[5][6].Protects against accidental splashes and airborne particles. A face shield provides a broader barrier during high-risk operations.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.Double-gloving with chemically resistant gloves.Prevents skin absorption and irritation. Proper removal technique is critical to avoid contaminating your hands[2]. Dispose of gloves immediately after handling or if contamination is suspected.
Body Fully-buttoned laboratory coat.Chemical-resistant apron or gown over a lab coat.Protects skin and personal clothing from contamination. Contaminated lab coats should not be taken home and must be laundered professionally[4].
Respiratory Not required if handled exclusively within a certified chemical fume hood.NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) or higher[5][7].Required when engineering controls are absent or insufficient, or during a spill that could generate airborne dust. Proper fit-testing and training are mandatory for respirator use[7].

Operational Protocols: Integrating Safety into Your Workflow

Merely having PPE is insufficient; its correct use is paramount. The following protocols provide step-by-step guidance for critical laboratory operations.

PPE Donning (Putting On) Sequence

The order in which you put on your PPE is designed to ensure a clean and secure fit. Always don PPE before entering the area where the chemical is handled.

G cluster_0 PPE Donning Workflow node_labcoat 1. Lab Coat (Fully buttoned) node_respirator 2. Respirator (If required, perform seal check) node_labcoat->node_respirator Secure body protection first node_goggles 3. Goggles / Face Shield node_respirator->node_goggles Ensure proper facial fit node_gloves 4. Gloves (Pull cuffs over lab coat sleeves) node_goggles->node_gloves Last point of contact

Caption: Logical workflow for the correct donning of PPE.

Safe Handling: Inside the Chemical Fume Hood

All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[8][9].

  • Preparation: Before starting, ensure the fume hood sash is at the indicated working height. Have all necessary equipment, including a designated waste container, inside the hood.

  • Weighing: When weighing the solid, use a draft shield or weigh boat to prevent dust from becoming airborne. Handle with care to avoid creating dust clouds[6].

  • Solution Prep: When adding solvents, do so slowly to avoid splashing.

  • Post-Handling: After use, securely cap the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

PPE Doffing (Removal) Sequence

The removal process is the most critical for preventing self-contamination. The guiding principle is to remove the most contaminated items first, touching them only with other contaminated items.

G cluster_1 PPE Doffing Workflow (Exit Procedure) node_gloves 1. Gloves (Remove using glove-on-glove technique) node_apron 2. Apron / Gown (Handle by surfaces facing away from you) node_gloves->node_apron Most contaminated first node_goggles 3. Goggles / Face Shield (Handle by the strap or clean sides) node_apron->node_goggles node_labcoat 4. Lab Coat (Roll inside-out as you remove) node_goggles->node_labcoat node_respirator 5. Respirator (If used, remove last) node_labcoat->node_respirator node_wash 6. Wash Hands Thoroughly (With soap and water) node_respirator->node_wash Final, critical step

Caption: Critical sequence for removing PPE to prevent contamination.

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes gloves, bench paper, weigh boats, and pipette tips.

  • Segregation: Do not mix this waste with regular trash or other non-hazardous waste streams[2][8].

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container[6][8].

  • Disposal: The final disposal of the waste container must be handled by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[2][8]. Never pour solutions down the drain[2][5].

G cluster_2 Contaminated PPE Disposal Decision node_item Used PPE Item (e.g., Gloves, Coat) node_check Contaminated? node_item->node_check node_haz Hazardous Waste Container node_check->node_haz Yes node_nonhaz Non-Hazardous Waste node_check->node_nonhaz No

Caption: Decision workflow for segregating contaminated PPE waste.

By adhering to these detailed procedures, you actively contribute to a robust culture of safety. This diligence protects not only your personal health but also the integrity of your scientific work. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-pyridin-2-ylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。